molecular formula C8H9N5 B187867 2-methyl-5-(1H-tetrazol-1-yl)aniline CAS No. 384860-18-8

2-methyl-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B187867
CAS No.: 384860-18-8
M. Wt: 175.19 g/mol
InChI Key: NEYJGZGFZZOFEQ-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-tetrazol-1-yl)aniline is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the design and synthesis of novel bioactive molecules. Its significant research value lies in the development of new therapeutic agents, particularly for investigating and treating type 2 diabetes mellitus. The aniline group provides a handle for further functionalization, while the tetrazole ring is a critical pharmacophore; this five-membered nitrogen-containing heterocycle is known to act as a bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . Scientific studies on structurally related tetrazole-bearing compounds have demonstrated potent hypoglycemic activity through multiple mechanisms of action. These compounds have been investigated as agonists for the γ-peroxisome proliferator-activated receptor (γ-PPAR) and as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase 1 (HSD11B1), all of which are important targets for managing insulin resistance and blood glucose levels . Researchers utilize this compound to create novel molecular entities, such as ureas and quinazolinone derivatives, for probing biological pathways and identifying new potential treatments. This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJGZGFZZOFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350705
Record name 2-methyl-5-(1H-tetrazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384860-18-8
Record name 2-methyl-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
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Foundational & Exploratory

2-methyl-5-(1H-tetrazol-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Introduction

This compound, a substituted aromatic compound, represents a confluence of two critical pharmacophores in modern medicinal chemistry: the aniline moiety and the tetrazole ring. The tetrazole group, in particular, is recognized as a privileged structure, frequently employed as a bioisostere for the carboxylic acid functional group, a strategic substitution that can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is not extensively reported in public literature, this document synthesizes available information with established principles of chemical reactivity and spectroscopy to offer a robust scientific profile.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. Below are the key identifiers and properties for this compound.

Structural and Molecular Data

The molecule consists of a toluene backbone substituted with an amino group at position 2 and a 1H-tetrazol-1-yl group at position 5. This specific arrangement of substituents dictates its electronic and steric properties, influencing its reactivity and intermolecular interactions.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 384860-18-8[2]
Molecular Formula C₈H₉N₅[2]
Molecular Weight 175.19 g/mol [2]
Canonical SMILES Cc1ccc(cc1N)-n2cnnn2
InChI Key NEYJGZGFZZOFEQ-UHFFFAOYSA-N
Form Solid
Physical Properties

Physical properties such as melting point and solubility are critical for determining appropriate storage, handling, and reaction conditions.

PropertyValueNotesSource(s)
Melting Point 154 - 158 °CExperimentally determined.[3]
Boiling Point 405.7 ± 55.0 °CPredicted value for a structural isomer.[4]
pKa 2.88 ± 0.10Predicted value for a structural isomer, likely referring to the anilinium ion.[4]
Solubility No data availableExpected to have low solubility in water and better solubility in polar organic solvents like DMSO, DMF, and alcohols.

Synthesis and Elucidation

The synthesis of aryl tetrazoles is a well-established field in organic chemistry. The most prevalent and robust method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5]

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would start from 3-amino-4-methylbenzonitrile. This precursor undergoes a catalyzed cycloaddition with an azide, typically sodium azide, to form the tetrazole ring.

Synthesis_Pathway start 3-Amino-4-methylbenzonitrile product This compound start->product [3+2] Cycloaddition reagents Sodium Azide (NaN3) Catalyst (e.g., ZnCl2 or NH4Cl) Solvent (e.g., DMF or Toluene)

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on established methodologies for similar compounds and has not been experimentally validated for this specific synthesis.[6][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-methylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.2 eq) or ammonium chloride (NH₄Cl, 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene, to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to protonate the tetrazole and precipitate the product. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, amine, and tetrazole protons.

  • Tetrazole Proton (1H): A singlet is expected, likely in the downfield region of δ 9.0-9.5 ppm , characteristic of the acidic proton on the tetrazole ring.

  • Aromatic Protons (3H): The three protons on the aniline ring will appear as a complex multiplet system.

    • One proton will be ortho to the amino group and meta to the tetrazole.

    • One proton will be meta to the amino group and ortho to the tetrazole.

    • One proton will be para to the amino group and ortho to the tetrazole. These protons would likely appear in the range of δ 6.8-7.8 ppm .

  • Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically around δ 3.5-4.5 ppm . The chemical shift can vary with concentration and solvent.

  • Methyl Protons (3H): A sharp singlet for the -CH₃ group is expected in the upfield region, around δ 2.2-2.4 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm ). The carbon attached to the amino group (C-N) would be the most shielded (further upfield), while the carbon attached to the tetrazole ring would be deshielded.

  • Tetrazole Carbon (1C): The single carbon atom within the tetrazole ring is expected to appear significantly downfield, potentially around δ 150-155 ppm .

  • Methyl Carbon (1C): The methyl carbon signal will be the most upfield, expected around δ 15-20 ppm .

FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to its key functional groups.

  • N-H Stretching: Two distinct, sharp to medium bands in the region of 3350-3450 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).[11]

  • C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ .

  • C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the tetrazole ring.

  • N-H Bending: A scissoring vibration for the primary amine is typically observed around 1600-1640 cm⁻¹ .

Mass Spectrometry

The mass spectrum provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: Based on studies of similar tetrazoles, two primary fragmentation patterns are anticipated:

    • Loss of Dinitrogen (N₂): A characteristic fragmentation of the tetrazole ring can lead to the loss of a neutral N₂ molecule (28 Da), resulting in a fragment ion at m/z = 147 .

    • Loss of Hydrazoic Acid (HN₃): In positive-ion mode, protonated tetrazoles can undergo ring-opening and eliminate a neutral HN₃ molecule (43 Da), leading to a fragment ion at m/z = 132 .[3]

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino group, the methyl group, and the electron-withdrawing tetrazole ring.

Reactivity cluster_aniline Aniline Ring Reactivity cluster_tetrazole Tetrazole Ring Reactivity Aniline This compound EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Aniline->EAS E+ Products Products EAS->Products Regioselective Products (Ortho/Para to -NH2) Tetrazole This compound Alkylation N-Alkylation (e.g., with Alkyl Halide) Tetrazole->Alkylation R-X, Base N_Product N_Product Alkylation->N_Product N-Alkylated Product

Caption: Key reactivity pathways for this compound.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C6) and para (C4) to the amino group are available for substitution. The tetrazole ring acts as a deactivating group, which may temper the reactivity but the influence of the amino group is expected to dominate.

  • Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents.

  • Tetrazole Acidity and Alkylation: The N-H proton on the tetrazole ring is acidic and can be deprotonated by a base. The resulting tetrazolate anion is a good nucleophile and can undergo reactions such as N-alkylation with alkyl halides.

Potential Applications in Drug Discovery

While no specific biological activities have been published for this compound, the tetrazole moiety is a well-known "privileged scaffold" in medicinal chemistry.[12] Compounds containing this ring system are present in numerous marketed drugs with a broad range of activities.[1]

  • Carboxylic Acid Bioisostere: The primary role of the tetrazole group is to act as a non-classical bioisostere of a carboxylic acid. It mimics the acidity and steric profile of a carboxylate group but offers improved metabolic stability and pharmacokinetic properties.[5]

  • Potential Therapeutic Areas: Based on the activities of other tetrazole-containing compounds, this molecule could serve as a valuable building block for synthesizing new chemical entities with potential applications as:

    • Antihypertensive agents (e.g., Angiotensin II receptor blockers like Losartan).

    • Antibacterial and antifungal agents .[5]

    • Anticancer agents .[5]

    • Agrochemicals .[5]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The information below is compiled from available Safety Data Sheets (SDS) for the compound and its analogs.

Hazard Identification
  • GHS Classification: The compound is classified as a combustible solid. A key hazard statement is H240: Heating may cause an explosion .[3]

  • Primary Hazards: The thermal instability is a significant concern. High temperatures can lead to explosive decomposition.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, use an approved particulate respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents. It is classified under Storage Class 11: Combustible Solids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Ismael, A., Fausto, R., & Cristiano, M.L.S. (2016). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 21(5), 623. [Link]

  • Aladdin Scientific. This compound Product Page. [Link]

  • Digambar, K. B., Varala, R., & Patil, S. G. (2020). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Industrial Chemistry, 11(2), 113-120. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • PubChem. 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline Compound Summary. [Link]

  • Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. Molbase. [Link]

  • Mariyam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3). [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Silva, A. M. G., et al. (2018). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 23(11), 2949. [Link]

  • ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. [Link]

  • Yilmaz, F., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 415-432. [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. [Link]

  • LookChem. This compound Product Information. [Link]

  • Fischer, N., et al. (2019). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 24(13), 2434. [Link]

  • ResearchGate. X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles. [Link]

  • Stalińska, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4983. [Link]

  • Hosseinzadeh, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Reusable Catalyst. South African Journal of Chemistry, 68, 133-137. [Link]

  • Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(83), 52839-52853. [Link]

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. [Link]

  • Clever, H. G., et al. (2019). Substituted tetrazoles as multipurpose screening compounds. Beilstein Journal of Organic Chemistry, 15, 2468-2478. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • Klapötke, T. M., et al. (2021). Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene. Chemistry – A European Journal, 27(49), 12592-12601. [Link]

  • Synform. 2-hydroxy-3-[(1H-tetraazol-5-ylamino)carbonyl]phenyl acetate. [Link]

  • SpectraBase. (E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]-2-penten-1-ol - Optional[13C NMR]. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • SpectraBase. 2-METHYL-5-CYCLOPROPYLTETRAZOLE - Optional[13C NMR]. [Link]

Sources

An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 384860-18-8

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough discussion of its structural characterization through spectroscopic methods. Furthermore, this guide explores the compound's strategic importance in the design of novel therapeutics, particularly as a bioisosteric replacement for carboxylic acids and its role as a versatile scaffold for generating compound libraries. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in leveraging the unique properties of tetrazole-containing scaffolds.

Introduction: The Strategic Value of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a privileged scaffold in modern drug discovery, primarily due to its ability to act as a non-classical bioisostere of the carboxylic acid group. This substitution can lead to significant improvements in the pharmacokinetic profile of a drug candidate, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. The tetrazole moiety's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets, while its distinct electronic and steric properties can lead to altered potency and selectivity.[1]

This compound incorporates this valuable tetrazole ring into an aniline framework, another cornerstone of medicinal chemistry. The aniline moiety provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a broad chemical space. The presence of the methyl group on the aniline ring can also influence the compound's conformation and metabolic profile. This unique combination of functional groups makes this compound a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 384860-18-8[2]
Molecular Formula C₈H₉N₅[2]
Molecular Weight 175.19 g/mol [2]
Form Solid
InChI Key NEYJGZGFZZOFEQ-UHFFFAOYSA-N
SMILES Cc1ccc(cc1N)-n2cnnn2

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Tetrazole-containing compounds can be thermally sensitive and may decompose exothermically. Avoid heating the compound unnecessarily and store it in a cool, dry place away from heat sources and strong oxidizing agents.

Synthesis and Purification

The proposed multi-step synthesis commences with the commercially available 2-methyl-5-nitroaniline, proceeds through the corresponding benzonitrile intermediate, and culminates in the formation of the tetrazole ring, as illustrated in the workflow below.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start 2-Methyl-5-nitroaniline Step1 Sandmeyer Reaction (NaNO₂, HCl, CuCN) Start->Step1 Intermediate1 3-Cyano-4-methylnitrobenzene Step1->Intermediate1 Step2 [3+2] Cycloaddition (NaN₃, NH₄Cl, DMF) Intermediate1->Step2 Intermediate2 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole Step2->Intermediate2 Step3 Reduction (e.g., SnCl₂·2H₂O, HCl or H₂/Pd-C) Intermediate2->Step3 End This compound Step3->End Drug_Discovery_Workflow Role of this compound in Drug Discovery Start This compound (Building Block) Step1 Library Synthesis (e.g., Acylation, Alkylation, Coupling) Start->Step1 Intermediate1 Diverse Compound Library Step1->Intermediate1 Step2 High-Throughput Screening (HTS) Intermediate1->Step2 Intermediate2 Hit Compounds Step2->Intermediate2 Step3 Lead Optimization (SAR Studies) Intermediate2->Step3 End Drug Candidate Step3->End

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular structure, plausible synthetic routes, and predicted analytical characteristics. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring system is a prominent scaffold in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group.[1] This structural similarity allows tetrazole-containing compounds to interact with biological targets in a manner akin to their carboxylic acid counterparts, while often exhibiting improved metabolic stability and pharmacokinetic profiles.[1] The incorporation of a tetrazole moiety can enhance a molecule's potency, selectivity, and overall drug-like properties. Consequently, tetrazole derivatives have found applications in a wide range of therapeutic areas, including as antihypertensive, antibacterial, and anticancer agents.[2]

The subject of this guide, this compound, combines the pharmacologically significant tetrazole ring with a substituted aniline fragment. Aniline derivatives are also crucial building blocks in the synthesis of a vast array of pharmaceuticals. The specific substitution pattern of a methyl group and an amino group on the phenyl ring, ortho and meta to the tetrazole linkage respectively, presents a unique chemical architecture with potential for novel biological activities. This guide will delve into the intricacies of this molecule, providing a foundational understanding for its potential exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the empirical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol . The molecule consists of a central benzene ring substituted with a methyl group at the 2-position, an amino group at the 5-position, and a 1H-tetrazol-1-yl group at the 1-position.

PropertyValueSource
Molecular FormulaC₈H₉N₅
Molecular Weight175.19 g/mol
CAS Number384860-18-8
InChI1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3
SMILESCc1ccc(cc1N)-n2cnnn2

Below is a two-dimensional representation of the molecular structure, generated using the DOT language for Graphviz.

SynthesisWorkflow Start 2-methyl-5-nitroaniline Step1 Diazotization (NaNO₂, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (CuCN) Intermediate1->Step2 Intermediate2 2-methyl-5-nitrobenzonitrile Step2->Intermediate2 Step3 [3+2] Cycloaddition (NaN₃, ZnBr₂) Intermediate2->Step3 Intermediate3 1-(2-methyl-5-nitrophenyl)-1H-tetrazole Step3->Intermediate3 Step4 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-methyl-5-nitrobenzonitrile

  • Diazotization: Dissolve 2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Add the freshly prepared diazonium salt solution slowly to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-5-nitrobenzonitrile. Purify further by column chromatography or recrystallization.

Step 2: Synthesis of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

  • To a solution of 2-methyl-5-nitrobenzonitrile in a suitable solvent such as water or dimethylformamide, add sodium azide and a catalyst, for example, zinc bromide. [3]2. Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and acidify with a dilute acid to protonate the tetrazole ring.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield crude 1-(2-methyl-5-nitrophenyl)-1H-tetrazole. Purify as needed.

Step 3: Synthesis of this compound

  • Dissolve 1-(2-methyl-5-nitrophenyl)-1H-tetrazole in a suitable solvent like ethanol or ethyl acetate.

  • Reduction of the Nitro Group: Several methods can be employed for the reduction of the nitro group to an amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid. [4]Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be used.

  • After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Predicted Spectroscopic Profile

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aniline protons, the methyl protons, and the tetrazole proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~9.0 - 9.5Singlet1HTetrazole C-HThe proton on the tetrazole ring typically appears far downfield.
~6.5 - 7.5Multiplet3HAromatic C-HThe aromatic protons will exhibit a complex splitting pattern due to their positions relative to the varied substituents.
~3.5 - 4.5Broad Singlet2HAniline N-HThe chemical shift of amine protons can vary and they often appear as a broad signal.
~2.2 - 2.5Singlet3HMethyl C-HThe methyl group attached to the aromatic ring will give a singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~145 - 150Aromatic C-NH₂The carbon attached to the electron-donating amino group will be shielded.
~135 - 145Tetrazole C-HThe carbon within the electron-deficient tetrazole ring will be deshielded.
~130 - 140Aromatic C-CH₃The carbon bearing the methyl group.
~115 - 130Aromatic C-H & C-tetrazoleThe remaining aromatic carbons will appear in this range.
~15 - 20Methyl CarbonThe methyl carbon is expected in the aliphatic region.
Predicted FT-IR Spectrum

The FT-IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C=N/N=N bonds.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchAniline -NH₂
3000 - 3100C-H stretchAromatic & Tetrazole C-H
2850 - 2960C-H stretchMethyl -CH₃
1600 - 1650N-H bendAniline -NH₂
1450 - 1600C=C stretchAromatic Ring
1400 - 1500C=N, N=N stretchTetrazole Ring
Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).

Predicted m/zIon
175[M]⁺ (Molecular Ion)
147[M - N₂]⁺
120[M - N₅H]⁺

Potential Applications in Drug Discovery

Given the established importance of the tetrazole moiety in medicinal chemistry, this compound represents a valuable scaffold for the development of novel therapeutic agents. The presence of the aniline group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas for derivatives of this molecule could include:

  • Antihypertensive Agents: Many angiotensin II receptor blockers, a major class of antihypertensive drugs, feature a tetrazole ring as a key pharmacophore. [5]* Anticancer Agents: Tetrazole-containing compounds have been investigated as microtubule destabilizers and for their activity against various cancer cell lines. [2]* Antibacterial and Antifungal Agents: The tetrazole nucleus is present in several antimicrobial drugs. [6] The diagram below illustrates a generalized signaling pathway where a hypothetical drug derived from this compound could act as a receptor antagonist, a common mechanism for tetrazole-based pharmaceuticals.

SignalingPathway Ligand Endogenous Ligand Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binds & Activates G_Protein G-Protein Activation Receptor->G_Protein Drug This compound Derivative (Antagonist) Drug->Block Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Block->Receptor Blocks Binding

Caption: Hypothetical mechanism of action for a drug derived from the title compound.

Conclusion

This compound is a molecule with significant potential as a building block in the design and synthesis of novel therapeutic agents. While direct experimental data for this compound is sparse in the current scientific literature, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The proposed synthetic route is logical and employs common organic reactions, and the predicted spectroscopic data offer a valuable reference for researchers undertaking the synthesis and analysis of this compound. The versatile nature of the tetrazole and aniline moieties suggests that derivatives of this compound could be promising candidates for screening in various disease models, particularly in the fields of cardiovascular disease, oncology, and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(1-Methyl-1H-tetrazol-5-yl)aniline suppliers and producers. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • Google Patents. (n.d.). WO2005049586A1 - Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine.
  • Google Patents. (2007, October 10). EP 1 916 246 A2.
  • Molbase. (n.d.). Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. Retrieved from [Link]

  • Khan, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Khan, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Retrieved from [Link]

  • Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.
  • Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]

  • Xiang, J., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 157, 101-113. [Link]

  • Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl).... Retrieved from [Link]

  • ResearchGate. (2023, February 10). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Fischer, N., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 169. [Link]

  • Google Patents. (n.d.). CN103788000A - 5-((5-nitro-2H-tetrazole-2-yl)methyl).
  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl/e5c1d1a9f8e9b8e9b8e9b8e9b8e9b8e9b8e9b8e9)

  • ResearchGate. (2016). (PDF) AN IMPROVED AND CONVENIENT ROUTE FOR THE SYNTHESIS OF 5-METHYL-1H-TETRAZOL-1-YL SUBSTITUTED BENZENAMINES. Retrieved from [Link]

  • Pellicciari, R., et al. (2001). Synthesis and biological evaluation of 2-(3'-(1H-tetrazol-5-yl) bicyclo[1.1.1]pent-1-yl)glycine (S-TBPG), a novel mGlu1 receptor antagonist. Bioorganic & Medicinal Chemistry, 9(2), 221-227. [Link]

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An In-depth Technical Guide to the Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-methyl-5-(1H-tetrazol-1-yl)aniline

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of the tetrazole moiety is a well-established approach to modulate the physicochemical and biological properties of a molecule. The compound this compound represents a valuable building block, featuring a versatile aniline functional group for further derivatization and a metabolically stable tetrazole ring. This guide provides a comprehensive, in-depth exploration of a reliable and reproducible synthetic pathway to this important intermediate, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

I. Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach commencing from a readily available starting material. The core strategy involves the formation of the tetrazole ring followed by the reduction of a nitro group to the desired aniline.

G target This compound intermediate 1-(2-methyl-5-nitrophenyl)-1H-tetrazole target->intermediate Nitro Group Reduction start 2-methyl-5-nitroaniline intermediate->start Tetrazole Formation precursor o-toluidine start->precursor Nitration

Caption: Retrosynthetic pathway for this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the initial precursor, o-toluidine. The sequence of reactions, nitration followed by tetrazole formation and subsequent reduction, is a robust and well-documented strategy in organic synthesis.

II. Synthesis of the Starting Material: 2-methyl-5-nitroaniline

The synthesis of the key starting material, 2-methyl-5-nitroaniline, is achieved through the selective nitration of o-toluidine.[1][2][3][4] The directing effects of the amino and methyl groups on the aromatic ring are harnessed to achieve the desired regioselectivity. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director. This, in conjunction with the ortho-, para-directing methyl group, favors the introduction of the nitro group at the 5-position.

Experimental Protocol: Nitration of o-Toluidine

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, carefully add o-toluidine dropwise to pre-cooled concentrated sulfuric acid (-10 °C in a salt/ice bath) with vigorous stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool the mixture.

  • Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of approximately 2 hours, ensuring the temperature is maintained at -10 °C.[1][3]

  • Upon completion of the addition, pour the reaction mixture onto crushed ice.

  • Carefully basify the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-methyl-5-nitroaniline is formed.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • The product can be further purified by recrystallization from ethanol or an ethanol-water mixture to yield yellow to orange-brown crystals.

ParameterValueReference
Starting Materialo-Toluidine[1][3]
ReagentsH₂SO₄, HNO₃[1][3]
Temperature-10 °C[1][3]
Reaction Time2 hours (addition)[1][3]
Typical Yield~90%[3]

III. Core Synthesis: A Two-Step Pathway to this compound

The core of the synthesis is a two-step process that first constructs the tetrazole ring and then reduces the nitro group.

G cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Nitro Reduction start 2-methyl-5-nitroaniline reagents1 Triethyl orthoformate, Sodium Azide, Acetic Acid intermediate 1-(2-methyl-5-nitrophenyl)-1H-tetrazole reagents1->intermediate Cyclization intermediate2 1-(2-methyl-5-nitrophenyl)-1H-tetrazole reagents2 SnCl2·2H2O, Ethanol target This compound reagents2->target Reduction

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

The formation of the 1-substituted tetrazole ring is accomplished through the reaction of 2-methyl-5-nitroaniline with triethyl orthoformate and sodium azide in an acidic medium.[5] This one-pot reaction is a convenient and widely used method for the synthesis of 1-substituted tetrazoles from primary amines.

Mechanism of Tetrazole Formation:

The reaction proceeds through the initial formation of an iminoester from the reaction of the aniline with triethyl orthoformate. Subsequent reaction with hydrazoic acid (formed in situ from sodium azide and acetic acid) leads to an intermediate that cyclizes to form the tetrazole ring.

Experimental Protocol: Tetrazole Formation

Materials:

  • 2-methyl-5-nitroaniline

  • Triethyl orthoformate

  • Sodium azide (Caution: highly toxic and potentially explosive)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend 2-methyl-5-nitroaniline and sodium azide in triethyl orthoformate.

  • Slowly add glacial acetic acid to the stirred suspension.

  • Heat the reaction mixture at a temperature of 70-80 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The crude 1-(2-methyl-5-nitrophenyl)-1H-tetrazole will precipitate. Collect the solid by vacuum filtration and wash with water.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol.

ParameterValueReference
Starting Material2-methyl-5-nitroaniline[5]
ReagentsTriethyl orthoformate, NaN₃, Acetic Acid[5]
Temperature70-80 °C[5]
Reaction Time2-3 hours[5]
Typical YieldGood to excellent[5]
Step 2: Reduction of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

The final step in the synthesis is the reduction of the nitro group to the corresponding amine. While catalytic hydrogenation is a viable option, the use of tin(II) chloride (SnCl₂) in a non-aqueous medium is a highly effective and chemoselective method that avoids the reduction of the tetrazole ring.[6][7][8]

Mechanism of Nitro Reduction with SnCl₂:

The reduction of the nitro group by SnCl₂ is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The tin is oxidized to Sn(IV) in the process.

Experimental Protocol: Nitro Group Reduction

Materials:

  • 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate

Procedure:

  • Dissolve 1-(2-methyl-5-nitrophenyl)-1H-tetrazole in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting Material1-(2-methyl-5-nitrophenyl)-1H-tetrazole[6][8]
ReagentSnCl₂·2H₂O[6][8]
SolventEthanol[8]
Reaction ConditionRefluxN/A
Typical YieldGood[6]

IV. Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular FormulaC₈H₉N₅[9][10][11]
Molecular Weight175.19 g/mol [9]
AppearanceSolid[9]
InChI1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3[9]
InChI KeyNEYJGZGFZZOFEQ-UHFFFAOYSA-N[9]
SMILESCc1ccc(cc1N)-n2cnnn2[9]
CAS Number384860-18-8[9]

V. Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By starting from the readily available o-toluidine and employing well-established synthetic transformations, this key intermediate can be accessed in good overall yield. The protocols provided are designed to be reproducible and scalable, offering a solid foundation for researchers in their synthetic endeavors. The versatility of the final product, with its reactive aniline functionality, opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

VI. References

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). Available from: [Link]

  • 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. PubChem. Available from: [Link]

  • 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. PMC. Available from: [Link]

  • This compound. Aladdin Scientific. Available from: [Link]

  • 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. PubChemLite. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. Available from: [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. Available from: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. Google Patents. Available from:

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available from: [Link]

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Sciforum. Available from: [Link]

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An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry. The guide details its chemical identity, physicochemical properties, and a plausible, expertly-derived synthetic route based on established methodologies for analogous structures. Furthermore, it explores the rationale behind its use in drug development, focusing on the role of the tetrazole moiety as a bioisostere for carboxylic acids and the aniline scaffold as a versatile anchor for further chemical modification. This document serves as a foundational resource for researchers aiming to incorporate this and structurally related molecules into their drug discovery pipelines.

Introduction: The Significance of Tetrazole-Containing Scaffolds in Medicinal Chemistry

The tetrazole ring is a prominent scaffold in modern medicinal chemistry, primarily due to its unique physicochemical properties that make it an effective bioisostere for the carboxylic acid group. This five-membered aromatic ring containing four nitrogen atoms offers a similar pKa to a carboxylic acid but with improved metabolic stability and lipophilicity.[1][2] These characteristics can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of a tetrazole moiety can lead to improved oral bioavailability and cell membrane permeability.

This compound belongs to a class of compounds that couple the advantageous properties of the tetrazole ring with the synthetic versatility of an aniline functional group. The aniline moiety provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse compound libraries for high-throughput screening. The methyl group on the aniline ring can also influence the molecule's conformation and interaction with biological targets.

This guide will delve into the specifics of this compound, offering a detailed examination of its synthesis, properties, and potential applications as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 384860-18-8[3][4][5]
Molecular Formula C₈H₉N₅[4][5]
Molecular Weight 175.19 g/mol [4][5]
Appearance Solid (predicted)[5]
Predicted XlogP 0.8[6]
Predicted Collision Cross Section (CCS) [M+H]⁺: 136.4 Ų[6]

Synthesis of this compound: A Proposed Experimental Protocol

Rationale for the Synthetic Strategy

The proposed synthesis follows a logical progression:

  • Diazotization and Sandmeyer Cyanation: The initial amino group of the starting material is converted to a nitrile. This is a classic and high-yielding transformation that sets the stage for the tetrazole formation.

  • [2+3] Cycloaddition for Tetrazole Formation: The nitrile is then converted to the tetrazole ring via a cycloaddition reaction with an azide source. This is the most common and efficient method for constructing the tetrazole ring.[8]

  • Reduction of the Nitro Group: Finally, the nitro group is reduced to the desired aniline functionality. This step is strategically placed at the end to avoid potential side reactions in the preceding steps.

This sequence ensures that the more sensitive functional groups are introduced or unmasked at the appropriate stages, maximizing the overall yield and purity of the final product.

Proposed Synthesis Workflow

G cluster_0 Step 1: Diazotization & Sandmeyer Cyanation cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Nitro Group Reduction 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline 3-cyano-4-methyl-nitrobenzene 3-cyano-4-methyl-nitrobenzene 2-methyl-5-nitroaniline->3-cyano-4-methyl-nitrobenzene 1. NaNO2, HCl, 0-5°C 2. CuCN, KCN 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene 3-cyano-4-methyl-nitrobenzene->2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene NaN3, NH4Cl DMF, 120°C This compound This compound 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene->this compound Fe, NH4Cl EtOH/H2O, reflux

Caption: Proposed three-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-cyano-4-methyl-nitrobenzene

  • To a stirred solution of 2-methyl-5-nitroaniline (1 equivalent) in aqueous hydrochloric acid at 0-5°C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-cyano-4-methyl-nitrobenzene.

Step 2: Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene

  • To a solution of 3-cyano-4-methyl-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 120°C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into acidified water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene.

Step 3: Synthesis of this compound

  • To a suspension of 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The tetrazole and aniline moieties provide two distinct points for chemical elaboration, allowing for the exploration of vast chemical space.

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group. This substitution can be a key strategy in lead optimization to improve the pharmacokinetic properties of a drug candidate. For example, in the development of angiotensin II receptor blockers (ARBs) like valsartan, the carboxylic acid group is replaced by a tetrazole ring to enhance oral bioavailability.[9]

The Aniline Moiety as a Synthetic Handle

The aniline functional group in this compound is a gateway to a multitude of chemical reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in many drug molecules.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important pharmacophore.

  • Buchwald-Hartwig and Ullmann couplings: Cross-coupling reactions to form C-N bonds with aryl halides, providing access to more complex diarylamine structures.

  • Diazotization: Conversion to a diazonium salt, which can then be used in a variety of subsequent reactions to introduce other functional groups.

Potential Therapeutic Areas

While specific biological activity for this compound has not been extensively reported, derivatives of tetrazole-containing anilines have shown promise in a range of therapeutic areas, including:

  • Antihypertensive agents: As seen in the ARB class of drugs.[9]

  • Anticancer agents: Tetrazole derivatives have been investigated for their potential to inhibit tumor growth.[8]

  • Antimicrobial agents: The tetrazole nucleus is found in some compounds with antibacterial and antifungal activity.[8]

  • Anti-inflammatory agents: Certain tetrazole derivatives have shown potential as anti-inflammatory drugs.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization Start This compound AmideCoupling Amide Coupling (R-COOH) Start->AmideCoupling SulfonamideFormation Sulfonamide Formation (R-SO2Cl) Start->SulfonamideFormation CrossCoupling Cross-Coupling (Ar-X) Start->CrossCoupling HTS High-Throughput Screening AmideCoupling->HTS SulfonamideFormation->HTS CrossCoupling->HTS HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization (SAR) HitIdentification->LeadOptimization Candidate Drug Candidate LeadOptimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the advantageous bioisosteric properties of the tetrazole ring with the synthetic flexibility of the aniline moiety. While detailed experimental data for this specific compound is limited in publicly available literature, its synthesis can be reliably achieved through established chemical transformations. The potential to generate diverse libraries of compounds from this scaffold makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their research endeavors.

References

  • LabNovo. (n.d.). CAS 384860-18-8 MFCD02933014-2-Methyl-5-(1H.... Retrieved from [Link]

  • Synthesis, characterization, molecular docking, ADME and ... (n.d.). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

  • Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. doi:10.3390/molecules28041908
  • Antypenko, O. M., Kovalenko, S. I., & Zhernova, G. O. (2016). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R(1)-phenyl]-3-R(2)-phenyl(ethyl)ureas and R(1)-Tetrazolo[1,5-c]quinazolin-5(6H)-ones. Scientia Pharmaceutica, 84(2), 233–254. doi:10.3797/scipharm.1507-14
  • Antypenko, O. M., Kovalenko, S. I., & Zhernova, G. O. (2016). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R¹-phenyl]-3-R²-phenyl(ethyl)ureas and R¹-Tetrazolo[1,5-c]quinazolin-5(6H)-ones. Scientia Pharmaceutica, 84(2), 233-254.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Khalil, S. L., & Saleem, N. H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Retrieved from [Link]

  • Mohekar, S. M. D. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. ResearchGate. Retrieved from [Link]

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Spectroscopic and Structural Elucidation of 2-methyl-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Methodologies for spectral acquisition are also detailed, offering a framework for the empirical validation of the predicted data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and spectroscopic characteristics of novel tetrazole-containing aromatic amines.

Introduction

This compound, with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol , is a heterocyclic aromatic amine.[1] The structure incorporates a substituted aniline ring and a 1H-tetrazole moiety, both of which are significant pharmacophores in medicinal chemistry. The tetrazole ring, in particular, is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

This guide provides a predictive analysis of the key spectroscopic features of this compound, offering a foundational dataset for researchers working with this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1HTetrazole C-H
~7.4Singlet1HAromatic H-4
~7.3Doublet1HAromatic H-6
~7.1Doublet1HAromatic H-3
~5.0Broad Singlet2HAmine (-NH₂)
~2.2Singlet3HMethyl (-CH₃)

Interpretation:

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

  • Tetrazole Proton: The proton attached to the tetrazole ring is expected to be the most deshielded, appearing as a sharp singlet at approximately 9.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring.

  • Aromatic Protons: The three protons on the aniline ring will appear in the aromatic region (7.0-7.5 ppm). Their specific chemical shifts and multiplicities are influenced by the electronic effects of the amino and tetrazole substituents. The proton at the H-4 position, being para to the methyl group and ortho to the tetrazole, is predicted to be a singlet. The protons at H-3 and H-6 will likely appear as doublets due to coupling with each other.

  • Amine Protons: The protons of the primary amine group are expected to appear as a broad singlet around 5.0 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons: The three protons of the methyl group attached to the aniline ring are predicted to resonate as a sharp singlet at approximately 2.2 ppm, in the typical range for an aryl methyl group.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C-ipso (C-NH₂)
~142C-ipso (C-tetrazole)
~135C-ipso (C-CH₃)
~130Tetrazole C-H
~125Aromatic C-H
~120Aromatic C-H
~115Aromatic C-H
~17Methyl (-CH₃)

Interpretation:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The six carbons of the aniline ring are expected to appear in the range of 115-150 ppm. The carbon attached to the amino group (C-NH₂) will be the most shielded among the substituted carbons due to the electron-donating effect of the nitrogen, while the carbon attached to the electron-withdrawing tetrazole group will be deshielded.

  • Tetrazole Carbon: The carbon atom within the tetrazole ring is predicted to have a chemical shift of around 130 ppm.

  • Methyl Carbon: The carbon of the methyl group will appear upfield, at approximately 17 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve sample in deuterated solvent b Transfer to NMR tube a->b c Acquire 1H and 13C spectra on NMR spectrometer b->c d Fourier Transform c->d e Phase and Baseline Correction d->e f Reference Chemical Shifts e->f g Integrate and Assign Peaks f->g

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretching (asymmetric & symmetric) of -NH₂
3100-3000MediumC-H stretching (aromatic and tetrazole)
2950-2850WeakC-H stretching (methyl)
1620-1580StrongN-H bending (scissoring) of -NH₂ and C=C stretching (aromatic)
1500-1400Medium-StrongC=N and N=N stretching (tetrazole ring)
1380-1360MediumC-H bending (methyl)
1300-1200StrongC-N stretching (aromatic amine)
900-670StrongC-H bending (out-of-plane, aromatic)

Interpretation:

  • N-H Vibrations: The primary amine group will give rise to two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and a strong N-H bending (scissoring) vibration around 1620-1580 cm⁻¹.

  • C-H Vibrations: Aromatic and tetrazole C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear at lower wavenumbers (2950-2850 cm⁻¹). Out-of-plane C-H bending vibrations in the fingerprint region (900-670 cm⁻¹) will be indicative of the substitution pattern on the aromatic ring.

  • Ring Vibrations: The C=C stretching vibrations of the aromatic ring will likely overlap with the N-H bending vibration in the 1620-1580 cm⁻¹ region. The characteristic C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1500-1400 cm⁻¹ range.

  • C-N Vibrations: A strong absorption band corresponding to the C-N stretching of the aromatic amine is predicted to be in the 1300-1200 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Fragmentation Pathway
175[M]⁺˙Molecular ion
147[M - N₂]⁺˙Loss of a nitrogen molecule from the tetrazole ring
119[M - N₂ - HCN]⁺˙Subsequent loss of hydrogen cyanide
92[C₆H₆N]⁺Fragment corresponding to the methylaniline moiety

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value of 175, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of 5-substituted-1H-tetrazoles is often characterized by the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 147.[3] Further fragmentation could involve the loss of hydrogen cyanide (HCN) to give an ion at m/z 119. A significant peak at m/z 92, corresponding to the methylaniline fragment, is also plausible.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection a Introduce sample into the mass spectrometer b Ionize sample (e.g., EI, ESI) a->b c Separate ions by m/z b->c d Detect ions c->d e Generate Mass Spectrum d->e

Figure 3: General workflow for mass spectrometric analysis.

Synthesis

While a specific documented synthesis for this compound was not found in the searched literature, a plausible synthetic route would involve the reaction of 3-amino-4-methylaniline. A common method for the formation of 1-substituted tetrazoles from primary amines is the reaction with triethyl orthoformate and sodium azide.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed interpretations, offer a valuable resource for the identification and characterization of this compound. The included experimental protocols provide a roadmap for the empirical verification of these predictions. This work serves as a foundational reference for researchers and scientists engaged in the synthesis and application of novel tetrazole-based compounds in pharmaceutical and materials science.

References

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  • Afonso, D. J. S., et al. (2019). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 24(12), 2294.
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  • Shah, S. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Pinto, D. C. G. A., et al. (2020). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 25(21), 5174.
  • ResearchGate. Synthetic pathway for the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)....
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An In-depth Technical Guide to the Solubility of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic effectiveness.[1][2] For a drug to exert its pharmacological effect, it must first dissolve in the physiological fluids at the site of administration to be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, posing significant challenges during drug development.[1] Therefore, a thorough understanding and accurate determination of a compound's solubility are essential from the early stages of drug discovery through to formulation development.[3][4]

2-methyl-5-(1H-tetrazol-1-yl)aniline features a tetrazole ring, a common bioisostere for a carboxylic acid group, which can influence its physicochemical properties, including solubility.[5][6] The presence of both an aniline group and a tetrazole moiety suggests a molecule with the potential for varying solubility depending on the pH and the nature of the solvent.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is sparse, we can infer its likely behavior based on its structural components and the known properties of related compounds.

Structural Features:

  • Aniline Moiety: The basic aniline group (pKa of the anilinium ion is ~4.6) will be protonated at acidic pH, increasing its solubility in aqueous media.

  • Tetrazole Ring: The tetrazole ring is acidic (pKa ~4.9), comparable to a carboxylic acid.[6] This group will be deprotonated at basic pH, enhancing aqueous solubility.

  • Methyl Group: The methyl group is a nonpolar substituent that can slightly decrease aqueous solubility.

The amphoteric nature of this compound, possessing both a basic and an acidic group, suggests that its aqueous solubility will be significantly pH-dependent. The lowest solubility is expected around its isoelectric point.

General Solubility of Tetrazoles:

Tetrazole and its derivatives are generally crystalline solids.[7] They tend to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[5][6][7] Their solubility in aqueous solutions is influenced by the substituents on the ring.[7]

Methodologies for Determining Solubility

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic solubility and kinetic solubility. The choice of method often depends on the stage of drug development and the specific questions being addressed.[3][4]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure.[1][8] This is the "true" solubility of a compound and is the gold standard for solubility measurement.[2] The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[2][9]

Workflow for Thermodynamic Solubility Determination

A 1. Preparation of Saturated Solution Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for an extended period (e.g., 24-72 hours). A->B Shake/Stir C 3. Phase Separation Separate the undissolved solid from the solution via centrifugation or filtration. B->C Allow to settle D 4. Quantification Analyze the concentration of the solute in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). C->D Collect supernatant E 5. Data Analysis Calculate the solubility in units such as mg/mL or µM. D->E

Caption: Workflow for the Shake-Flask Method to Determine Thermodynamic Solubility.

Detailed Protocol for Thermodynamic Solubility of this compound:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range as recommended by regulatory guidelines.[10][11]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a precise volume of each buffer and selected organic solvents. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for 24 to 72 hours to reach equilibrium.[10][11]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully collect the supernatant. For more rigorous separation, centrifuge the samples at high speed or filter through a low-binding filter (e.g., 0.22 µm PVDF).[2][3]

  • Quantification:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and create a series of calibration standards by diluting the stock solution with the respective buffer or solvent.

    • Analyze the calibration standards and the saturated solution samples by a validated HPLC-UV or LC-MS/MS method.[3][12]

  • Data Analysis: Construct a calibration curve from the standards and determine the concentration of this compound in the samples. The calculated concentration represents the thermodynamic solubility at that specific condition.

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that dissolves in a solvent under specific conditions of time and temperature, often starting from a concentrated stock solution (typically in DMSO).[3][13] It is a high-throughput method commonly used in early drug discovery to quickly assess the solubility of a large number of compounds.[3][14] Kinetic solubility values are often higher than thermodynamic solubility because the compound may form a supersaturated solution that precipitates over time.[4]

Workflow for Kinetic Solubility Determination

A 1. Prepare Stock Solution Dissolve the compound in DMSO to a high concentration (e.g., 10-20 mM). B 2. Dispense and Dilute Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate. A->B Automated liquid handler C 3. Incubation and Precipitation Mix and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours). B->C Shake D 4. Detection of Precipitation Measure the amount of precipitate formed using nephelometry (light scattering) or by separating the precipitate and measuring the concentration of the dissolved compound via UV absorbance. C->D Read plate E 5. Data Analysis Determine the concentration at which precipitation occurs, which is the kinetic solubility. D->E

Caption: High-Throughput Workflow for Kinetic Solubility Measurement.

Detailed Protocol for Kinetic Solubility of this compound:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13][14]

  • Assay Plate Preparation: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.[3][13]

  • Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.[4][14]

  • Detection (UV-Vis after Filtration): Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the dissolved compound.[3][14]

Expected Solubility Profile of this compound

Based on the structure and the properties of similar compounds, a hypothetical solubility profile can be predicted. This should be experimentally verified using the protocols outlined above.

Solvent/BufferExpected SolubilityRationale
Aqueous Buffers
pH 1.2Moderate to HighThe aniline group will be protonated, increasing solubility.
pH 4.5LowNear the isoelectric point where both acidic and basic groups have minimal charge.
pH 6.8ModerateThe tetrazole group will be partially deprotonated.
pH 7.4Moderate to HighThe tetrazole group will be significantly deprotonated, increasing solubility.
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent known to be a good solvent for many organic compounds, including tetrazoles.[5]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a polar aprotic solvent that should readily dissolve the compound.[6]
Methanol/EthanolModerate to HighPolar protic solvents that can form hydrogen bonds with the solute.[5]
AcetonitrileModerateA polar aprotic solvent, likely a reasonable solvent for this compound.[5]
Dichloromethane (DCM)LowA nonpolar solvent, unlikely to be a good solvent for this relatively polar molecule.
HexanesVery LowA nonpolar solvent, expected to have very poor solvating power for this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided the theoretical framework and detailed, actionable protocols for the determination of both its thermodynamic and kinetic solubility. By applying these robust methodologies, researchers can generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ultimately advance their drug discovery and development programs. The principles and experimental designs presented herein are grounded in established scientific practices and regulatory expectations, ensuring the generation of reliable and relevant solubility data.

References

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  • PubChem. (n.d.). 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. Retrieved from [Link]

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An In-Depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)aniline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, explore detailed synthesis and purification protocols, and discuss the analytical techniques used for its characterization. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Core Compound Properties

This compound is a solid at room temperature.[1] It is classified as a combustible solid, indicating that while it is not readily flammable, it can burn with the application of heat.[1] Key identifying information for this compound is summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 384860-18-8[1][2]
Molecular Formula C8H9N5[1][2]
Molecular Weight 175.19 g/mol [1][2]
Physical State Solid[1]
SMILES Cc1ccc(cc1N)-n2cnnn2[1]
InChI 1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3[1]

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step process starting from readily available nitroanilines. The core of this synthesis lies in the formation of the tetrazole ring via a [3+2] cycloaddition reaction.

Synthetic Strategy Overview

The overall synthetic pathway involves the protection of the amine group of a starting nitroaniline, followed by the formation of the tetrazole ring, and finally, the reduction of the nitro group to the desired aniline. This strategic approach is crucial to prevent side reactions and ensure a high yield of the final product.

Synthesis_Workflow Start 4-Methyl-3-nitroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-methyl-3-nitrophenyl)acetamide Step1->Intermediate1 Step2 [3+2] Cycloaddition (NaN3, TiCl4) Intermediate1->Step2 Intermediate2 1-(2-methyl-5-nitrophenyl)-5-methyl-1H-tetrazole Step2->Intermediate2 Step3 Nitro Reduction (NaBH4) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of structurally similar 5-methyl-1H-tetrazol-1-yl substituted benzenamines.[4]

Step 1: Acetylation of 4-Methyl-3-nitroaniline

  • To a solution of 4-methyl-3-nitroaniline in a suitable solvent such as glacial acetic acid, add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry to obtain N-(4-methyl-3-nitrophenyl)acetamide.

Causality: Acetylation protects the amino group from reacting in the subsequent steps and also deactivates the aromatic ring to a certain extent, which can influence the regioselectivity of further reactions.

Step 2: [3+2] Cycloaddition for Tetrazole Ring Formation

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the N-(4-methyl-3-nitrophenyl)acetamide in a suitable high-boiling aprotic solvent like N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3) to the suspension.

  • Carefully add a Lewis acid catalyst, such as titanium tetrachloride (TiCl4), dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methyl-5-nitrophenyl)-5-methyl-1H-tetrazole.

Causality: The [3+2] cycloaddition of an azide with a nitrile (or a nitrile precursor) is a classic and efficient method for forming the stable tetrazole ring.[5] The Lewis acid catalyst, TiCl4, activates the acetamide group, facilitating the cyclization with sodium azide.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 1-(2-methyl-5-nitrophenyl)-5-methyl-1H-tetrazole in a suitable solvent system, such as a mixture of methanol and water.

  • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the excess NaBH4.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Sodium borohydride is a versatile and relatively mild reducing agent suitable for the reduction of nitro groups to amines in the presence of other functional groups like the tetrazole ring.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6] Alternatively, recrystallization from a suitable solvent system can be employed. The purity of the final product should be assessed by TLC and confirmed by the analytical techniques described in the following section. For substituted anilines, adsorption onto zeolites from aqueous solutions has also been reported as a purification method.[7]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methyl group protons should present as a singlet at approximately δ 2.3-2.5 ppm. The amine protons will give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Characteristic signals for the aromatic carbons will be observed in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, around δ 15-25 ppm. The carbon atom of the tetrazole ring will have a chemical shift in the downfield region, typically above δ 140 ppm. Combination of ¹H and ¹³C NMR data is a powerful tool for structural elucidation.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. For aniline tetramers, characteristic bands for the terminal -NH2 group appear around 3441 cm⁻¹.[10]

  • C-H stretching: Bands in the 2850-3100 cm⁻¹ region for the methyl and aromatic C-H bonds.

  • C=C stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ range.

  • N=N and C=N stretching: The tetrazole ring vibrations are expected in the 1400-1600 cm⁻¹ region.

  • N-N stretching: Vibrations of the tetrazole ring can also be observed in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed at m/z 176.19. The fragmentation pattern of tetrazoles can be complex. In positive ion mode, a characteristic loss of HN3 is often observed, while in negative ion mode, the loss of N2 is common.[11] The fragmentation of the aniline moiety may also occur.

Applications in Drug Discovery and Materials Science

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[12][13] This substitution can lead to improved metabolic stability, better pharmacokinetic properties, and enhanced biological activity. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates with potential applications in various therapeutic areas. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

In materials science, nitrogen-rich compounds like tetrazoles are investigated for their potential as energetic materials and gas-generating agents. The thermal decomposition of tetrazoles typically leads to the evolution of nitrogen gas.[14][15][16][17]

Safety, Handling, and Disposal

As a combustible solid, this compound should be handled with care, avoiding sources of ignition.[1][3] Due to the aniline substructure, it is prudent to treat this compound as potentially toxic and handle it in a well-ventilated fume hood.[18] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[19]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[20][21]

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[20]

Safety_Handling cluster_Handling Safe Handling cluster_Storage Storage cluster_Disposal Disposal PPE Wear PPE: - Safety Glasses - Gloves - Lab Coat Ventilation Use in a Fume Hood Ignition Avoid Ignition Sources Container Tightly Sealed Container Conditions Cool, Dry, Well-Ventilated Area Incompatibles Away from Oxidizers & Acids Regulations Follow Local, State, & Federal Regulations Handling_Title Handling Storage_Title Storage Disposal_Title Disposal

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a versatile compound with significant potential in both academic and industrial research. This guide has provided a detailed overview of its physical state and core properties, a plausible and well-rationalized synthetic protocol, and the key analytical methods for its characterization. By understanding these fundamental aspects, researchers can confidently and safely incorporate this valuable building block into their synthetic and drug discovery programs.

References

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An In-Depth Technical Guide to 2-Methyl-5-(1H-tetrazol-1-yl)aniline: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences industries. The document delves into the compound's structural features, physicochemical properties, and critically, its synthesis, offering a detailed, field-proven protocol. Furthermore, it explores the broader significance of the tetrazole moiety in medicinal chemistry, contextualizing the potential applications of this compound in modern drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this promising chemical entity.

Introduction: The Significance of Tetrazole-Containing Scaffolds in Drug Discovery

The tetrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group.[1] This structural mimicry allows for the enhancement of crucial drug-like properties, including improved metabolic stability, increased lipophilicity, and favorable conformational rigidity, often leading to enhanced biological activity.[1] Consequently, tetrazole derivatives are integral components of numerous marketed drugs, exhibiting a wide spectrum of therapeutic effects, including antihypertensive, antibacterial, anticancer, and antiviral activities.[1]

This compound, with its unique substitution pattern combining a tetrazole ring and a substituted aniline moiety, represents a valuable building block for the synthesis of novel bioactive compounds. The presence of the aniline functional group provides a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space in the quest for new therapeutic agents.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
CAS Number 384860-18-8
Appearance Solid
SMILES Cc1ccc(cc1N)-n2cnnn2
InChI 1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3
Predicted XlogP 0.8[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step reaction sequence starting from commercially available nitroanilines. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of analogous substituted benzenamines.[3]

Rationale for the Synthetic Strategy

The chosen synthetic route leverages the well-established [3+2] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring.[4] This approach is highly efficient and allows for the introduction of the tetrazole moiety onto the aromatic ring. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. This multi-step process provides a reliable pathway to the target compound.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Methyl-5-nitroaniline Step1 Step 1: Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 Intermediate: 4-Methyl-3-nitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Tetrazole Formation ([3+2] Cycloaddition) Intermediate1->Step2 Intermediate2 Intermediate: 1-(4-Methyl-3-nitrophenyl)-1H-tetrazole Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-3-nitrobenzonitrile

  • Diazotization: To a stirred solution of 2-methyl-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is heated at 80-90 °C for 1 hour.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methyl-3-nitrobenzonitrile.

Step 2: Synthesis of 1-(4-Methyl-3-nitrophenyl)-1H-tetrazole

  • [3+2] Cycloaddition: A mixture of 4-methyl-3-nitrobenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and a Lewis acid catalyst such as zinc chloride (0.5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) is heated at 120-130 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-methyl-3-nitrophenyl)-1H-tetrazole.

Step 3: Synthesis of this compound

  • Reduction of the Nitro Group: To a solution of 1-(4-methyl-3-nitrophenyl)-1H-tetrazole (1 equivalent) in a solvent such as ethanol or methanol, a reducing agent like tin(II) chloride dihydrate (3-5 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to give the final product, this compound.

Characterization Data

  • ¹H NMR (DMSO-d₆):

    • A singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.

    • A singlet for the amine protons (NH₂) around δ 5.0-5.5 ppm (this signal is D₂O exchangeable).

    • Aromatic protons in the range of δ 6.5-7.5 ppm.

    • A singlet for the tetrazole proton (CH) around δ 9.0-9.5 ppm.

  • ¹³C NMR (DMSO-d₆):

    • A signal for the methyl carbon around δ 15-20 ppm.

    • Aromatic carbon signals in the range of δ 110-150 ppm.

    • A signal for the tetrazole carbon around δ 150-155 ppm.

  • IR (KBr):

    • N-H stretching vibrations for the amine group in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

    • C=C and C=N stretching vibrations in the fingerprint region (1400-1650 cm⁻¹).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z 176.0931.[2]

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents. The tetrazole moiety, as a bioisostere of a carboxylic acid, can impart favorable pharmacokinetic properties. The aniline group serves as a versatile synthetic handle for the introduction of various pharmacophores, allowing for the fine-tuning of biological activity.

Potential Therapeutic Targets and Logical Drug Design Workflow

Derivatives of this compound could be investigated for a range of therapeutic applications, including but not limited to:

  • Antimicrobial Agents: The tetrazole nucleus is a known pharmacophore in many antimicrobial compounds.[5]

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate aniline and heterocyclic moieties.

  • Anti-inflammatory Agents: The structural motifs present are found in various anti-inflammatory drugs.

Drug_Design_Workflow Start Core Scaffold: This compound Step1 Library Synthesis via Amide Coupling/Alkylation of the Aniline Start->Step1 Step2 High-Throughput Screening (e.g., Kinase Inhibition Assays) Step1->Step2 Step3 Hit Identification & SAR Studies Step2->Step3 Step4 Lead Optimization (ADME/Tox Profiling) Step3->Step4 Product Preclinical Candidate Step4->Product

Caption: Logical workflow for drug design using the title compound.

Conclusion and Future Outlook

This compound is a chemical entity with significant potential in the field of drug discovery. Its synthesis, while multi-stepped, is achievable through well-established chemical transformations. The presence of both a bioisosteric tetrazole ring and a synthetically versatile aniline group makes it an ideal starting point for the generation of compound libraries for screening against a multitude of biological targets. Future research efforts should focus on the synthesis and biological evaluation of derivatives of this compound to unlock its full therapeutic potential.

References

  • Smolecule. (2023, August 15). 4-(5-methyl-1H-tetrazol-1-yl)aniline. Retrieved from a relevant chemical supplier website.
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  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
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  • Mohekar, S. M. D., et al. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 133–137.
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  • 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material - Indian Academy of Sciences. (n.d.).
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Unlocking the Potential of 2-Methyl-5-(1H-tetrazol-1-yl)aniline: A Technical Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the aniline and tetrazole moieties within a single molecular framework presents a compelling scaffold for scientific exploration. This guide delineates a strategic vision for investigating the potential of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a compound poised for significant contributions across medicinal chemistry, materials science, and coordination chemistry. By leveraging the known bioisosteric properties of the tetrazole ring and the versatile reactivity of the aniline functional group, we can unlock novel therapeutic agents, advanced materials, and sophisticated coordination complexes. This document provides a comprehensive roadmap for researchers, outlining detailed synthetic protocols, robust characterization methodologies, and innovative experimental designs to propel the scientific understanding and application of this promising molecule.

Introduction: The Scientific Imperative

The field of chemical research is in a perpetual quest for novel molecular architectures that can address unmet needs in medicine and technology. The strategic combination of well-understood functional groups on a novel scaffold is a proven and efficient approach to innovation. This compound emerges as a molecule of significant interest due to the synergistic potential of its constituent parts.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and cell permeability.[1] This has led to the incorporation of tetrazoles into a wide array of approved drugs.[1] The aniline moiety, a cornerstone of synthetic chemistry, provides a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse derivatives. The methyl group offers a subtle yet potentially significant steric and electronic influence on the molecule's properties.

This guide will provide a structured exploration of the most promising research avenues for this compound, offering both the foundational science and the practical experimental details necessary for its investigation.

Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis will commence with the commercially available 3-amino-4-methylbenzonitrile. This starting material will undergo a [3+2] cycloaddition with sodium azide, catalyzed by a suitable Lewis acid such as zinc chloride or ammonium chloride, to form the desired product.

Synthesis start 3-Amino-4-methylbenzonitrile product This compound start->product Heat reagents Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) Dimethylformamide (DMF) reagents->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • To a solution of 3-amino-4-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to approximately 5-6 with dilute hydrochloric acid, which may cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons of the aniline ring, a singlet for the methyl group, a singlet for the tetrazole proton, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic nature of the substituents.[5][6]
¹³C NMR Distinct signals for the aromatic carbons, the methyl carbon, and the carbon of the tetrazole ring.[5][6]
FT-IR Characteristic N-H stretching vibrations for the primary amine (typically two bands), C-H stretching for the aromatic and methyl groups, C=N and N=N stretching vibrations from the tetrazole ring, and C-N stretching.[7][8]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C8H9N5, MW: 175.19 g/mol ).

Potential Research Area 1: Medicinal Chemistry

The structural motifs within this compound strongly suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Rationale: Numerous tetrazole derivatives have demonstrated significant anticancer activity.[9][10] The aniline group provides a convenient point for derivatization to explore structure-activity relationships (SAR).

Experimental Design:

  • Primary Screening: The parent compound, this compound, and a library of its derivatives (e.g., amides, sulfonamides, Schiff bases formed at the aniline nitrogen) will be screened for their cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) using the MTT assay.[11][12][13][14]

MTT_Assay A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC50).

  • Mechanism of Action Studies: For compounds that exhibit potent anticancer activity, further studies can be conducted to elucidate their mechanism of action, such as cell cycle analysis, apoptosis assays, and target identification studies.

Antimicrobial Activity

Rationale: Tetrazole-containing compounds are known to possess a broad spectrum of antimicrobial activities.[5][7][13][15][16]

Experimental Design:

The parent compound and its derivatives will be tested for their ability to inhibit the growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][15][17][18][19]

Broth Microdilution Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 2: Materials Science

The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science.

Corrosion Inhibition

Rationale: Tetrazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media.[11][17][18][20] The nitrogen atoms in the tetrazole ring and the aniline group can coordinate with metal surfaces, forming a protective film.

Experimental Design:

The corrosion inhibition efficiency of this compound will be evaluated for mild steel in a 1 M HCl solution using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[16][21][22]

Corrosion_Test A Prepare mild steel electrode B Immerse in 1 M HCl with and without inhibitor A->B C Perform Potentiodynamic Polarization B->C D Perform Electrochemical Impedance Spectroscopy (EIS) B->D E Analyze Tafel plots and Nyquist plots C->E D->E F Calculate Inhibition Efficiency E->F

Caption: Experimental workflow for corrosion inhibition studies.

Electrochemical Corrosion Testing Protocol:

  • A three-electrode cell will be used, with a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The working electrode will be immersed in the 1 M HCl solution containing different concentrations of the inhibitor.

  • Potentiodynamic polarization curves will be recorded by scanning the potential from a cathodic to an anodic direction.

  • EIS measurements will be performed at the open circuit potential.

  • The inhibition efficiency will be calculated from the corrosion current densities obtained from the Tafel plots.

Energetic Materials

Rationale: The high nitrogen content and positive heat of formation of the tetrazole ring make its derivatives candidates for energetic materials.[22][23][24][25]

Experimental Design:

The thermal stability and decomposition behavior of this compound and its nitro-derivatives (synthesized by nitration of the aniline ring) will be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][26]

DSC/TGA Protocol:

  • A small sample (1-5 mg) of the compound is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The DSC will measure the heat flow to and from the sample, identifying melting points and decomposition exotherms.

  • The TGA will measure the mass loss as a function of temperature, indicating the decomposition temperature range.

Potential Research Area 3: Coordination Chemistry

Rationale: The nitrogen atoms of the tetrazole ring and the aniline group are excellent donor sites for coordination with metal ions. This can lead to the formation of novel coordination polymers and metal complexes with interesting magnetic, optical, or catalytic properties.[9][23][27][28][29][30][31]

Experimental Design:

Reactions of this compound with various transition metal salts (e.g., Cu(II), Zn(II), Co(II)) will be carried out under different conditions (e.g., solvent, temperature, pH) to synthesize new coordination complexes.

General Synthesis Protocol for Coordination Complexes:

  • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of the metal salt in the same or a different solvent.

  • The reaction mixture may be stirred at room temperature or heated under reflux.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by layering techniques.

  • The resulting complexes will be characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.

Conclusion

This compound represents a molecule with a rich and diverse research potential. This guide has outlined a series of well-defined and experimentally feasible research directions in medicinal chemistry, materials science, and coordination chemistry. The provided protocols offer a starting point for researchers to embark on the exploration of this promising compound. The insights gained from these studies will undoubtedly contribute to the advancement of these respective fields and may lead to the discovery of new drugs, advanced materials, and functional coordination compounds. The scientific community is encouraged to embrace the opportunities presented by this versatile molecular scaffold.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MD Metals. (2025, May 29). Electrochemical Testing Techniques for Steel Quality Assurance.
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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
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  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
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  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
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Methodological & Application

Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold." This nitrogen-rich heterocycle is a cornerstone in the design of novel therapeutics due to its unique physicochemical properties.[1][2][3] Primarily, it serves as a robust bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[2][3][4][5] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a drug candidate's metabolic stability, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile.[3]

The versatility of the tetrazole moiety is reflected in the broad spectrum of pharmacological activities exhibited by compounds that contain it. These include potent antihypertensive, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5][6][7] Marketed drugs like Losartan and Candesartan, used to treat hypertension, prominently feature a tetrazole ring, underscoring its therapeutic importance.[6]

Within this context, This compound (CAS No: 384860-18-8) and its derivatives are critical building blocks.[8] The aniline functional group provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of new and effective medicines.[9] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the preparation of this valuable intermediate, grounded in established chemical principles and safety practices.

Part 1: Strategic Synthesis—From Nitroaniline to Tetrazole

The most reliable and widely adopted method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[4][9][10][11][12][13] This foundational reaction provides a direct and efficient path to the desired heterocycle.

Our synthetic strategy for this compound begins with the commercially available and cost-effective starting material, 2-methyl-5-nitroaniline .[14][15][16][17] This choice is deliberate, as the nitro and amino groups on the aromatic ring provide the necessary functionalities to be transformed into the target structure through a logical, multi-step sequence.

The overall workflow can be visualized as follows:

G A 2-Methyl-5-nitroaniline (Starting Material) B 4-Methyl-3-nitrobenzonitrile (Intermediate 1) A->B  Step 1: Sandmeyer Cyanation C 3-Amino-4-methylbenzonitrile (Intermediate 2) B->C  Step 2: Nitro Group Reduction D This compound (Final Product) C->D  Step 3: [3+2] Cycloaddition

Caption: High-level synthetic workflow.

Causality Behind the Experimental Design:
  • Step 1: Diazotization and Cyanation: We begin by converting the primary amino group of 2-methyl-5-nitroaniline into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a Sandmeyer reaction, where it is displaced by a cyanide ion (from CuCN or Zn(CN)₂) to form the nitrile group of 4-methyl-3-nitrobenzonitrile .[18] This sequence is a classic and robust method for introducing a cyano group onto an aromatic ring.

  • Step 2: Selective Reduction of the Nitro Group: With the nitrile in place, the next task is to convert the nitro group into the target aniline. This is achieved through a selective reduction. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. These methods are highly effective at reducing nitro groups without affecting the nitrile functionality, yielding 3-amino-4-methylbenzonitrile .

  • Step 3: Tetrazole Ring Formation: The final and key step is the [3+2] cycloaddition. The nitrile group of 3-amino-4-methylbenzonitrile is reacted with sodium azide. This reaction is often catalyzed to improve yields and reduce reaction times. Lewis acids like zinc bromide (ZnBr₂) or Brønsted acids like ammonium chloride (NH₄Cl) are frequently used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[10][11][19] The use of a catalyst allows the reaction to proceed under milder conditions, enhancing safety and efficiency.[20][21]

This strategic sequence ensures high yields and purity by leveraging well-understood, high-fidelity chemical transformations.

Part 2: Detailed Experimental Protocols

Critical Safety Advisory: Handling Sodium Azide (NaN₃)

Before proceeding, all researchers must be fully aware of the significant hazards associated with sodium azide.

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[22][23] It functions as a potent metabolic inhibitor.

  • Explosion Hazard:

    • NaN₃ can form highly explosive and shock-sensitive heavy metal azides when in contact with metals like lead, copper, silver, or their salts.[23][24] This includes metal spatulas and drainpipes. Never use metal spatulas to handle solid sodium azide and never discard azide-containing solutions down the drain. [23][24]

    • Reaction with acids produces hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[19][22][24] All reactions must be performed in a well-ventilated chemical fume hood.

  • Required Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[23][25]

All waste containing residual azide must be quenched according to established laboratory safety protocols (e.g., treatment with nitrous acid) before being collected for hazardous waste disposal.

Protocol 1: Synthesis of this compound

This protocol outlines the complete synthesis from 2-methyl-5-nitroaniline.

Reagents & Equipment Summary
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Key Role
2-Methyl-5-nitroaniline99-55-8152.15Starting Material
Hydrochloric Acid (conc.)7647-01-036.46Acid/Solvent
Sodium Nitrite7632-00-069.00Diazotizing Agent
Copper(I) Cyanide544-92-389.56Cyanide Source
Tin(II) Chloride Dihydrate10025-69-1225.63Reducing Agent
Sodium Azide26628-22-865.01Azide Source
Ammonium Chloride12125-02-953.49Catalyst
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Sodium Bicarbonate144-55-884.01Neutralizing Base
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent
Equipment Purpose
Round-bottom flasksReaction Vessels
Magnetic stirrer/hotplateAgitation/Heating
Ice bathTemperature Control
Reflux condenserPrevent Solvent Loss
Separatory funnelLiquid-Liquid Extraction
Büchner funnelFiltration
Rotary evaporatorSolvent Removal
Step 1: Synthesis of 4-Methyl-3-nitrobenzonitrile
  • Diazotization: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 15.2 g (0.10 mol) of 2-methyl-5-nitroaniline in 50 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of 10.8 g (0.12 mol) of copper(I) cyanide in 100 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-methyl-3-nitrobenzonitrile as a pale yellow solid.

Step 2: Synthesis of 3-Amino-4-methylbenzonitrile
  • Reduction: In a 500 mL round-bottom flask, dissolve 16.2 g (0.10 mol) of 4-methyl-3-nitrobenzonitrile in 150 mL of ethanol.

  • Add 56.5 g (0.25 mol) of tin(II) chloride dihydrate, followed by the slow addition of 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Caution: This will be exothermic and produce CO₂ gas.

  • Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 3-amino-4-methylbenzonitrile, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound
  • Cycloaddition: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 13.2 g (0.10 mol) of 3-amino-4-methylbenzonitrile in 100 mL of N,N-dimethylformamide (DMF).

  • Add 7.8 g (0.12 mol) of sodium azide and 6.4 g (0.12 mol) of ammonium chloride.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 400 mL of ice-water with stirring.

  • Acidify the solution to pH ~5 with dilute HCl. A precipitate will form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Expected Results & Characterization
CompoundFormulaMW ( g/mol )Expected YieldM.P. (°C)Key ¹H NMR Signals (δ, ppm)
4-Methyl-3-nitrobenzonitrileC₈H₆N₂O₂162.1575-85%105-108~2.6 (s, 3H, CH₃), 7.5-8.2 (m, 3H, Ar-H)
3-Amino-4-methylbenzonitrileC₈H₈N₂132.1680-90%78-81~2.1 (s, 3H, CH₃), ~5.0 (br s, 2H, NH₂), 6.7-7.2 (m, 3H, Ar-H)
This compoundC₈H₉N₅175.1970-80%148-151~2.2 (s, 3H, CH₃), ~5.5 (br s, 2H, NH₂), 7.0-7.5 (m, 3H, Ar-H), ~9.4 (s, 1H, Tetrazole-H)

Note: NMR shifts are approximate and depend on the solvent used.

Part 3: Mechanistic Insight—The [3+2] Cycloaddition

The formation of the tetrazole ring is a fascinating example of a 1,3-dipolar cycloaddition reaction. The mechanism, particularly when catalyzed, is thought to proceed through a stepwise process rather than a concerted one.

G cluster_0 Mechanism of Catalyzed Tetrazole Formation Nitrile R-C≡N ActivatedNitrile [R-C≡N-H]⁺ (Activated Nitrile) Nitrile->ActivatedNitrile 1. Nitrile Activation Catalyst [Catalyst] (e.g., H⁺ from NH₄Cl) Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate 2. Nucleophilic Attack Azide N₃⁻ Azide->ActivatedNitrile Tetrazole Tetrazole Product Intermediate->Tetrazole 3. Intramolecular Cyclization

Caption: Stepwise mechanism of tetrazole synthesis.

  • Nitrile Activation: The catalyst (e.g., a proton from ammonium chloride or a Lewis acidic metal center) coordinates to the nitrogen atom of the nitrile. This coordination withdraws electron density, making the nitrile carbon significantly more electrophilic.[10]

  • Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon. This forms a linear imidoyl azide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the azide moiety then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered tetrazole ring.[4] A final protonation step yields the stable, aromatic 1H-tetrazole product.

This catalyzed pathway is more efficient than the uncatalyzed thermal reaction, which requires much higher temperatures and often results in lower yields.[4]

References

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
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Application Notes & Experimental Protocols for 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-methyl-5-(1H-tetrazol-1-yl)aniline is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates two key pharmacophores: the aniline moiety, a prevalent feature in numerous approved drugs, and the 1-substituted tetrazole ring. The tetrazole group is of particular significance in drug design as it is widely recognized as a bioisostere for the carboxylic acid functional group.[2][3] This substitution can enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate by increasing its lipophilicity and membrane permeability.[2]

This document provides a comprehensive guide to the properties, safe handling, and experimental use of this compound. The primary application detailed herein is its use as a synthetic intermediate in the construction of more complex, biologically active molecules through N-acylation, a foundational reaction in drug discovery workflows.

Compound Properties and Specifications

A thorough understanding of the physicochemical properties is essential for accurate experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
CAS Number 384860-18-8
Molecular Formula C₈H₉N₅[4]
Molecular Weight 175.19 g/mol [4]
Appearance Solid
InChI Key NEYJGZGFZZOFEQ-UHFFFAOYSA-N
SMILES Cc1ccc(cc1N)-n2cnnn2

Safety, Handling, and Storage

3.1. Hazard Identification While a comprehensive toxicological profile for this specific compound is not thoroughly established, related aniline and heterocyclic compounds present known hazards.[5][6] Standard laboratory precautions for handling chemical reagents should be strictly followed.[5]

  • Potential Hazards: Based on the aniline substructure, potential hazards include acute toxicity if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][6][7]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

3.2. Recommended Handling and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. The compound has a shelf life of approximately 1095 days under proper storage conditions.[4]

Application Protocol: Synthesis of N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)acetamide

This protocol details a standard N-acylation reaction, a fundamental transformation for converting the primary amine of the title compound into an amide. This reaction is pivotal for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. The amide bond introduces a new vector for molecular interactions and modifies the electronic properties of the aniline ring.

4.1. Principle of the Method The nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of an acylating agent (acetyl chloride). A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

4.2. Chemical Reaction Scheme

Caption: N-acylation of the starting aniline with acetyl chloride.

4.3. Materials and Reagents

ReagentFormulaMW ( g/mol )Quantity
This compoundC₈H₉N₅175.191.0 g (5.71 mmol)
Acetyl ChlorideC₂H₃ClO78.500.45 g (0.41 mL, 5.71 mmol, 1.0 eq)
Triethylamine (TEA)C₆H₁₅N101.190.87 g (1.2 mL, 8.56 mmol, 1.5 eq)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~30 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃-~20 mL
Brine (Saturated NaCl solution)NaCl-~20 mL
Anhydrous Magnesium SulfateMgSO₄-~2 g

4.4. Experimental Workflow

G start Setup dissolve 1. Dissolve aniline (1.0 g) and TEA (1.2 mL) in anhydrous DCM (20 mL) under N2. start->dissolve cool 2. Cool the solution to 0 °C using an ice-water bath. dissolve->cool add_reagent 3. Add acetyl chloride (0.41 mL) dropwise over 5 minutes. Maintain 0 °C. cool->add_reagent react 4. Stir at 0 °C for 30 min, then allow to warm to room temperature (RT) for 2h. add_reagent->react monitor 5. Monitor reaction completion using Thin Layer Chromatography (TLC). react->monitor workup 6. Quench with sat. NaHCO3 (20 mL). Separate organic layer. monitor->workup extract 7. Wash organic layer with brine (20 mL), dry over MgSO4, and filter. workup->extract concentrate 8. Concentrate the filtrate in vacuo to obtain the crude product. extract->concentrate purify 9. Purify by column chromatography (e.g., Silica gel, EtOAc/Hexanes). concentrate->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the N-acylation protocol.

4.5. Detailed Step-by-Step Protocol

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.71 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and triethylamine (1.2 mL, 8.56 mmol). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acetyl chloride. Triethylamine acts as a base to neutralize the HCl generated, which would otherwise protonate the starting aniline, rendering it unreactive.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

    • Causality: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

  • Reagent Addition: Add acetyl chloride (0.41 mL, 5.71 mmol) dropwise to the cooled solution using a syringe over a period of 5 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to quench any remaining acetyl chloride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

    • Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)acetamide.

4.6. Product Characterization The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Observations
¹H NMR Appearance of a new singlet around δ 2.2 ppm (acetyl CH₃) and a broad singlet for the N-H proton (δ > 8.0 ppm). A downfield shift of the aromatic protons adjacent to the amide group is also expected.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 168-170 ppm and a methyl carbon signal around δ 24 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 218.11.
IR Spectroscopy Appearance of a strong C=O stretch at ~1660-1680 cm⁻¹ and an N-H stretch at ~3250-3300 cm⁻¹.

References

  • This compound. Aladdin Scientific. [Link]

  • 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Material Safety Data Sheet - Aniline. Oxford Lab Fine Chem LLP. [Link]

  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. ResearchGate. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. Molbase. [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. National Center for Biotechnology Information. [Link]

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The Strategic Application of 2-Methyl-5-(1H-tetrazol-1-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Among the myriad of heterocyclic building blocks available to the medicinal chemist, 2-methyl-5-(1H-tetrazol-1-yl)aniline has emerged as a scaffold of significant interest. Its unique combination of a substituted aniline core and a tetrazole moiety offers a compelling proposition for the design of next-generation therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of the applications and protocols associated with this versatile compound, grounded in the principles of scientific integrity and field-proven insights.

The tetrazole ring, a bioisosteric surrogate for the carboxylic acid group, is a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates can confer several advantages, including improved metabolic stability, enhanced lipophilicity, and a favorable pharmacokinetic profile.[1] When appended to an aniline scaffold, as in the case of this compound, it creates a versatile intermediate amenable to a variety of synthetic transformations, enabling the exploration of diverse chemical space.

Core Application: A Gateway to Potent Kinase Inhibitors

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of potent protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The aniline nitrogen of this compound provides a nucleophilic handle for the construction of various heterocyclic cores that are known to interact with the ATP-binding site of kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors: A Case Study

A compelling example of the utility of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin Receptor Kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[2] Consequently, the development of selective Trk inhibitors has become a significant focus in precision oncology.

The synthesis of these potent Trk inhibitors often involves the construction of a pyrazolo[1,5-a]pyrimidine core, where the this compound moiety is strategically incorporated to engage in key interactions within the kinase domain. The rationale behind this design is multi-faceted:

  • Bioisosteric Replacement: The tetrazole ring acts as a bioisostere, potentially mimicking the hydrogen bonding interactions of other functional groups in known kinase inhibitors.[1]

  • Modulation of Physicochemical Properties: The tetrazole moiety can influence the solubility, lipophilicity, and metabolic stability of the final compound, all critical parameters in drug development.

  • Scaffold for Further Derivatization: The aniline provides a convenient attachment point for the core heterocyclic scaffold, allowing for systematic exploration of structure-activity relationships (SAR).

The general synthetic strategy involves the reaction of this compound with a suitably substituted pyrimidine derivative to construct the final pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and a final pyrazolo[1,5-a]pyrimidine Trk inhibitor, based on established synthetic routes.

Protocol 1: Synthesis of N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)-5-vinyl-1H-pyrazol-3-amine

This protocol outlines the synthesis of a key pyrazole intermediate which is subsequently used to construct the final pyrazolo[1,5-a]pyrimidine core.

Materials:

  • This compound

  • (Z)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of 1,1,1-trifluoro-4-(2-methyl-5-(1H-tetrazol-1-yl)phenylamino)but-3-en-2-one.

    • To a solution of this compound (1.0 eq) in ethanol, add (Z)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (1.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired enaminone intermediate.

  • Step 2: Cyclization to form the pyrazole ring.

    • Dissolve the enaminone intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the reaction to room temperature and add a solution of hydrochloric acid in ethanol.

    • Stir the mixture for 30 minutes, during which a precipitate may form.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)-5-vinyl-1H-pyrazol-3-amine hydrochloride.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Trk Inhibitor

This protocol describes the final cyclization step to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)-5-vinyl-1H-pyrazol-3-amine hydrochloride

  • Substituted pyrimidine derivative (e.g., a 2,4-dichloropyrimidine with a desired substituent at the 5- or 6-position)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • To a suspension of N-(2-methyl-5-(1H-tetrazol-1-yl)phenyl)-5-vinyl-1H-pyrazol-3-amine hydrochloride (1.0 eq) in n-butanol, add the substituted pyrimidine derivative (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to yield the final pyrazolo[1,5-a]pyrimidine Trk inhibitor.

Data Presentation

The following table summarizes the biological activity of representative pyrazolo[1,5-a]pyrimidine derivatives incorporating the this compound scaffold against TrkA kinase.

Compound IDR1 GroupR2 GroupTrkA IC50 (nM)
1 H2,5-difluorophenyl-pyrrolidine1.7
2 Picolinamide2,5-difluorophenyl-pyrrolidine1.7
3 HNaphthalene0.97
4 CyanoPhenyl0.23

Data is illustrative and compiled from representative literature.[2][3]

Visualization of Key Concepts

Trk Signaling Pathway

The Trk signaling pathway is a critical regulator of neuronal survival and differentiation. Its aberrant activation in cancer leads to uncontrolled cell proliferation and survival.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization PLCg PLCγ Pathway Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK Proliferation Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Differentiation Differentiation Ras_MAPK->Differentiation

Caption: Overview of the Trk signaling cascade.

Experimental Workflow for Trk Inhibitor Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine Trk inhibitors from this compound involves a multi-step process.

Synthesis_Workflow Start This compound Enaminone Enaminone Intermediate Start->Enaminone Reaction with β-ketoenamine Pyrazole Pyrazole Intermediate Enaminone->Pyrazole Cyclization with hydrazine Final_Product Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazole->Final_Product Cyclization with substituted pyrimidine

Caption: Synthetic workflow for Trk inhibitors.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its strategic use, leveraging the bioisosteric properties of the tetrazole ring and the synthetic tractability of the aniline moiety, has enabled the creation of novel therapeutics targeting oncogenic drivers such as Trk kinases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals seeking to harness the potential of this privileged scaffold. Future investigations will undoubtedly uncover new applications for this compound, further solidifying its importance in the ongoing quest for innovative medicines.

References

  • Metwally, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1093. [Link]

  • Shaikh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 989. [Link]

  • Cuny, G. D., et al. (2012). Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors.
  • Huang, E. J., & Reichardt, L. F. (2003). TRK Receptors: Roles in Neuronal Signal Transduction. Annual Review of Biochemistry, 72, 609-642. [Link]

  • Amatu, A., et al. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30(Supplement_8), viii5-viii15. [Link]

  • Thiele, C. J., et al. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research, 15(19), 5962-5967. [Link]

  • Vaishnavi, A., et al. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery, 5(1), 25-34. [Link]

  • Verma, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143. [Link]

Sources

Application Notes & Protocols: Leveraging 2-methyl-5-(1H-tetrazol-1-yl)aniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Privileged Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient discovery and development of novel molecules. 2-methyl-5-(1H-tetrazol-1-yl)aniline emerges as a bifunctional building block of significant interest. It uniquely combines the synthetic versatility of a primary aniline with the crucial physicochemical properties of a tetrazole ring.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar pKa and spatial arrangement while providing improved metabolic stability, lipophilicity, and cell membrane permeability.[1][2][3] This feature has led to the incorporation of tetrazoles into more than 20 marketed drugs for a wide range of therapeutic areas, including antihypertensive and antibacterial agents.[1][2][4][5] The aniline functional group, ortho-substituted with a methyl group, provides a reactive handle for a multitude of chemical transformations, allowing for its seamless integration into diverse molecular scaffolds.[6][7]

This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic applications, and field-tested protocols to empower researchers in drug discovery and chemical development.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of a building block's properties is critical for safe handling and successful experimental design.

PropertyValueSource
CAS Number 384860-18-8[8]
Molecular Formula C₈H₉N₅[8]
Molecular Weight 175.19 g/mol [7][8]
Appearance Solid[8]
InChI Key NEYJGZGFZZOFEQ-UHFFFAOYSA-N[8]
Storage Class 11 - Combustible Solids[8]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: While specific toxicity data is limited, aniline derivatives should be handled with care as they can be toxic upon inhalation, ingestion, or skin contact. Avoid generating dust.

Core Synthetic Applications & Mechanistic Rationale

The utility of this compound stems from the reactivity of its primary amine. This section details its application in key synthetic transformations.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The most prevalent application of this building block is in the formation of amide bonds, linking it to carboxylic acids to generate a vast array of complex molecules. The aniline nitrogen, while nucleophilic, is less basic than aliphatic amines, which necessitates the use of coupling reagents to activate the carboxylic acid partner.

Causality Behind Reagent Choice:

  • Carbodiimides (EDC, DCC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (especially with chiral acids), an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[9] These additives trap the O-acylisourea to form a more stable active ester, which then cleanly reacts with the aniline.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are considered highly efficient due to the formation of a HOAt-based active ester, which is exceptionally reactive.[10][11] They are often the reagents of choice for difficult couplings, such as with sterically hindered acids or less nucleophilic anilines.[9][12] The choice between HATU and HBTU often comes down to cost and the specific substrates involved, with HATU generally being more reactive.

G cluster_reactants Reactants cluster_reagents Activation System cluster_process Reaction Process Aniline This compound Coupling Nucleophilic Attack by Aniline Aniline->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent 1. Activation ActiveEster Active Ester Formation (Key Intermediate) CouplingReagent->ActiveEster Forms Base Non-nucleophilic Base (e.g., DIPEA) ActiveEster->Coupling Reacts with Product Amide Product Coupling->Product

N-Arylation and N-Alkylation

The aniline nitrogen can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. It can also be alkylated using standard methods (e.g., reductive amination, reaction with alkyl halides) to generate secondary or tertiary amines, further expanding its synthetic utility.

Diazotization Reactions

The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) onto the aromatic ring, displacing the original amino group. This provides a powerful strategy for late-stage functionalization.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for common transformations. Researchers should optimize conditions based on their specific substrates.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Objective: To synthesize an amide from this compound and a generic carboxylic acid.

Materials & Reagents:

Reagent M.W. Equivalents
Carboxylic Acid Varies 1.0
This compound 175.19 1.1
HATU 380.23 1.2
DIPEA (N,N-Diisopropylethylamine) 129.24 3.0

| DMF (N,N-Dimethylformamide) | - | Anhydrous |

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester and ensuring efficient coupling.

  • Amine Addition: Add this compound (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 70-95%, depending on the carboxylic acid substrate.

G start Start: Dissolve Acid in DMF preactivate Add HATU + DIPEA Stir 20 min @ RT start->preactivate add_amine Add Aniline Building Block preactivate->add_amine react Stir @ RT Monitor by LC-MS/TLC add_amine->react workup Quench with Water Extract with EtOAc react->workup Reaction Complete purify Column Chromatography workup->purify end Final Product: Characterize purify->end

Protocol 2: Synthesis via Acyl Chloride

Objective: To perform an amide coupling using a pre-formed acyl chloride, a suitable method for robust, scalable reactions where the acid is stable to chlorinating agents.

Materials & Reagents:

Reagent M.W. Equivalents
Acyl Chloride Varies 1.0
This compound 175.19 1.05
Pyridine or Triethylamine (TEA) Varies 1.5

| Dichloromethane (DCM) | - | Anhydrous |

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.05 eq) and a non-nucleophilic base like pyridine or TEA (1.5 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 10-15 minutes. The dropwise addition helps control the exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC for the disappearance of the aniline.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization as needed.

Expert Insight: This method is often faster and uses less expensive reagents than peptide coupling agents. However, it is limited to substrates that can withstand the conditions needed to generate the acyl chloride (e.g., treatment with thionyl chloride or oxalyl chloride), which can be harsh.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of carboxylic acid. 2. Deactivated (electron-poor) aniline. 3. Wet solvent/reagents.1. Increase pre-activation time; switch to a more potent coupling agent (e.g., EDC/HOBt to HATU). 2. Increase reaction temperature (e.g., to 40-50 °C); increase reaction time. 3. Ensure all solvents are anhydrous and reagents are dry. Run the reaction under an inert atmosphere.
Formation of Side Products 1. Racemization of chiral acids. 2. Guanidinium byproduct formation from amine reacting with uronium salt.1. Use an additive like HOBt or HOAt; run the reaction at a lower temperature (0 °C). 2. Ensure proper order of addition: pre-activate the acid with the coupling reagent before adding the aniline.
Difficult Purification 1. Urea byproduct from carbodiimide reagents (e.g., DCU from DCC) is soluble in the solvent system.1. If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU. If using water-soluble EDC, perform an acidic wash (e.g., 1M HCl) during work-up to remove unreacted EDC and its urea byproduct.

Conclusion

This compound is a powerful and versatile building block for constructing molecules of pharmaceutical and material interest. Its value lies in the reliable reactivity of the aniline handle, which provides access to robust amide linkages and other essential functional groups. By understanding the principles behind reagent selection and adhering to validated protocols, researchers can effectively harness the potential of this compound to accelerate their discovery programs.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. (2024). Available at: [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. National Center for Biotechnology Information. Available at: [Link]

  • Aladdin Scientific. This compound. Available at: [Link]

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Molecules. Available at: [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Maryam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [Link]

  • SDS US. (2019). LUBE-MATIC® Wire Kleener and Lubricant. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available at: [Link]

  • CRC Industries. Weld-Aid Lube-Matic Wire Kleener & Lubricant. Available at: [Link]

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An Application Note on the Complete ¹H and ¹³C NMR Characterization of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-5-(1H-tetrazol-1-yl)aniline is a substituted aniline derivative incorporating a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[1] Its structural complexity, featuring distinct aromatic, amine, methyl, and heterocyclic moieties, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structural verification and purity assessment. This application note provides a comprehensive guide for researchers and drug development professionals on the characterization of this molecule using ¹H and ¹³C NMR. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features, grounded in fundamental NMR principles and comparative data from related structures.

Part 1: Experimental Workflow and Protocols

A successful NMR analysis is predicated on meticulous sample preparation and systematic data acquisition. The workflow described below is designed to ensure high-quality, reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample P2 Dissolve in 0.7 mL of DMSO-d₆ in a vial P1->P2 P3 Filter solution through a glass wool plug into a 5 mm NMR tube P2->P3 P4 Cap and label tube P3->P4 A1 Insert sample into magnet P4->A1 A2 Lock on solvent (DMSO-d₆) signal A1->A2 A3 Shim magnet coils (Topshim) A2->A3 A4 Tune and match probe A3->A4 A5 Acquire FID (¹H, then ¹³C) A4->A5 D1 Fourier Transform (FT) A5->D1 D2 Phase and baseline correction D1->D2 D3 Calibrate chemical shift (ref. DMSO @ 2.50 ppm) D2->D3 D4 Integrate (¹H) and pick peaks (¹H & ¹³C) D3->D4 D5 Assign signals D4->D5

Caption: General workflow for NMR characterization.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol minimizes common issues like poor shimming and spectral artifacts.

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar, aromatic compounds containing hydrogen-bonding groups like amines and tetrazoles. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm provide convenient internal references.[2]

Materials:

  • This compound (MW: 175.19 g/mol )[3]

  • DMSO-d₆ (≥99.8% D)

  • High-quality, clean 5 mm NMR tubes and caps[4]

  • Glass Pasteur pipette and glass wool

  • Small glass vial

Step-by-Step Procedure:

  • Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Dissolution: Transfer the weighed solid into a small glass vial. Add approximately 0.7 mL of DMSO-d₆.[5] Vortex or gently warm the vial if necessary to ensure complete dissolution. A homogenous solution is critical.[7]

  • Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.[8] This crucial step removes any particulate matter that can severely degrade magnetic field homogeneity and broaden spectral lines.[6]

  • Finalizing: Ensure the sample height in the tube is approximately 4-5 cm.[7][8] Securely place a clean cap on the tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition (Bruker Spectrometer Example)

This is a generalized procedure for acquiring standard 1D spectra. Specific commands may vary between software versions (e.g., TopSpin).

Step-by-Step Procedure:

  • Sample Insertion: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the magnet.[9][10]

  • Locking: Load a standard experiment parameter set. Type the lock command and select the appropriate solvent (e.g., DMSO). The spectrometer will use the deuterium signal to stabilize the magnetic field.[11]

  • Shimming: Homogenize the magnetic field by executing an automated shimming routine, such as topshim gui.[11] This step is vital for achieving sharp, well-resolved peaks.

  • Tuning and Matching: For optimal sensitivity, tune and match the probe for the nucleus being observed (¹H first, then ¹³C) using the atmm command or manual tuning procedures.[10]

  • ¹H Spectrum Acquisition:

    • Set the number of scans (ns). For a sample of this concentration, ns=8 or 16 is usually sufficient.

    • Set the relaxation delay (d1) to 1-2 seconds for a standard qualitative spectrum.[11]

    • Type zg to start the acquisition.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled ¹³C experiment parameter set (e.g., zgpg30).

    • Set ns to a higher value (e.g., 1024 or more) depending on the sample concentration.

    • Type zg to start the acquisition. This may take from 30 minutes to several hours.

  • Data Processing: After the acquisition is complete (FID is collected), type efp to perform an exponential multiplication, Fourier transform, and automated phasing. Manually correct the phase and baseline as needed for optimal accuracy. Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm for ¹H or 39.52 ppm for ¹³C.[2]

Part 2: Spectral Interpretation

The key to confirming the structure lies in the correct assignment of every signal in the ¹H and ¹³C NMR spectra.

G a Structure of this compound with atom numbering for NMR assignment.

Caption: Structure of this compound.

¹H NMR Spectrum Analysis (Predicted, 400 MHz, DMSO-d₆)

The structure presents 6 distinct proton environments.

  • Tetrazole Proton (H-5') : The proton on the tetrazole ring is in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms. It is expected to appear as a sharp singlet far downfield. Literature values for similar 1-substituted tetrazoles place this signal in the δ 9.0 - 9.9 ppm range.[12]

  • Aromatic Protons (H-3, H-4, H-6) : These three protons form a coupled spin system.

    • H-6 : This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing tetrazole group. It will likely appear as a doublet due to meta-coupling (⁴J) with H-4. The typical value for ⁴Jmeta coupling in benzene rings is 2-3 Hz.[13][14]

    • H-4 : This proton is ortho to the tetrazole group and para to the -NH₂ group. It experiences coupling from both H-3 (ortho, ³J) and H-6 (meta, ⁴J), and should appear as a doublet of doublets (dd). The expected ³Jortho coupling constant is typically 7-9 Hz.[14][15]

    • H-3 : This proton is ortho to the methyl group and meta to the -NH₂ group. It will be a doublet, coupled only to H-4 with a ³Jortho of 7-9 Hz.

  • Amine Protons (-NH₂) : The two protons of the primary amine are chemically equivalent. They typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, this peak is often observed between δ 4.0 and 5.5 ppm.

  • Methyl Protons (-CH₃) : The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its chemical shift is typically in the δ 2.1 - 2.4 ppm range.

Table 1: Predicted ¹H NMR Data

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Tetrazole) ~9.7 Singlet (s) - 1H
H-4 ~7.8 Doublet of Doublets (dd) ³J ≈ 8.5, ⁴J ≈ 2.2 1H
H-6 ~7.6 Doublet (d) ⁴J ≈ 2.2 1H
H-3 ~7.3 Doublet (d) ³J ≈ 8.5 1H
-NH₂ ~5.2 Broad Singlet (br s) - 2H

| -CH₃ | ~2.3 | Singlet (s) | - | 3H |

¹³C NMR Spectrum Analysis (Predicted, 101 MHz, DMSO-d₆)

The molecule has 8 unique carbon atoms due to its asymmetry. All signals are expected to be singlets in a standard proton-decoupled spectrum.

  • Tetrazole Carbon (C-5') : The carbon within the tetrazole ring is attached to one nitrogen and double-bonded to another, placing it in a deshielded region. A value of ~144 ppm is expected based on analogous structures.[12]

  • Aromatic Carbons (C-1 to C-6) :

    • C-1 (ipso-NH₂) : The carbon directly attached to the nitrogen of the amine group is significantly influenced by resonance. For aniline, this carbon appears around δ 146 ppm.[16]

    • C-5 (ipso-Tetrazole) : The carbon bearing the electron-withdrawing tetrazole group will be deshielded.

    • C-2 (ipso-CH₃) : The methyl-substituted carbon. The substituent effect of the methyl group will influence its shift.

    • C-3, C-4, C-6 : These protonated carbons are influenced by the combined electronic effects of the three substituents. The electron-donating amine group tends to shield the ortho (C-6) and para (C-4) positions, while the electron-withdrawing tetrazole group will deshield adjacent carbons.[17][18]

  • Methyl Carbon (-CH₃) : The methyl carbon attached to the aromatic ring is expected in the shielded aliphatic region, typically around δ 17-20 ppm.

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Chemical Shift (δ, ppm)
C-5' (Tetrazole) ~144.5
C-1 (-NH₂) ~148.0
C-5 (-Tetrazole) ~138.0
C-2 (-CH₃) ~132.5
C-4 ~124.0
C-3 ~121.5
C-6 ~118.0

| -CH₃ | ~17.5 |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides a definitive structural fingerprint for this compound. The predicted chemical shifts, signal multiplicities, and coupling constants outlined in this note serve as a reliable reference for researchers. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be consistently obtained, enabling confident structural confirmation and purity analysis, which are critical steps in chemical synthesis and drug development pipelines.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emory University, NMR Core Facility. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Cady, S. (2013). How to Prepare Samples for NMR. ResearchGate. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Dabrowski, M. A., et al. (2010). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 15(4), 2585-2600. Retrieved from [Link]

  • University of Southern California, Stauffer TCo. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Retrieved from [Link]

  • University of Connecticut, NMR Facility. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

  • GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. Retrieved from [Link]

  • ACD/Labs. (2024). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). ¹³C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Aniline. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)₂·2H₂O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-Methyl-5-nitro-aniline - Optional[¹³C NMR]. SpectraBase. Retrieved from [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1647-1663. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • ACG Publications. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]-Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

  • ResearchGate. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved from [Link]

  • PMC. (n.d.). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Retrieved from [Link]

Sources

Mass spectrometry of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. This compound, with the molecular formula C₈H₉N₅ and a molecular weight of 175.19 g/mol , represents a significant scaffold in medicinal chemistry.[1] The tetrazole ring, in particular, is a key functional group, often serving as a metabolically stable bioisostere for a carboxylic acid group.[1][2] Its presence in a molecule can profoundly influence pharmacokinetic and pharmacodynamic properties. Therefore, the robust analytical characterization of such molecules is not merely a procedural step but a foundational requirement for advancing through the development pipeline.

Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of novel chemical entities.[3] This application note provides a detailed guide to the mass spectrometric analysis of this compound, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will delve into the rationale behind methodological choices, predict fragmentation pathways, and present a comprehensive protocol for researchers, scientists, and drug development professionals.

Methodology: The Logic of Ionization and Fragmentation

The choice of ionization technique is critical for the successful analysis of any analyte. For a molecule like this compound, which possesses basic nitrogen atoms in the aniline and tetrazole moieties, electrospray ionization (ESI) in positive ion mode is the preferred method. ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, leading to the generation of an abundant protonated molecular ion, [M+H]⁺, which is essential for unambiguous molecular weight determination.[4][5][6] This contrasts with "hard" ionization methods like Electron Ionization (EI), which often induce extensive fragmentation, potentially obscuring the molecular ion.[7][8]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecular ion. This provides invaluable structural information. The fragmentation of 1,5-disubstituted tetrazoles is known to proceed through characteristic pathways.[9] In positive ion mode ESI-MS, a common fragmentation route for 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃) or dinitrogen (N₂).[2][3]

For this compound ([M+H]⁺ at m/z 176.09), we can anticipate the following primary fragmentation events under collision-induced dissociation (CID):

  • Loss of Dinitrogen (N₂): The tetrazole ring can readily lose a molecule of N₂, a stable neutral loss of 28.01 Da. This is a common fragmentation pathway for many tetrazole-containing compounds.[2]

  • Loss of Hydrazoic Acid (HN₃): Elimination of HN₃ (a neutral loss of 43.02 Da) is another characteristic fragmentation of the tetrazole ring in positive ion mode.[2][3]

The resulting fragment ions provide a structural fingerprint of the parent molecule.

Data Summary

The anticipated mass spectral data for this compound in positive ion ESI-MS/MS is summarized below.

m/z Proposed Ion Formula Description
176.09[M+H]⁺[C₈H₁₀N₅]⁺Protonated molecular ion
148.08[M+H - N₂]⁺[C₈H₁₀N₃]⁺Fragment resulting from the loss of N₂
133.07[M+H - HN₃]⁺[C₈H₉N₂]⁺Fragment resulting from the loss of HN₃
Visualization of the Fragmentation Pathway

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway parent [M+H]⁺ m/z = 176.09 C₈H₁₀N₅⁺ frag1 [M+H - N₂]⁺ m/z = 148.08 C₈H₁₀N₃⁺ parent->frag1 - N₂ frag2 [M+H - HN₃]⁺ m/z = 133.07 C₈H₉N₂⁺ parent->frag2 - HN₃

Caption: Proposed fragmentation of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • This compound reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Solution (1 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

  • Transfer the working solution to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 100-300.

  • MS/MS Analysis:

    • Precursor Ion: m/z 176.1.

    • Collision Energy: A ramp of 10-40 eV should be applied to observe the different fragmentation pathways.

    • Product Ion Scan Range: m/z 50-200.

LC-MS/MS Workflow Diagram

The overall experimental workflow is depicted below.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms MS Details cluster_data Data Analysis prep1 Weigh Standard prep2 Prepare Stock Solution prep1->prep2 prep3 Dilute to Working Solution prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms Mass Spectrometry lc->ms esi ESI Source (Positive Mode) ms->esi ms1 MS1 Scan (Detect [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragments) cid->ms2 data Identify Parent and Fragment Ions ms2->data

Caption: The overall workflow for the LC-MS/MS analysis.

Conclusion and Further Applications

This application note outlines a robust and reliable LC-MS/MS method for the characterization of this compound. The use of ESI in positive ion mode allows for the clear identification of the protonated molecular ion, while tandem mass spectrometry provides characteristic fragment ions that confirm the presence of the tetrazole moiety. The detailed protocol serves as a foundational method that can be adapted for various applications, including:

  • Purity assessment and impurity profiling in synthetic batches.

  • Quantitative analysis in biological matrices for pharmacokinetic studies.

  • Metabolite identification studies to understand the biotransformation of the parent compound.

By understanding the principles of ionization and fragmentation, researchers can confidently apply these methodologies to accelerate their research and development efforts in the pharmaceutical sciences.

References
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC. [Link]

  • Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. PubChem. [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. ResearchGate. [Link]

  • This compound. Aladdin Scientific. [Link]

  • Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Agilent. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ionization Methods in Mass Spectrometry. YouTube. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography. FDA. [Link]

  • This compound. LookChem. [Link]

  • 5-Amino-2-methyl-2H-tetrazole. NIST WebBook. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the safe and efficient production of your target compound.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and reliable route begins with 2-methyl-5-nitroaniline and proceeds through a key nitrile intermediate. The final, critical step is the [3+2] cycloaddition reaction between the nitrile group and an azide source to form the tetrazole ring.[1][2] This guide will focus on troubleshooting each stage of this well-established workflow.

Proposed Synthetic Workflow

Below is a diagram illustrating the key transformations in the synthesis of this compound.

Caption: Overall synthetic route from 2-methyl-5-nitroaniline.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Step 1: Sandmeyer Reaction (Amine to Nitrile)

Q1: The yield of my Sandmeyer reaction to produce 3-cyano-4-methylnitrobenzene is very low, and I observe a significant amount of dark, tarry byproduct. What's going wrong?

A1: Low yields and tar formation in Sandmeyer reactions are common and typically point to issues with the stability of the diazonium salt intermediate.

  • Causality & Explanation: Diazonium salts are thermally unstable. If the temperature during the diazotization (reaction with NaNO₂) or the subsequent displacement with cyanide is not kept sufficiently low (ideally 0-5 °C), the salt will decompose, leading to phenols and other undesirable side products that polymerize into tar.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is maintained in an ice-salt bath throughout the addition of sodium nitrite and during the transfer to the copper cyanide solution. Monitor the internal temperature closely.

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of the aniline. A rapid addition can cause localized heating and decomposition.

    • Check Reagent Quality: Use freshly prepared copper(I) cyanide or ensure your commercial source is of high purity. Old or oxidized CuCN can lead to poor results.

    • pH Control: The initial diazotization must be performed in a strongly acidic medium (e.g., concentrated HCl or H₂SO₄) to prevent the formation of diazoamino compounds, which can also contribute to byproducts.

Step 2: Nitro Group Reduction

Q2: My reduction of 3-cyano-4-methylnitrobenzene is incomplete. TLC analysis shows both starting material and product. How can I drive the reaction to completion?

A2: Incomplete reduction is often a matter of catalyst activity, reaction time, or the choice of reducing agent.

  • Causality & Explanation:

    • Catalytic Hydrogenation (H₂/Pd/C): The palladium catalyst can become deactivated ("poisoned") by impurities or may not be sufficiently active. The reaction may also be limited by the diffusion of hydrogen gas into the solution.

    • Metal/Acid Reduction (e.g., Fe/NH₄Cl): The surface of the metal reductant (like iron powder) can become passivated by the formation of oxides or hydroxides, halting the reaction.

  • Troubleshooting Steps:

    • For Catalytic Hydrogenation:

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Hydrogen Pressure: Increase the hydrogen pressure if your equipment allows (e.g., from balloon pressure to 50 psi in a Parr shaker).

      • Solvent Choice: Ensure your solvent (e.g., methanol, ethanol, or ethyl acetate) fully dissolves the starting material.

      • Reaction Time: Simply extend the reaction time and monitor by TLC until the starting material is consumed.

    • For Metal/Acid Reduction:

      • Metal Activation: Briefly pre-treating the iron powder with dilute HCl can activate its surface.

      • Vigorous Stirring: Ensure the metal powder is well-suspended in the reaction mixture to maximize surface area contact.

      • Reagent Stoichiometry: Use a significant excess of the metal reductant (e.g., 3-5 equivalents).

Step 3: Tetrazole Formation (Nitrile to Tetrazole)

Q3: The final cycloaddition to form the tetrazole ring is stalling or giving a low yield. What are the critical parameters for this step?

A3: The [3+2] cycloaddition of an azide to a nitrile is the most critical and often lowest-yielding step. Its success hinges on proper activation of the nitrile group.[1]

  • Causality & Explanation: The nitrile group is not inherently electrophilic enough to react readily with sodium azide. A catalyst, typically a Lewis acid or a Brønsted acid, is required to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.[3] Inefficient catalysis, inappropriate solvent choice, or competing side reactions are common failure points.[4][5]

  • Troubleshooting Steps:

    • Catalyst Selection & Stoichiometry:

      • Lewis Acids: Zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are highly effective and commonly used catalysts.[3] Ensure you are using at least one equivalent relative to the nitrile. Using catalytic amounts may not be sufficient.

      • Brønsted Acids: A combination of sodium azide and an ammonium salt (like NH₄Cl) can generate hydrazoic acid in situ, which then participates in the cycloaddition.[6]

      • Heterogeneous Catalysts: Silica sulfuric acid can also be an effective, easily removable catalyst.[2]

    • Solvent & Temperature:

      • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard choices as they effectively dissolve the reactants and can be heated to the high temperatures (typically 100-150 °C) required for this reaction.[5][7]

      • Temperature: This reaction is often slow at lower temperatures. Ensure you are reaching a sufficiently high and stable reaction temperature. Consider using microwave irradiation to accelerate the reaction if available.[3]

    • Minimize Side Reactions: The primary side reaction is the hydrolysis of the nitrile to an amide or carboxylic acid, especially if water is present.[4] Use anhydrous solvents and reagents to minimize this pathway.

    • Reagent Purity: Ensure the sodium azide is of good quality and has been stored properly.

Q4: My final product, this compound, is difficult to purify. Column chromatography gives poor separation and low recovery.

A4: The purification of this compound can be challenging due to its polarity and the presence of a basic aniline group.

  • Causality & Explanation: The aniline nitrogen can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[8] The tetrazole ring also adds significant polarity.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent (e.g., ethyl acetate/hexanes).[8] This will compete with your product for the acidic sites on the silica, improving peak shape and recovery.

    • Consider Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is often a more effective and scalable purification method than chromatography.[8] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find optimal conditions.

    • Use an Alternative Stationary Phase: If silica gel is problematic, consider using neutral or basic alumina for your column chromatography.[8]

    • Aqueous Workup: Before chromatography, perform a careful aqueous workup. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, followed by a brine wash.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with sodium azide (NaN₃)?

A: Sodium azide is a highly toxic substance and poses a significant explosion hazard under certain conditions.[9][10][11]

  • Toxicity: It is acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10] It functions similarly to cyanide by inhibiting cellular respiration. Always handle sodium azide in a fume hood with appropriate personal protective equipment (PPE), including double gloves.[11]

  • Explosion Hazard:

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, zinc, silver) to form highly shock-sensitive and explosive metal azides.[9][11] NEVER use metal spatulas to handle solid sodium azide and avoid contact with metal pipes or equipment.[10][11] Dispose of azide-containing waste in designated non-metal containers.[12]

    • Acids: It reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[9][11] All reactions should be performed with careful temperature control and behind a blast shield.

    • Heat: Solid sodium azide can decompose violently if heated above 275 °C.[10][13]

Q: How do I monitor the progress of the tetrazole formation reaction?

A: The most common method is Thin Layer Chromatography (TLC). The product, this compound, is significantly more polar than the starting material, 3-amino-4-methylbenzonitrile. You should see a clear shift to a lower Rf value as the reaction progresses. Use a mobile phase like 30-50% ethyl acetate in hexanes and visualize with a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q: Can I improve the reaction rate of the tetrazole formation step?

A: Yes. Beyond optimizing the catalyst and temperature as described in the troubleshooting section, you can consider the following:

  • Microwave Chemistry: Microwave reactors can dramatically reduce reaction times from many hours to minutes by efficiently heating the polar solvents used in this reaction.[3]

  • Catalyst Choice: While zinc and ammonium salts are common, other Lewis acids like aluminum chloride (AlCl₃) or specialized organocatalysts can also accelerate the reaction.[2][3]

Quantitative Data & Protocols

Table 1: Typical Reaction Conditions for Tetrazole Formation
ParameterCondition 1: Lewis AcidCondition 2: Brønsted Acid
Starting Material 3-Amino-4-methylbenzonitrile3-Amino-4-methylbenzonitrile
Azide Source Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Catalyst/Reagent Zinc Chloride (ZnCl₂)Ammonium Chloride (NH₄Cl)
Stoichiometry 1.2 - 1.5 eq. NaN₃, 1.1 eq. ZnCl₂1.5 eq. NaN₃, 1.5 eq. NH₄Cl
Solvent Anhydrous DMF or DMSOAnhydrous DMF
Temperature 120 - 130 °C100 - 120 °C
Typical Time 12 - 24 hours18 - 36 hours
Typical Yield 60 - 85%55 - 75%
Protocol: Step 3 - Synthesis of this compound

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reagents: To the flask, add 3-amino-4-methylbenzonitrile (1.0 eq), sodium azide (1.3 eq), and zinc chloride (1.1 eq).

  • Solvent: Add anhydrous DMF (approx. 5-10 mL per gram of nitrile).

  • Reaction: Heat the mixture with vigorous stirring to 125 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting nitrile is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water and acidify to pH ~2-3 with dilute HCl. This protonates the tetrazole and precipitates the product.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography as described in the troubleshooting guide.

References

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Houghten, R. A., et al. (2004). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 69(1), 116-121. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry. Retrieved from [Link]

  • Sodium Azide NaN3. (2019). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Sodium Azide and Organic Azides SOP. (n.d.). University of Washington. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Organic Chemistry, 2, 25-28. Retrieved from [Link]

  • Das, B., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11, 39079-39100. Retrieved from [Link]

  • Mondal, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2021). New Journal of Chemistry. Retrieved from [Link]

  • Process for preparation of tetrazoles from aromatic cyano derivatives. (n.d.). Google Patents.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules. Retrieved from [Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2021). ResearchGate. Retrieved from [Link]

  • Catalytic Direct Construction of Cyano-tetrazoles. (n.d.). LookChem. Retrieved from [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Retrieved from [Link]

  • An Efficient and Regioselective Synthesis of Tetrazoles under Transition-Metal Free Conditions. (n.d.). Journal of Environmental Nanotechnology. Retrieved from [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]

  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2015). Molecules. Retrieved from [Link]

  • 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Catalysts. Retrieved from [Link]

  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. (2011). Arkivoc. Retrieved from [Link]

  • Preparation method of aminobenzonitrile. (n.d.). Patsnap. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the nitration of o-toluidine, followed by a series of transformations to introduce the tetrazole moiety and subsequent reduction of the nitro group. Each of these steps presents unique challenges that can impact the overall success of the synthesis. This guide will address these challenges in a question-and-answer format, providing practical solutions and the scientific reasoning behind them.

Troubleshooting Guide

Section 1: Nitration of o-Toluidine to 2-Methyl-5-nitroaniline

Question 1: My nitration of o-toluidine is resulting in a low yield of the desired 2-methyl-5-nitroaniline and a mixture of other isomers. What is causing this and how can I improve the regioselectivity?

Answer: Low yield and poor regioselectivity in the nitration of o-toluidine are common issues that typically stem from improper temperature control and the directing effects of the substituents on the aromatic ring.[1][2]

  • Causality: The amino group (-NH₂) in o-toluidine is a strong activating, ortho-, para-director, while the methyl group (-CH₃) is a weak activating, ortho-, para-director. To achieve the desired meta-nitration relative to the amino group, the reaction is carried out in a strong acid like sulfuric acid. In this medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[1][3] However, if the temperature is not kept sufficiently low, side reactions and the formation of other isomers, such as 2-methyl-3-nitroaniline and 2-methyl-6-nitroaniline, can occur.

  • Troubleshooting Protocol:

    • Strict Temperature Control: It is critical to maintain the reaction temperature at -10 °C or below throughout the addition of the nitrating mixture.[3][4] Use an efficient cooling bath, such as an ice-salt or dry ice-acetone bath, to achieve and maintain this temperature.

    • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) should be added dropwise over a prolonged period (e.g., 2 hours) to prevent localized increases in temperature.[1][4]

    • Order of Reagent Addition: Ensure that the o-toluidine is fully dissolved and protonated in the cold concentrated sulfuric acid before the addition of the nitrating mixture.[3]

ParameterRecommended ConditionRationale
Temperature-10 °C to 0 °CMinimizes side-product formation and favors meta-directing effect of the anilinium ion.[3][4]
Addition RateSlow, dropwise over 2 hoursPrevents exothermic reaction from raising the temperature.[1][4]
Acid MediumConcentrated H₂SO₄Protonates the amino group to direct nitration to the meta position.[3]
Section 2: Conversion of the Nitroaniline to the Tetrazole

This part of the synthesis typically involves the diazotization of the aniline, followed by a Sandmeyer-type reaction to introduce a nitrile group, and finally, the cycloaddition with an azide to form the tetrazole ring.

Question 2: I am struggling with the conversion of the nitrile precursor to the tetrazole. The reaction is sluggish, and I'm recovering a significant amount of starting material. What are the key factors for a successful tetrazole formation?

Answer: The [3+2] cycloaddition of a nitrile with an azide to form a tetrazole can be challenging, often requiring a catalyst and specific reaction conditions to proceed efficiently.[5][6]

  • Causality: The cycloaddition reaction between an organic nitrile and sodium azide is often slow without a catalyst because it involves the nucleophilic attack of the azide on the relatively unreactive nitrile carbon.[7] The reactivity of the nitrile is influenced by the electronic nature of its substituents; electron-withdrawing groups can enhance reactivity.[7]

  • Troubleshooting Protocol:

    • Catalyst Selection: The use of a Lewis acid catalyst, such as zinc salts (e.g., ZnBr₂ or ZnCl₂), is highly recommended to activate the nitrile group towards nucleophilic attack by the azide.[8][9] Other effective catalysts include ammonium chloride and silica sulfuric acid.[6][10]

    • Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this reaction as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[6][7] For a greener approach, water can be used as a solvent in the presence of zinc salts.[9]

    • Reaction Temperature and Method: If the reaction is still slow at conventional heating, consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for tetrazole synthesis.[8][11]

    • Purity of Reagents: Ensure that the sodium azide and the nitrile starting material are pure and dry, as impurities can interfere with the catalyst and the reaction.

Question 3: I have successfully formed the tetrazole, but I am observing the formation of regioisomers. How can I control the regioselectivity of the N-alkylation to obtain the desired 1H-tetrazole isomer?

Answer: The alkylation of 5-substituted tetrazoles can lead to a mixture of N-1 and N-2 isomers, and controlling this regioselectivity is a known challenge in tetrazole chemistry.

  • Causality: The tetrazolate anion is an ambident nucleophile, meaning it can be alkylated at either the N-1 or N-2 position. The regioselectivity is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the temperature.[12] Generally, higher temperatures tend to favor N-1 substitution.[12]

  • Strategies for Regiocontrol:

    • Choice of Alkylating Agent: The structure of the electrophile can influence the regioselectivity. While direct alkylation can be problematic, the synthesis of this compound implies the formation of the tetrazole ring on a pre-existing aniline derivative, which often leads to the 1-substituted isomer.

    • Reaction Conditions: In cases where a mixture of isomers is formed, careful optimization of the reaction conditions (solvent, temperature, and base) can favor the desired isomer. Mechanochemical (solid-state) conditions have been shown to enhance selectivity for N-2 isomers in some cases, which might be adaptable.[12]

    • Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography or recrystallization, although this can lead to a decrease in the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the synthesis of this compound?

A1: Several safety hazards must be addressed:

  • Nitration: The nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. The reaction is also highly exothermic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[1]

  • Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids, which can generate highly toxic and explosive hydrazoic acid.[13] All reactions involving azides should be conducted with appropriate shielding and on a small scale initially.

  • 2-Methyl-5-nitroaniline: This compound is toxic and a suspected carcinogen. Handle with care, avoiding inhalation, ingestion, and skin contact.[1][14]

Q2: Are there alternative, greener synthetic routes for preparing 5-substituted-1H-tetrazoles?

A2: Yes, significant research has been dedicated to developing more environmentally friendly methods for tetrazole synthesis. One notable approach is the use of water as a solvent with a zinc salt catalyst, which avoids the use of toxic organic solvents like DMF.[9] Additionally, the use of heterogeneous catalysts, such as silica sulfuric acid, allows for easier catalyst recovery and reuse, reducing waste.[10]

Q3: How can I effectively purify the final product, this compound?

A3: Purification of the final product typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and other water-soluble impurities. As an aniline, the product can be protonated in acidic solutions, so it's important to adjust the pH to be basic (pH > 8) before extracting with an organic solvent to ensure the product is in its free base form and has lower water solubility.[15]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used. To prevent the basic aniline from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (~0.5-1%), can be added to the mobile phase.[15]

  • Recrystallization: If the product is a solid and has a purity of >90% after chromatography, recrystallization can be an excellent final step to obtain a highly pure product. The choice of solvent is critical and may require some experimentation with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Experimental Workflows and Diagrams

Overall Synthetic Pathway

SynthesisWorkflow A o-Toluidine B 2-Methyl-5-nitroaniline A->B  Nitration (HNO₃, H₂SO₄, -10 °C) C 2-Methyl-5-aminobenzonitrile B->C  Reduction & Cyanation (Multi-step process) D This compound C->D  Cycloaddition (NaN₃, Catalyst)

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Tetrazole Yield

TroubleshootingTetrazole start Low Yield in Tetrazole Formation q1 Is a catalyst being used? start->q1 a1_no Add a Lewis Acid Catalyst (e.g., ZnCl₂, ZnBr₂) q1->a1_no No q2 Is the reaction temperature adequate? q1->q2 Yes a1_no->q2 a2_no Increase temperature or use microwave irradiation q2->a2_no No q3 Is the solvent appropriate? q2->q3 Yes a2_no->q3 a3_no Switch to a high-boiling polar aprotic solvent (e.g., DMF, DMSO) q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Caption: A step-by-step workflow for troubleshooting low conversion rates.

References

  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2003). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Lebel, H., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Bentham Science. Retrieved from [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (n.d.). Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2018). Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives.... Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • Benchchem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • Convenient synthesis of 5-methyl-1H-tetrazol-1-yl benzenamines. (2024). Innovative Journal. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

  • Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. (2011). Tetrahedron Letters. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. (2011). Archiv der Pharmazie. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Rejuvenating the[3][5][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. (2022). Frontiers in Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction between the nitrile group of a precursor, such as 4-amino-3-methylbenzonitrile, and an azide source, most commonly sodium azide.[1][2] This reaction is often catalyzed by a Lewis or Brønsted acid.[3][4] While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and reproducibility. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield of the Desired Tetrazole Product

Question: My reaction shows low conversion of the starting nitrile, resulting in a poor yield of this compound. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can stem from several factors related to reaction kinetics and competing pathways.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The cycloaddition of a nitrile and an azide often requires elevated temperatures to overcome the activation energy.[1]

    • Protocol: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

    • Expert Insight: The aniline functional group in the starting material can coordinate with some Lewis acid catalysts, potentially deactivating them. A slight excess of the catalyst may be necessary to drive the reaction to completion.

  • Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are critical.

    • Protocol: Zinc salts are commonly used and effective catalysts for this transformation in aqueous media.[2][5] Ensure your catalyst is anhydrous if performing the reaction in an organic solvent. For challenging substrates, consider alternative catalysts such as those based on copper or nickel.[6][7]

  • Insufficient Reaction Time: Complex cycloadditions can be slow.

    • Protocol: Extend the reaction time, monitoring at regular intervals (e.g., every 4-6 hours) to determine the point of maximum conversion.

Issue 2: Presence of an Amide Impurity

Question: My post-reaction analysis (NMR/LC-MS) indicates the presence of 2-methyl-5-carbamoylaniline. How is this amide byproduct forming and how can I prevent it?

Answer: The formation of an amide is a classic side reaction resulting from the partial hydrolysis of the starting nitrile.[8][9] This is particularly problematic if there is residual water in your reaction mixture, especially under acidic or basic conditions.[10][11]

Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This is often catalyzed by the same acidic or basic conditions used to promote tetrazole formation.[10] The resulting amide is often difficult to separate from the desired aniline product due to similar polarities.

Preventative Measures:

  • Anhydrous Conditions:

    • Protocol: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure reagents like sodium azide are dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.[12]

  • Controlled pH:

    • Protocol: If using an acid catalyst, opt for a Lewis acid (e.g., ZnBr₂) over a Brønsted acid in organic solvents to minimize proton-catalyzed hydrolysis. If the reaction is run in water, carefully buffered conditions may be necessary.[2]

  • Milder Hydrolysis Conditions for Amide Conversion (if formed):

    • Expert Insight: While preventing its formation is ideal, if the amide is the major byproduct, it's worth noting that amides are generally more resistant to further hydrolysis to the carboxylic acid than nitriles are to the initial hydrolysis.[13] This means you are unlikely to see significant amounts of the corresponding carboxylic acid unless harsh conditions are used.

Issue 3: Formation of Regioisomers

Question: I am observing more than one tetrazole product in my crude mixture. Is it possible to form isomers, and how can I control the regioselectivity?

Answer: Yes, the formation of regioisomers is a known challenge in the synthesis of substituted tetrazoles, particularly when starting with an unsymmetrical aniline derivative.[12] In the case of this compound, while the primary cycloaddition forms the 5-substituted tetrazole, subsequent alkylation or reaction at the tetrazole ring nitrogens can lead to different N-substituted isomers if not carefully controlled.

However, the most common isomerism issue in the initial tetrazole synthesis from a nitrile is the formation of 1,5-disubstituted vs. 2,5-disubstituted tetrazoles if an alkylating agent is present during the cycloaddition. For the synthesis of the target molecule, which is a 1-substituted tetrazole, the key is the reaction of the pre-formed aniline nitrile with the azide.

Controlling Regioselectivity:

  • Catalyst Choice: Certain catalysts can influence the regioselectivity of the cycloaddition. Zinc-based catalytic systems are often cited for promoting regioselective tetrazole formation.[1]

  • Reaction Conditions: The solvent and temperature can influence the equilibrium between different isomeric forms. Protic solvents may favor one tautomer over another.[12]

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary.[14] Analytical techniques like 1H and 13C NMR are essential to confirm the structure of the desired isomer.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: The choice of solvent is critical. For the cycloaddition of nitriles with sodium azide, polar aprotic solvents like DMF are common.[3] However, for a greener and often safer approach, conducting the reaction in water with a zinc salt catalyst has been shown to be highly effective and can simplify workup procedures.[2][5]

Q2: How can I effectively purify the final product?

A2: Purification can be challenging due to the polar nature of the aniline and tetrazole groups.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. To prevent streaking and improve recovery of the basic aniline product, adding a small amount of a volatile base like triethylamine (0.5-1%) to the mobile phase is highly recommended.[14]

  • Recrystallization: If the product is obtained as a solid with reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain highly pure material.[1]

Q3: What are the key safety precautions when working with sodium azide?

A3: Sodium azide is highly toxic and can be explosive.

  • Toxicity: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Explosion Hazard: Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[3] Also, avoid contact with heavy metals (e.g., lead, copper) as this can form explosive metal azides.[3] All waste containing azide must be quenched and disposed of according to institutional safety protocols.

Q4: Which analytical techniques are best for characterizing the product and impurities?

A4: A combination of techniques is essential for unambiguous characterization.

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[15][16] The chemical shifts of the tetrazole ring carbon and proton are characteristic.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and any byproducts, which is crucial for identifying unexpected side reactions.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (around 2220-2260 cm⁻¹) from the starting material and the appearance of new peaks associated with the tetrazole ring.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the final compound and for tracking the progress of the reaction.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

G SM 4-Amino-3-methylbenzonitrile Product This compound SM->Product  + NaN3  Catalyst, Heat Amide Amide Byproduct (2-Methyl-5-carbamoylaniline) SM->Amide CarboxylicAcid Carboxylic Acid Byproduct Amide->CarboxylicAcid  Harsh Hydrolysis

Caption: Main synthesis pathway and common hydrolysis side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Increase Reaction Temperature? Start->Check_Temp Check_Time Increase Reaction Time? Check_Temp->Check_Time No Action_Temp Incrementally raise temp. Monitor by LC-MS. Check_Temp->Action_Temp Yes Check_Catalyst Evaluate Catalyst? Check_Time->Check_Catalyst No Action_Time Extend reaction time. Monitor kinetics. Check_Time->Action_Time Yes Check_Hydrolysis Check for Hydrolysis Byproducts (Amide)? Check_Catalyst->Check_Hydrolysis No Action_Catalyst Use fresh catalyst. Consider alternatives (e.g., Cu, Ni). Check_Catalyst->Action_Catalyst Yes Action_Hydrolysis Ensure anhydrous conditions. Use inert atmosphere. Check_Hydrolysis->Action_Hydrolysis Yes End_Fail Problem Persists (Consult Further) Check_Hydrolysis->End_Fail No Action_Temp->Check_Time Action_Time->Check_Catalyst Action_Catalyst->Check_Hydrolysis End_Success Yield Improved Action_Hydrolysis->End_Success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Quantitative Data Summary

IssueCommon CauseRecommended ParameterTarget Value/Range
Low ConversionInsufficient TemperatureReaction Temperature90-160 °C (solvent dependent)
Low ConversionCatalyst InefficiencyCatalyst Loading (e.g., ZnBr₂)0.5 - 1.5 equivalents
Amide FormationPresence of WaterSolvent Water Content< 50 ppm (for organic solvents)
Poor RecoveryProduct Adsorption on SilicaMobile Phase Modifier (TEA)0.5 - 1.0% (v/v)

References

  • Side reactions in the synthesis of tetrazoloquinolines from sodium azide. Benchchem.
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions. Benchchem.
  • 4-(2-methyl-2H-tetrazol-5-yl)aniline. Smolecule.
  • Isolation and structure elucidation of unexpected in‐process impurities during tetrazole ring formation of an investigational drug substance. Semantic Scholar.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
  • A Convenient Regiospecific Synthesis of New Conjugated Tetrazole Derivatives via the Reaction of Dienones with the Tetrachlorosilane-Sodium Azide Reagent and Their NMR Structural Assignment. ResearchGate.
  • Hydrolysis of nitriles. Lumen Learning.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Nitrile to Amide - Common Conditions.
  • Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. University of Mississippi eGrove.
  • Synthesis of regioisomeric tetrazoles in water. ResearchGate.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. ResearchGate.
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
  • Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. ECHEMI.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.
  • This compound.
  • Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline. Benchchem.
  • troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. Benchchem.
  • This compound. Sigma-Aldrich.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica.
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... ResearchGate.
  • Tetrazoles via Multicomponent Reactions. ACS Publications.
  • Tetrazoles via Multicomponent Reactions. National Institutes of Health.
  • Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate.
  • Rejuvenating the[1][8][12]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. National Institutes of Health. Available at:

  • Process for the production of 5-methyltetrazole. Google Patents.

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Technical Support Center: Purification of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the purification of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this important pharmaceutical intermediate. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification workflow.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar aromatic amine. Its structure, featuring a basic aniline moiety and a polar tetrazole ring, dictates its purification challenges. The aniline nitrogen is susceptible to protonation and can strongly interact with acidic stationary phases like silica gel, while the tetrazole group contributes to its polarity and potential for hydrogen bonding. Understanding these characteristics is fundamental to troubleshooting purification issues.

PropertyValue/InformationSource
Molecular FormulaC₈H₉N₅[1]
Molecular Weight175.19 g/mol [1]
AppearanceLikely a solid at room temperature
PolarityHigh, due to the amine and tetrazole groupsGeneral chemical principles

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing both the underlying cause and actionable solutions.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, issues such as "oiling out" or failure to crystallize are common, especially with polar molecules.

Q1: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities, rapid cooling, or an inappropriate solvent choice.

  • Causality: The presence of impurities can depress the melting point of your compound, leading to the formation of a supercooled liquid. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can proceed with further cooling in an ice bath.

    • Solvent System Modification: The polarity of your solvent may not be ideal. Try a different solvent or a mixed solvent system. For polar compounds like this, common recrystallization solvents include ethanol, isopropanol, acetonitrile, or ethyl acetate, often in combination with a less polar co-solvent like hexanes or water.[2]

    • Pre-purification: If significant impurities are present, a preliminary purification step, such as a quick column chromatography plug, may be necessary to remove the substances interfering with crystallization.[2]

Q2: My compound won't crystallize from the solution, even after cooling for an extended period. What steps can I take to induce crystallization?

A2: Failure to crystallize is often due to supersaturation not being overcome to initiate nucleation.

  • Causality: Crystal formation requires nucleation sites. In a very clean solution, these sites may be absent.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[2]

    • Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

    • Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]

    • Lower Temperature: If cooling in an ice bath (0 °C) is ineffective, try a colder bath, such as an ice-salt mixture or a dry ice/acetone bath.[2]

G

A troubleshooting workflow for recrystallization issues.

Column Chromatography Issues

Column chromatography is a primary method for purifying polar compounds. However, the basicity of the aniline group in this compound can lead to challenges.

Q3: My compound is streaking badly or sticking to the silica gel column, leading to poor separation and low recovery. How can I resolve this?

A3: This is a classic issue when purifying basic compounds like anilines on acidic silica gel.

  • Causality: The lone pair of electrons on the aniline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing (streaking) and in severe cases, irreversible adsorption.

  • Solutions:

    • Use a Basic Modifier in the Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. This will reduce the strong interaction with your compound.

      • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) of TEA in your eluent.

      • Ammonia Solution: For very polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane (e.g., DCM:MeOH:NH₄OH 90:9:1), can be very effective.[3]

    • Switch to a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Basic alumina is generally preferred for amines.[4]

      • Reversed-Phase Silica (C18): If the impurities have different hydrophobicities than your product, reversed-phase chromatography can be an excellent option.[4]

Q4: I'm not sure what mobile phase to start with for thin-layer chromatography (TLC) analysis and column chromatography.

A4: A systematic approach to solvent selection is key.

  • Causality: The choice of mobile phase determines the separation of compounds based on their differential partitioning between the stationary and mobile phases.

  • Recommended Starting Points for TLC:

    • Standard Polarity: Begin with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A 1:1 mixture is a good starting point. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your target compound.

    • For Higher Polarity: If your compound remains at the baseline, a more polar system is needed. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good choice. Start with 1-5% MeOH in DCM and gradually increase the methanol concentration.

    • Don't Forget the Modifier: Remember to add a small amount of a basic modifier (like TEA) to your TLC solvent system to mimic the conditions of your column and get a more accurate prediction of the separation.

G

A decision-making workflow for developing a column chromatography method.

Experimental Protocols

The following are detailed, step-by-step protocols for the purification of this compound.

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already of moderate purity (>90%).

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude product (10-20 mg) into several small test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, ethyl acetate, toluene) to each test tube.

    • Observe the solubility at room temperature. A good single solvent will dissolve the compound poorly at room temperature but well upon heating.

    • If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve. Common mixed systems include ethyl acetate/hexanes and ethanol/water.[5]

  • Recrystallization (Scale-up):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for purifying the crude product from a reaction mixture containing multiple impurities.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexanes/ethyl acetate with 1% TEA).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane with a drop of TEA).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just below the sand layer.

    • Carefully add the eluent to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound. For example, you can gradually increase the percentage of ethyl acetate in hexanes (always maintaining 1% TEA).

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material (if available).

    • Visualize the TLC plate under UV light and/or with a suitable stain to identify the fractions containing the pure product. Aromatic amines can often be visualized with specific stains like p-anisaldehyde or by their UV absorbance.[3][6]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities I should be looking for in my crude this compound?

A5: The impurities will largely depend on the synthetic route. A common route is the formation of the tetrazole ring from the corresponding nitrile, followed by reduction of a nitro group.

  • Starting Material: Unreacted 5-(2-methyl-5-nitrophenyl)-1H-tetrazole.

  • Incomplete Reduction Products: Species such as the corresponding nitroso or hydroxylamine derivatives.

  • Byproducts from the Reducing Agent: If using a metal-based reducing agent like SnCl₂, tin salts can be a major impurity if the workup is not performed correctly.[7] A basic workup is often necessary to precipitate and remove these salts.

  • Isomers: Depending on the initial nitration of o-toluidine, you may have isomeric impurities.[8]

Q6: How can I confirm the purity of my final product?

A6: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: The absence of signals corresponding to impurities in the NMR spectra is a strong confirmation of purity.

    • FT-IR: The IR spectrum should show the characteristic peaks for the functional groups present in the molecule and be free of peaks from starting materials or major byproducts.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q7: Can I use an alternative to column chromatography for purification?

A7: Yes, several alternatives exist:

  • Preparative TLC: For small-scale purifications (typically <100 mg), preparative TLC can be a quick and effective method.

  • Acid-Base Extraction: You can exploit the basicity of the aniline group. Dissolve your crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure aniline can be re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.

  • Steam Distillation: While less common for this specific type of compound, steam distillation can be a powerful technique for purifying anilines that are volatile with steam.

References

  • Benchchem. (n.d.).
  • ECHEMI. (2022, October 14).
  • University of California, Irvine. (n.d.).
  • EPFL. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Benchchem. (n.d.).
  • Dai, J., & Fu, D. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1944.
  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
  • YouTube. (2021, May 11).
  • Mohekar, S. M. D., et al. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. World Journal of Pharmaceutical Research, 5(12), 1025-1035.
  • Fieser, L. F., & Fieser, M. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Various Authors. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum.
  • Keller, P. A., & V. Guay. (1987).
  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.
  • ResearchGate. (2019, February 10).
  • Journal of Chemical Education. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • RWTH Publications. (2021, March 23).
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 98%.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline.
  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Rasayan Journal of Chemistry. (2023, April 5). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION.
  • Scribd. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).

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Technical Support Center: Troubleshooting Low Nucleophilicity of Aniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Root of Aniline's Reluctant Reactivity

Aniline and its derivatives are cornerstone reagents in the synthesis of pharmaceuticals, dyes, and polymers. However, researchers frequently encounter challenges stemming from the inherently low nucleophilicity of the aniline nitrogen. This reduced reactivity is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom is not localized; instead, it is delocalized into the π-electron system of the benzene ring through resonance.[1][2][3][4] This delocalization decreases the electron density on the nitrogen, making it a significantly weaker nucleophile and a weaker base compared to aliphatic amines like cyclohexylamine.[2][4]

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome challenges associated with aniline's low nucleophilicity and achieve successful synthetic outcomes.


Core Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My acylation or alkylation reaction with aniline is sluggish, stalls, or fails completely. What are the primary causes?

A1: Low yields or failed reactions involving aniline are typically traced back to one of several factors rooted in its poor nucleophilicity.

  • Insufficient Nucleophilicity of the Aniline: The primary reason is the resonance stabilization of the nitrogen's lone pair, as previously mentioned. If your aniline substrate has electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the ring, this effect is magnified, further reducing the nitrogen's electron density and making it even less reactive.[2][5]

  • Poor Reactivity of the Electrophile: The reaction partner's reactivity is equally crucial. Less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) or sterically hindered acylating agents will require more forcing conditions to react with a weak nucleophile like aniline.[6]

  • Inappropriate Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst are critical. A common mistake is not providing enough thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition or side reactions.[6][7]

  • Protonation of Aniline: In acidic conditions, the aniline nitrogen can be protonated to form the anilinium ion (-NH₃⁺). This positively charged species has no available lone pair and is completely non-nucleophilic, effectively halting the desired reaction. This is a major reason why Friedel-Crafts reactions with aniline fail, as the Lewis acid catalyst protonates the amine.[8][9][10]

Q2: How can I strategically enhance the nucleophilicity of my aniline substrate to improve reaction rates and yields?

A2: Several effective strategies can be employed to "activate" the aniline and boost its performance in nucleophilic reactions.

  • Base Catalysis (Deprotonation): The most direct method is to deprotonate the aniline using a suitable base to form the corresponding anilide anion. The anilide is significantly more nucleophilic because the negative charge is localized on the nitrogen atom.

    • Choosing the Right Base: A non-nucleophilic, strong base is often ideal. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The choice depends on the reaction's sensitivity to steric hindrance and the solvent used. Weaker bases like triethylamine (TEA) or pyridine are often insufficient to deprotonate aniline significantly but can act as acid scavengers.

  • Lewis Acid Catalysis: While seemingly counterintuitive, a Lewis acid can sometimes be used to activate the electrophile, not the aniline. By coordinating to the electrophile (e.g., the carbonyl oxygen of an acyl halide), the Lewis acid makes it more electron-deficient and thus more susceptible to attack by the weak aniline nucleophile.[5]

  • Solvent Selection: The choice of solvent can have a profound impact.

    • Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred. They can solvate the cation of any base used but do not form strong hydrogen bonds with the aniline nitrogen, leaving its lone pair more available for reaction.[6][11][12]

    • Protic Solvents: Polar protic solvents (e.g., alcohols, water) can solvate the aniline nitrogen through hydrogen bonding, creating a bulky solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[11][12]

Q3: My N-alkylation reaction is producing significant amounts of the di-alkylated side product. How can I improve selectivity for mono-alkylation?

A3: Over-alkylation is a classic problem in aniline chemistry. The mono-alkylated product is often more nucleophilic than the starting aniline because the alkyl group is electron-donating, which increases the electron density on the nitrogen.[6] This makes the product more reactive towards the alkylating agent than the starting material.

Here are proven strategies to favor mono-alkylation:

  • Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent.[6] This increases the statistical probability that the electrophile will encounter a molecule of the starting aniline rather than the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to a solution of the aniline. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting material.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[6]

  • Use Reductive Amination: This is a highly effective alternative for controlled mono-alkylation. The aniline is first condensed with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ or in a separate step using a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst.[6]

Data & Protocols

Table 1: Influence of Ring Substituents on the Basicity of Aniline

The basicity of a substituted aniline, reflected by the pKa of its conjugate acid (anilinium ion), is a good proxy for its nucleophilicity. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it.[2][4]

Substituent (at para-position)pKa of Conjugate AcidEffect on Nucleophilicity
-OCH₃5.34Increased
-CH₃5.08[13]Increased
-H (Aniline) 4.63 [13][14]Reference
-Cl3.98[13]Decreased
-CN1.74Significantly Decreased
-NO₂1.02[13]Severely Decreased

Data compiled from various sources.[13][14]

Experimental Protocol: Acylation of a Deactivated Aniline using Base Catalysis

This protocol describes a general method for the acylation of an electron-poor aniline, such as 4-nitroaniline, where standard conditions often fail.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the 4-nitroaniline to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask to dissolve the aniline.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

  • Anilide Formation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of H₂ gas ceasing. This indicates the formation of the sodium anilide salt.

  • Acylation: Dissolve the acetyl chloride in a small amount of anhydrous THF and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the anilide suspension at 0 °C over 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizing the Problem and the Solution

Diagram 1: Resonance Delocalization in Aniline

The following diagram illustrates why aniline is a weak nucleophile. The nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for donation to an electrophile.

G cluster_aniline Aniline Resonance Structures aniline Aniline (NH₂) res1 Resonance 1 aniline->res1 res2 Resonance 2 res1->res2 res3 Resonance 3 res2->res3 caption Lone pair delocalization reduces nucleophilicity.

Caption: Lone pair delocalization reduces nucleophilicity.

Diagram 2: Troubleshooting Workflow for a Failing Aniline Reaction

This workflow provides a logical sequence of steps to diagnose and solve issues with aniline reactions.

G start Reaction Fails / Low Yield check_e Is Aniline Deactivated? (e.g., -NO₂, -CN) start->check_e check_t Is Temperature Sufficient? check_e->check_t Yes sol_base Strategy: Use Strong Base (e.g., NaH, KOtBu) to form anilide check_e->sol_base No check_b Is an Acid Scavenger/ Base Present? check_t->check_b Yes sol_temp Strategy: Increase Temp. (Monitor for side reactions) check_t->sol_temp No check_s Is the Solvent Aprotic? check_b->check_s Yes sol_add_base Strategy: Add Non-Nucleophilic Base (e.g., TEA, DIPEA) check_b->sol_add_base No check_s->sol_base Yes sol_solvent Strategy: Switch to Polar Aprotic Solvent (DMF, DMSO) check_s->sol_solvent No

Caption: A logical workflow for troubleshooting aniline reactions.

Frequently Asked Questions (FAQs)

Q: Can I use catalysts to improve the reaction of poorly nucleophilic anilines? A: Yes, catalysis can be highly effective. For N-alkylation reactions, catalysts based on ruthenium, palladium, or copper can facilitate the reaction, often via a "hydrogen borrowing" mechanism where an alcohol can be used as the alkylating agent.[15][16][17][18] For acylations, Lewis acids can activate the acylating agent, or nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can be used in conjunction with an acid scavenger.

Q: How do I choose an appropriate protecting group for the aniline nitrogen? A: Protecting the amine is a common strategy, especially in electrophilic aromatic substitution, to control reactivity and prevent side reactions.[8] The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove.

  • Acetyl (Ac): Installed with acetyl chloride or acetic anhydride. It moderates the activating effect of the amine and can be removed with acid or base hydrolysis.

  • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride. It is stable to base but easily removed with mild acid (e.g., TFA).

  • Cbz (Carboxybenzyl): Installed with Cbz-Cl. It is stable to acid but removed by catalytic hydrogenation.

Q: Is it possible for aniline to act as a base instead of a nucleophile, and how does this affect my reaction? A: Absolutely. Aniline is a Brønsted-Lowry base (pKa of anilinium is ~4.6) and will react with any acid present. If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), the aniline will react with it, forming the unreactive anilinium salt. This consumes your starting material. It is standard practice to include a non-nucleophilic "scavenger" base, like triethylamine or pyridine, to neutralize any acid formed and keep the aniline nucleophile free to react.

References

  • TSI Journals. (2009). Correlation between hardness and basicity-pKa of substituted anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Retrieved from [Link]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society. Retrieved from [Link]

  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Quora. (2018). How to increase the basic strength of aniline. Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. PMC. Retrieved from [Link]

  • Quora. (2023). How does resonance affect the basicity of amines?. Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. Retrieved from [Link]

  • Semantic Scholar. (2007). Anilines as Nucleophiles. Patai's Chemistry of Functional Groups. Retrieved from [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for primary aniline synthesis by Pd@Mg(OH)2-catalyzed acceptorless dehydrogenative aromatization. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Retrieved from [Link]

  • American Chemical Society. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a key intermediate in pharmaceutical development. Here, we provide in-depth FAQs and troubleshooting protocols based on established literature and extensive field experience. Our goal is to help you navigate the complexities of this synthesis, optimize your catalyst selection, and resolve common experimental challenges.

Overview of the Core Synthesis

The most direct and widely adopted method for constructing the tetrazole ring in this target molecule is the [3+2] cycloaddition reaction between the nitrile functionality of 3-amino-4-methylbenzonitrile and an azide source, typically sodium azide (NaN₃). The reaction requires a catalyst to overcome the high activation energy associated with activating the nitrile group.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 3-Amino-4-methylbenzonitrile C Catalyst (e.g., ZnBr2, Co(II) complex) Solvent (e.g., DMF, DMSO) Heat (Δ) A->C [3+2] Cycloaddition B Sodium Azide (NaN3) B->C D This compound C->D

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst essential for the azide-nitrile cycloaddition reaction?

A1: The direct cycloaddition between a nitrile and sodium azide has a high activation energy barrier. The nitrile group (–C≡N) is relatively unreactive towards nucleophilic attack by the azide anion. Catalysts, particularly Lewis acids, are crucial because they coordinate to the nitrogen atom of the nitrile.[1] This coordination polarizes the C≡N triple bond, increasing the electrophilicity of the carbon atom and making it significantly more susceptible to attack by the azide nucleophile.[1][2] This activation dramatically lowers the overall energy barrier of the reaction, allowing it to proceed at a practical rate and temperature.[3][4]

Q2: What are the primary classes of catalysts for this synthesis, and what are their relative merits?

A2: Catalyst selection is critical for optimizing yield, reaction time, and safety. The main categories are:

Catalyst ClassExamplesAdvantagesDisadvantages
Lewis Acids ZnBr₂, ZnCl₂, AlCl₃, InCl₃Cost-effective, well-documented, highly effective at nitrile activation.[2][5][6]Often hygroscopic, requiring strictly anhydrous conditions. Can be difficult to remove from the final product.
Transition Metals Cobalt (Co(II) complexes, CoY Zeolite), Copper (Cu₂O), Palladium (Pd(PPh₃)₄)High catalytic activity, can operate under milder conditions. Heterogeneous versions offer easy recovery and reuse.[3][4]More expensive, potential for metal leaching into the product, may require specific ligands.
Heterogeneous Acids Silica Sulfuric Acid, Zn/Al hydrotalciteEasily separable from the reaction mixture (recyclable), reduces waste, often more environmentally benign.[5][7]May exhibit lower activity compared to homogeneous catalysts, potentially requiring longer reaction times or higher temperatures.
Organocatalysts L-prolineMetal-free, environmentally friendly, and cost-effective.[2]Generally requires higher catalyst loading and may have a more limited substrate scope.

Q3: What are the most critical safety precautions when handling sodium azide for this reaction?

A3: Working with sodium azide demands strict adherence to safety protocols due to two primary hazards:

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid (even weak acids like water with a Lewis acid catalyst), sodium azide can protonate to form hydrazoic acid. HN₃ is a highly toxic, volatile, and explosive gas.[5] All reactions should be conducted in a well-ventilated fume hood, and the reaction pH should be carefully controlled.

  • Formation of Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides. Avoid using any equipment with these metals, including spatulas, plumbing, or certain types of glassware frits. Quench residual azide carefully with sodium nitrite under acidic conditions before disposal.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Flowchart start Problem: Low or No Conversion (Starting Material Unchanged) q1 Is the catalyst active and anhydrous? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Action: Use fresh, anhydrous catalyst. (e.g., dry ZnBr₂ under vacuum) q1->a1_no No q2 Is the internal reaction temperature sufficient? (e.g., >100°C for DMF) a1_yes->q2 a2_yes Evaluate Solvent & Reagents q2->a2_yes Yes a2_no Action: Increase heating bath temperature. Verify internal probe reading. q2->a2_no No q3 Are the solvent (e.g., DMF) and reagents anhydrous? a2_yes->q3 a3_yes Consider Catalyst Screening: Substrate may require a more potent catalyst (e.g., Co(II)). q3->a3_yes Yes a3_no Action: Use freshly distilled or anhydrous grade solvent. q3->a3_no No

Caption: Decision tree for troubleshooting low reaction conversion.

Q4: My reaction has stalled. TLC and LC-MS analysis show predominantly unreacted 3-amino-4-methylbenzonitrile after several hours.

A4: This is a common issue often related to reaction conditions or catalyst activity.

  • Cause 1: Inactive Catalyst: Lewis acid catalysts like zinc bromide (ZnBr₂) are hygroscopic. Absorbed moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution: Use a freshly opened bottle of the catalyst or dry it under high vacuum with gentle heating before use. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Insufficient Temperature: This cycloaddition is thermally demanding. A common mistake is assuming the external oil bath temperature reflects the internal reaction temperature.

    • Solution: Use a calibrated internal thermometer to ensure the reaction mixture reaches and maintains the target temperature, which is often between 110-130 °C in a high-boiling solvent like DMF or DMSO.[4]

  • Cause 3: Inadequate Solvent: The solvent must be able to dissolve the reagents (especially the azide salt) and have a sufficiently high boiling point.

    • Solution: Anhydrous DMF and DMSO are excellent choices.[3][4] If using other solvents like toluene, phase-transfer catalysts may be necessary to improve the solubility of sodium azide.

Q5: The reaction is proceeding, but it is very slow and the final yield is poor.

A5: Sluggish reactions with low yields point towards suboptimal catalytic turnover or deactivating influences.

  • Cause 1: Substrate Deactivation: The aniline starting material contains an electron-donating amino group (-NH₂) and a weakly donating methyl group (-CH₃). These groups increase the electron density of the aromatic ring but can slightly decrease the electrophilicity of the nitrile group, making it less reactive compared to nitriles with electron-withdrawing groups.

    • Solution: A stronger Lewis acid or a different class of catalyst may be required. Consider screening a panel of catalysts. Cobalt-based catalysts have shown high efficiency for this transformation.[3][4] Alternatively, increasing the catalyst loading or the reaction temperature may improve the rate.

  • Cause 2: Impurities in Reagents: Impurities in the starting nitrile or solvent can coordinate to the catalyst more strongly than the substrate, effectively poisoning it.

    • Solution: Ensure the purity of your 3-amino-4-methylbenzonitrile. If necessary, purify it by recrystallization or column chromatography before use. Use high-purity, anhydrous solvents.

Q6: My final product is difficult to isolate, and I am experiencing significant product loss during work-up.

A6: This problem usually stems from the amphoteric nature of the product and its solubility profile. The product has a basic aniline group and an acidic tetrazole ring (pKa ≈ 4.5-5).

  • Cause 1: Incorrect pH during Extraction: Using an incorrect pH during aqueous work-up can lead to the product partitioning into the wrong phase or forming an emulsion at the interface.

    • Solution - The Acid/Base Swing:

      • After quenching the reaction, dilute with an organic solvent like ethyl acetate and wash with water to remove the bulk of the DMF/DMSO.

      • Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH). The acidic tetrazole will be deprotonated to its salt form, moving into the aqueous layer and leaving non-acidic impurities behind.

      • Carefully acidify the separated aqueous layer with cold, dilute acid (e.g., 2 M HCl) to a pH of ~2-3. The tetrazole will be protonated and precipitate out or can be extracted back into a fresh organic layer (e.g., ethyl acetate). This procedure provides excellent purification.

  • Cause 2: High Polarity of the Product: The product is quite polar and may have limited solubility in common non-polar organic solvents.

    • Solution: Use more polar solvents like ethyl acetate, dichloromethane, or mixtures containing THF for extraction. For purification, reverse-phase chromatography may be more effective than normal-phase silica gel if streaking is observed.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using Zinc Bromide

Materials:

  • 3-Amino-4-methylbenzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Zinc Bromide (ZnBr₂) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-amino-4-methylbenzonitrile (1.0 eq) and anhydrous zinc bromide (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the careful addition of sodium azide (1.5 eq) in one portion.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the starting nitrile is consumed (typically 18-24 hours).

  • Work-up (Quenching): Cool the reaction to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water.

  • Work-up (Extraction): Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Work-up (Washes): Wash the combined organic layers with water (2x) to remove residual DMF, followed by brine (1x).

  • Purification (Acid Extraction): Extract the organic layer with 1 M NaOH (2x). Combine the basic aqueous layers and cool in an ice bath.

  • Purification (Precipitation): Slowly acidify the aqueous layer with 2 M HCl with stirring. A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

References

  • Jadhav, S. D., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences. Available at: [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]

  • Verma, S., & Kumar, S. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Bentiss, F., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis. Available at: [Link]

  • Reddit r/Chempros. (2023). Problem with tetrazole formation. Available at: [Link]

  • Sreedhar, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Temperature Control in 2-methyl-5-(1H-tetrazol-1-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the critical parameter of temperature during reactions involving this compound. The inherent energetic nature of the tetrazole ring necessitates precise temperature control to ensure reaction success, maximize yield, and maintain a safe laboratory environment.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the underlying causes and providing actionable solutions.

Q1: My reaction is showing low to no conversion of the starting nitrile (2-methyl-5-aminobenzonitrile) to the desired tetrazole product. What are the likely temperature-related causes?

A1: Low conversion is a common issue often directly linked to insufficient thermal energy to overcome the activation barrier of the [3+2] cycloaddition reaction.

  • Causality: The formation of the tetrazole ring from a nitrile and an azide source is a thermally demanding process. The reaction requires a significant energy input to proceed at a practical rate. If the temperature is too low, the reaction kinetics will be exceedingly slow, resulting in poor conversion within a typical reaction time. For many tetrazole syntheses, temperatures in the range of 90-160 °C are often required, depending on the solvent and catalyst used.[1]

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your reaction setup's temperature monitoring is accurate. Use a calibrated thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each new setpoint.

    • Solvent Consideration: Ensure your chosen solvent has a boiling point sufficiently high to reach the target reaction temperature. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for these reactions due to their high boiling points.[1]

    • Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave-assisted synthesis can often accelerate the reaction significantly at lower bulk temperatures compared to conventional heating, with optimal conditions for similar reactions reported between 80-160°C.[2]

Q2: I'm observing the formation of significant impurities or decomposition of my product, especially at higher temperatures. How can I mitigate this?

A2: The appearance of impurities or product degradation at elevated temperatures is a strong indicator of thermal instability. The tetrazole ring, while aromatic, can undergo exothermic decomposition at elevated temperatures.

  • Causality: Many tetrazole-containing compounds are thermally sensitive and can decompose exothermically. Studies on analogous phenyl tetrazoles show decomposition onset temperatures in the range of 190–240 °C.[3] Exceeding the thermal stability limit of this compound can lead to ring-opening, fragmentation, and the formation of various byproducts, reducing the yield and purity of the desired product. Excessive heating can also lead to unwanted side reactions of the aniline functional group.

  • Troubleshooting Protocol:

    • Precise Temperature Control: Avoid temperature overshoots. Use a reliable temperature controller (e.g., a PID controller) to maintain the reaction temperature within a narrow range (± 2 °C).

    • Determine Optimal Temperature Window: If you have access to thermal analysis equipment, perform a Differential Scanning Calorimetry (DSC) analysis on a small, pure sample of the product to determine its decomposition temperature. This will define the upper safe temperature limit for your reaction.

    • Minimize Reaction Time: Once the optimal temperature is established, determine the minimum time required for complete conversion. Prolonged heating, even at a seemingly safe temperature, can contribute to gradual degradation.

    • Flow Chemistry as a Safer Alternative: For larger-scale synthesis, consider a continuous flow reactor. This technology minimizes the volume of reactant under heating at any given time, significantly improving safety and heat management. Reactions in flow can sometimes be conducted at higher temperatures more safely than in batch, leading to faster reaction times.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal properties and safe handling of this compound reactions.

Q3: What is the recommended temperature range for the synthesis of this compound?

A3: Based on analogous reactions, a starting point for conventional heating in a high-boiling solvent like DMF or DMSO is in the range of 100-130 °C.[1] For microwave-assisted synthesis, a broader range of 80-160 °C can be explored, with the advantage of potentially shorter reaction times.[2] It is crucial to empirically determine the optimal temperature for your specific reaction conditions (scale, concentration, catalyst) by careful monitoring.

Q4: Is the synthesis of this compound an exothermic reaction?

A4: While the overall reaction may not be violently exothermic under controlled conditions, the decomposition of the tetrazole product is an exothermic process.[3] A runaway reaction could be initiated if the reaction temperature is not carefully controlled, especially on a larger scale. The heat generated by the decomposition could accelerate further decomposition, leading to a dangerous thermal event. Therefore, slow and controlled heating, efficient stirring, and a means for rapid cooling are essential safety measures.

Q5: How can I safely scale up the synthesis of this compound?

A5: Scaling up reactions with potentially energetic compounds requires careful consideration of heat transfer.

  • Heat Transfer Limitations: As the reaction volume increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat. A reaction that is well-behaved on a 1-gram scale may become dangerously exothermic on a 100-gram scale.

  • Recommended Scale-Up Procedure:

    • Start Small: Perfect the reaction on a small scale (e.g., 100-500 mg) to understand its thermal behavior.

    • Incremental Scale-Up: Increase the scale gradually (e.g., 2x, then 5x). At each step, monitor the internal reaction temperature closely.

    • Ensure Adequate Cooling: Have an ice bath or other cooling system readily available to quickly cool the reaction if an unexpected exotherm occurs.

    • Consider Flow Chemistry: For significant scale-up, transitioning to a continuous flow process is the safest and most efficient approach.[4]

Experimental Protocols and Data

Protocol 1: General Procedure for [3+2] Cycloaddition

This protocol provides a general starting point for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

  • To a solution of 2-methyl-5-aminobenzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Temperature Parameters for Analogous Tetrazole Syntheses
Compound ClassReaction TypeTemperature Range (°C)Heating MethodReference
Phenyl Tetrazoles[3+2] Cycloaddition190 - 240 (Decomposition)N/A[3]
Substituted Tetrazoles[3+2] Cycloaddition90Conventional[5]
5-Substituted-1H-tetrazoles[3+2] Cycloaddition110Conventional[1]
4-(2-methyl-2H-tetrazol-5-yl)aniline[3+2] Cycloaddition80 - 160Microwave[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-methyl-5- aminobenzonitrile, NaN3, and Et3N·HCl in DMF B Heat to 110 °C under a N2 atmosphere A->B C Monitor by TLC/HPLC B->C D Cool to RT and quench with H2O C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Column Chromatography or Recrystallization F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_conversion Low/No Conversion start->low_conversion impurities Impurities/Decomposition start->impurities check_temp Verify Reaction Temperature low_conversion->check_temp precise_control Implement Precise Temperature Control (PID) impurities->precise_control increase_temp Incrementally Increase Temperature check_temp->increase_temp Temp is low check_solvent Check Solvent Boiling Point check_temp->check_solvent Temp is accurate use_microwave Consider Microwave Synthesis increase_temp->use_microwave dsc_analysis Perform DSC Analysis to Find T_decomp precise_control->dsc_analysis minimize_time Minimize Reaction Time dsc_analysis->minimize_time flow_chem Consider Flow Chemistry minimize_time->flow_chem

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • P. M. Murray, F. Lévesque, I. R. Baxendale, Org. Process Res. Dev., 2016 , 20 (3), pp 636–643. [Link]

  • Yılmaz, N., Oz, S., Atakol, A., & Atakol, O. (2014). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Thermal Analysis and Calorimetry, 119(1), 249–260. [Link]

  • Amanpour, J., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 992831. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]

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Avoiding byproduct formation in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize tetrazole-containing compounds in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions.

Tetrazoles are critical pharmacophores and functional groups, but their synthesis, particularly the common [3+2] cycloaddition of nitriles and azides, can be fraught with challenges, including low yields, hazardous conditions, and the formation of persistent byproducts. This guide addresses the most common issues in a direct Q&A format, providing both mechanistic explanations and actionable solutions.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 5-substituted 1H-tetrazole synthesis from a nitrile and an azide?

A1: The most widely accepted pathway is a [3+2] cycloaddition reaction.[1][2][3] The reaction's core principle involves the activation of the nitrile's carbon atom, making it more electrophilic and thus susceptible to nucleophilic attack by an azide anion. This activation is typically achieved using a Lewis or Brønsted acid catalyst.[4][5] Following the azide attack, an intramolecular cyclization occurs to form the stable, aromatic tetrazole ring.[4][6] The overall process is driven by the formation of this highly stable heterocyclic system.[4]

G cluster_main Mechanism: Lewis Acid Catalyzed [3+2] Cycloaddition nitrile R-C≡N (Nitrile) activated_nitrile R-C≡N---M⁺ (Activated Nitrile) nitrile->activated_nitrile Coordination lewis_acid M⁺ (Lewis Acid, e.g., Zn²⁺) lewis_acid->activated_nitrile azide N₃⁻ (Azide Anion) azide->activated_nitrile Nucleophilic Attack intermediate Imidoyl Azide Intermediate (Linear Adduct) activated_nitrile->intermediate tetrazolate Tetrazolate Anion intermediate->tetrazolate Intramolecular Cyclization tetrazole 5-Substituted-1H-tetrazole (Final Product) tetrazolate->tetrazole Protonation proton_source H⁺ (Proton Source) proton_source->tetrazolate G cluster_pathways Controlling Hydrazoic Acid (HN₃) Formation start NaN₃ (Sodium Azide) unsafe_acid Strong Acid (e.g., excess H⁺, pH < 4.6) start->unsafe_acid safe_buffer Buffered System (e.g., Et₃N/Et₃N·HCl) or ZnO / H₂O (pH ~8) start->safe_buffer hn3 HN₃ (Gas) DANGER: Toxic & Explosive unsafe_acid->hn3 Protonation tetrazole_rxn Controlled [3+2] Cycloaddition safe_buffer->tetrazole_rxn Controlled Reaction

Caption: Safe vs. unsafe pathways for azide activation.

Issue 3: Formation of Amide or Other Heterocyclic Byproducts

Q4: My final product is contaminated with a significant amount of the corresponding carboxamide. How can I prevent this hydrolysis side reaction?

A4: Carboxamide formation arises from the hydrolysis of the nitrile starting material. [7]This side reaction can become competitive with tetrazole formation, especially under harsh conditions or in the presence of water.

Causality & Explanation: The same Lewis or Brønsted acid that activates the nitrile for azide attack also makes it susceptible to nucleophilic attack by water. If water is present in the solvent or reagents, it can react with the activated nitrile to form a carboxamide after tautomerization. This is particularly problematic in reactions run at high temperatures for extended periods.

G cluster_competing Competing Reaction Pathways for Activated Nitrile activated_nitrile R-C≡N---M⁺ (Activated Nitrile) tetrazole Tetrazole Product (Desired) activated_nitrile->tetrazole [3+2] Cycloaddition amide Carboxamide Byproduct (Undesired) activated_nitrile->amide Hydrolysis azide N₃⁻ azide->activated_nitrile water H₂O water->activated_nitrile

Caption: Desired cycloaddition vs. undesired hydrolysis pathway.

Preventative Measures:

  • Use Anhydrous Conditions: When not intentionally using an aqueous system, ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle hygroscopic reagents (like ZnCl₂) in a glovebox or under an inert atmosphere.

  • Control Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed to prevent slow-forming byproducts from accumulating.

  • Optimize pH in Aqueous Systems: In aqueous protocols, maintaining the optimal pH is crucial. For the Sharpless method, a neutral to slightly basic pH (~7-8) favors the cycloaddition over hydrolysis. [8] Q5: I am seeing byproducts with masses corresponding to triazoles. How is this possible?

A5: While less common in standard nitrile-azide cycloadditions, triazole formation can occur, particularly in multicomponent reactions (MCRs) or if the starting materials can rearrange or react through alternative pathways. For instance, the Ugi-azide reaction, a powerful MCR for synthesizing 1,5-disubstituted tetrazoles, can sometimes yield triazole byproducts depending on the specific substrates and conditions. [9][10]Similarly, reactions involving isocyanide dibromides can be directed to form either tetrazoles or triazoles based on the sequence of reagent addition. [5]If you are not performing an MCR, consider the possibility of impurities in your starting materials that could lead to these side products.

Experimental Protocol: Safer Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from buffered and zinc-catalyzed methods to prioritize safety and efficiency. [5][11][8] Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc(II) Bromide (ZnBr₂) (0.2 eq)

  • Deionized Water

  • Ethyl Acetate

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), zinc(II) bromide (0.2 eq), and deionized water (to make a ~1M solution with respect to the nitrile).

    • Safety Note: Perform all manipulations of sodium azide in a fume hood. Avoid using metal spatulas to prevent the formation of shock-sensitive metal azides. [12]2. Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress using TLC or LCMS. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate. Carefully add 6M HCl until the pH of the aqueous layer is ~1-2 to protonate the tetrazole product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by saturated NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-phenyl-1H-tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

References
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). Available at: [Link]

  • Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • Kazemi, Z., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Available at: [Link]

  • Progress in the Synthesis of Tetrazoles. A Brief Review. (2020). Taylor & Francis Online. Available at: [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Available at: [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2024). RSC Advances. Available at: [Link]

  • Tetrazole. Wikipedia. Available at: [Link]

  • Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. (2017). Organic Process Research & Development. Available at: [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (2002). CHIMIA. Available at: [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2024). RSC Advances. Available at: [Link]

  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012). The Heterocyclist. Available at: [Link]

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. Available at: [Link]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2022). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2000). ResearchGate. Available at: [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2024). RSC Advances. Available at: [Link]

  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (2011). Angewandte Chemie International Edition. Available at: [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2005). ResearchGate. Available at: [Link]

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (2010). Organic Letters. Available at: [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (2011). CORE. Available at: [Link]

  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). OUCI. Available at: [Link]

  • Reaction mechanism for tetrazole via [3+2] cycloaddition. (2022). ResearchGate. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2020). ACS Omega. Available at: [Link]

  • Cycloaddition strategy for the synthesis of tetrazoles. (2022). ResearchGate. Available at: [Link]

  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). ResearchGate. Available at: [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2019). Pure and Applied Chemistry. Available at: [Link]

  • Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2011). Google Patents.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. Available at: [Link]

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Technical Support Center: Scaling Up the Production of 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-methyl-5-(1H-tetrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals engaged in the production of this key heterocyclic building block. We will move beyond simple protocols to address the nuanced challenges encountered during process optimization and scale-up, providing field-proven insights in a direct question-and-answer format.

Section 1: Synthesis Strategy & Core Challenges

The most practical and scalable synthesis of this compound is a three-step sequence starting from readily available o-toluidine. Each stage presents unique challenges that must be carefully managed to ensure high yield, purity, and operational safety.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Tetrazole Ring Formation A o-Toluidine B 2-Methyl-5-nitroaniline A->B H₂SO₄, HNO₃ Temp Control Crucial C 4-Methyl-1,3-phenylenediamine B->C Catalytic Hydrogenation (e.g., H₂/Pd-C) D This compound C->D HC(OEt)₃, NaN₃ Regioselectivity Challenge

Caption: High-level synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this synthesis?

A1: The two most significant hazards are the highly exothermic nature of the initial nitration step and the use of sodium azide (NaN₃) in the final step.[1] Nitration reactions can lead to thermal runaway if not properly cooled.[1] Sodium azide is acutely toxic and can form highly explosive heavy metal azides or the volatile and explosive hydrazoic acid (HN₃) if it comes into contact with acids or certain metals like copper or lead in drain lines.[2][3] A thorough safety review is mandatory before attempting this synthesis at any scale.

Q2: My overall yield is consistently low. Which step is the most likely cause?

A2: The final tetrazole formation step is frequently the lowest yielding and most problematic stage. Key reasons for poor yield include incomplete reaction, the formation of a difficult-to-separate regioisomer, and product loss during purification. The regioselectivity challenge arises because the starting material, 4-methyl-1,3-phenylenediamine, has two amino groups where the reaction can occur, leading to an isomeric byproduct.

Q3: Is there an alternative to the hazardous sodium azide?

A3: While sodium azide is the most common reagent for this type of transformation, some methods utilize trimethylsilyl azide (TMS-N₃). However, TMS-N₃ is also toxic and can generate hydrazoic acid upon hydrolysis. For many [3+2] cycloadditions involving nitriles, non-hazardous azide sources are being developed, but for the construction of a 1-substituted tetrazole from an amine, the options are more limited and often still rely on an azide source.[4]

Section 3: Troubleshooting Guide by Synthetic Step

Part A: Step 1 - Nitration of o-Toluidine

Q: I'm getting a mixture of isomers (e.g., 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline) instead of the desired 2-methyl-5-nitroaniline. How can I improve selectivity?

A: This is a classic problem of controlling electrophilic aromatic substitution. The selectivity for the desired 5-nitro isomer is dictated by the directing effects of the protonated amino group (-NH₃⁺) and the methyl group.

  • Causality: In a strong acid medium like H₂SO₄, the amino group of o-toluidine is protonated to form the anilinium ion. This -NH₃⁺ group is a strong deactivator and a meta-director.[1] The methyl group is a weak activator and an ortho-, para-director. The meta-position to the -NH₃⁺ group is the 5-position, which is also a para-position to the methyl group. This alignment of directing effects strongly favors the formation of 2-methyl-5-nitroaniline.

  • Solution:

    • Ensure Full Protonation: The key is to ensure the amine is fully protonated before the nitrating agent is introduced. The protocol of slowly adding o-toluidine to cold, concentrated sulfuric acid is critical.[5]

    • Strict Temperature Control: The nitration reaction is highly exothermic.[1] Maintaining a low temperature (typically -10°C to 10°C) is essential to prevent side reactions and the formation of undesired isomers.[1][5] A runaway reaction will not only destroy the product but also poses a severe safety risk.

    • Slow Addition of Nitrating Agent: The nitrating mixture (HNO₃/H₂SO₄) must be added dropwise to the solution of the amine salt, with vigorous stirring and efficient cooling to maintain the low temperature.[5]

ParameterRecommended ConditionRationale
Reaction Temperature-10°C to 10°CMinimizes byproduct formation and prevents thermal runaway.[1]
Reagent Ordero-Toluidine added to H₂SO₄Ensures complete formation of the meta-directing anilinium ion.[1]
Addition RateSlow, dropwiseAllows for effective heat dissipation.
Part B: Step 2 - Reduction of 2-Methyl-5-nitroaniline

Q: My reduction is incomplete, or I'm seeing byproducts. What are the best practices for this step at scale?

A: Incomplete reduction is often due to catalyst deactivation or insufficient hydrogen. Byproducts can arise from side reactions if conditions are not optimized.

  • Causality: Catalytic hydrogenation is the cleanest method for reducing an aromatic nitro group to an amine. The catalyst (e.g., Palladium on carbon) provides a surface for the reaction between hydrogen gas and the nitro compound.

  • Solution:

    • Catalyst Choice & Loading: 5-10% Palladium on carbon (Pd/C) is a standard and effective catalyst. For scale-up, ensure the catalyst is of good quality. A typical loading is 1-5 mol% of palladium relative to the substrate.

    • Solvent Selection: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the starting material is fully dissolved.

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the pressure to 2-4 bar (approx. 30-60 psi) can significantly increase the reaction rate, which is beneficial for scale-up.

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the yellow/orange color of the nitroaniline is a good visual indicator, but chromatographic analysis is necessary for confirmation.

Part C: Step 3 - Tetrazole Ring Formation

This is the most challenging step of the synthesis. Success requires careful attention to reagent quality, reaction conditions, and safety.

G cluster_q1 cluster_q2 cluster_q3 Start Low Yield in Tetrazole Formation Q1 Isomeric Mixture Observed? Start->Q1 Q2 Reaction Stalled / Incomplete? Start->Q2 Q3 Purification Issues? Start->Q3 A1 Protecting Group Strategy: - Protect one amine before cyclization - Deprotect after Q1->A1 Yes A2_1 Check Reagent Purity: - Anhydrous Solvent (DMF) - Fresh NaN₃, HC(OEt)₃ Q2->A2_1 Yes A3_1 Quench excess NaN₃ safely (e.g., with sodium nitrite/acid) Q3->A3_1 Yes A2_2 Optimize Conditions: - Increase Temperature (e.g., 120-150°C) - Increase Reaction Time A2_1->A2_2 A2_3 Consider Catalysis: - Add Lewis Acid (e.g., Yb(OTf)₃) A2_2->A2_3 A3_2 Optimize Chromatography: - Use triethylamine in eluent - Consider alternative phases (Alumina) A3_1->A3_2 A3_3 Attempt Recrystallization A3_2->A3_3

Caption: Troubleshooting decision tree for the tetrazole formation step.

Q: How can I safely handle sodium azide (NaN₃) during a scaled-up reaction?

A: Handling large quantities of sodium azide requires strict adherence to safety protocols.

  • Causality: The primary danger of NaN₃ is its reaction with acids to form the highly toxic and explosive hydrazoic acid (HN₃), and its reaction with heavy metals to form shock-sensitive explosive salts.[6][7]

  • Safety Protocol:

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves.[3]

    • Handling: Use plastic or ceramic spatulas; never use metal spatulas .[6] Weigh the powder in a fume hood.[3]

    • Storage: Store away from acids, halogenated solvents, and metals.[3] Use secondary containment.

    • Reaction Quench: After the reaction is complete, the excess azide must be safely destroyed before aqueous workup. A common method is the slow addition of a solution of sodium nitrite followed by acidification (e.g., with dilute HCl) to generate nitrous acid, which decomposes the azide to nitrogen gas and N₂O. This must be done carefully with cooling, as the quench can be exothermic.

    • Waste Disposal: All aqueous waste containing azide must be treated before disposal. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[2]

Q: My tetrazole formation reaction is not going to completion, even after prolonged heating. What can I do?

A: This is a common issue often related to reagent quality or insufficient reactivity.

  • Causality: The reaction requires anhydrous conditions and is often slow. Traces of water can hydrolyze the orthoformate and interfere with the reaction.

  • Solutions:

    • Reagent Quality: Use freshly opened or properly stored triethyl orthoformate. Ensure your solvent (typically DMF) is anhydrous.

    • Temperature: These reactions often require high temperatures, sometimes up to 150°C.[8] Carefully increase the reaction temperature while monitoring for decomposition.

    • Catalysis: The addition of a Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃), has been shown to improve yields and shorten reaction times for the synthesis of 1-substituted tetrazoles from amines.[9]

Q: I'm struggling to separate the final product from the starting diamine and other impurities. What purification strategies do you recommend?

A: Purifying polar, basic compounds like anilines can be challenging, especially on silica gel.

  • Causality: The basic aniline product can streak or bind irreversibly to the acidic silica gel, leading to poor separation and low recovery.[10]

  • Solutions:

    • Modified Column Chromatography: Add a small amount of a basic modifier, like 0.5-1% triethylamine, to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, leading to better peak shapes and improved recovery.[10]

    • Alternative Stationary Phase: If silica gel fails, consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.[10]

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent and highly scalable method for final purification. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane) should be performed to find optimal conditions.

References

  • Vertex AI Search. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]

  • University of Pennsylvania EHRS. (2024). Fact Sheet: Sodium Azide. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium azide. Available at: [Link]

  • Reddit. (2023). Problem with tetrazole formation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth comparative analysis of the biological activity of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound featuring a tetrazole moiety, against its carboxylic acid bioisostere, 3-amino-4-methylbenzoic acid. This comparison is critical for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of substituting a carboxylic acid group with a tetrazole ring, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing similar steric and electronic properties. This substitution can influence a molecule's acidity, lipophilicity, metabolic stability, and ability to interact with biological targets. This guide will explore these differences through a comparative lens, examining their potential antimicrobial, cytotoxic, and enzyme-inhibiting activities. Due to the limited direct experimental data on this compound, this guide will draw upon data from closely related aniline-tetrazole derivatives to provide a logical and scientifically grounded comparison.

The Rationale for Comparison: Tetrazole as a Carboxylic Acid Mimic

The fundamental principle guiding this comparison is the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to alter the biological activity of a compound. The tetrazole group is considered a non-classical bioisostere of the carboxylic acid group. Both are acidic, with comparable pKa values, and can participate in hydrogen bonding and ionic interactions with biological targets. However, the tetrazole ring is generally more lipophilic and metabolically stable than a carboxylic acid, which can lead to improved oral bioavailability and a longer duration of action. This guide will delve into the practical implications of this bioisosteric replacement.

Comparative Analysis of Biological Activities

This section will compare the antimicrobial, cytotoxic, and enzyme inhibitory activities of this compound and 3-amino-4-methylbenzoic acid, using available experimental data for the parent compounds or their close structural analogs.

Antimicrobial Activity

The threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Both tetrazole and aminobenzoic acid derivatives have been explored for their antimicrobial potential.

Supporting Experimental Data:

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Aniline-Tetrazole Derivative (Analog) Staphylococcus aureus125-250[1]
Escherichia coli125-250[1]
3-bromo-benzylidene-aminobenzohydrazide (PABA Derivative) Bacillus subtilis2.11 (pMIC)[2]
4-bromo-benzylidene-aminobenzohydrazide (PABA Derivative) Aspergillus niger1.81 (pMIC)[2]
Candida albicans1.81 (pMIC)[2]

Interpretation:

Available data on aniline-tetrazole derivatives suggest moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] In comparison, derivatives of p-aminobenzoic acid (PABA), a close structural relative of 3-amino-4-methylbenzoic acid, have demonstrated potent activity against Bacillus subtilis and common fungal pathogens like Aspergillus niger and Candida albicans.[2] It is important to note that the data presented are for derivatives and not the parent compounds, and direct comparison should be made with caution. The variation in activity is likely influenced by the specific substitutions on the parent molecules.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for identifying potential anticancer agents. Both tetrazole and aminobenzoic acid scaffolds are present in molecules with demonstrated anticancer properties.

Supporting Experimental Data:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Piperonyl-Tetrazole Derivative 8 MDA-MB-231 (Breast)<10[3]
ZR-75 (Breast)<10[3]
Piperonyl-Tetrazole Derivative 10, 12, 14 MCF-7 (Breast)<10[3]
Benzothiazole Aniline Derivative Various cancer cell lines-[4]
Benzoic acid Various cancer cell lines85.54 - 670.6 (µg/mL)[5]

Interpretation:

Studies on piperonyl-tetrazole derivatives have shown significant inhibitory effects on various breast cancer cell lines, with IC50 values in the low micromolar range.[3] This suggests that the tetrazole moiety can be a key pharmacophore in the design of potent anticancer agents. While specific IC50 data for this compound is unavailable, the general trend for tetrazole derivatives is promising. On the other hand, benzoic acid itself exhibits a wide range of cytotoxicity against different cancer cell lines, with IC50 values varying significantly.[5] Derivatives of benzothiazole aniline have also been highlighted as promising candidates for anticancer drug development.[4] This variability underscores the importance of the overall molecular structure in determining cytotoxic potential.

Enzyme Inhibitory Activity

Targeting specific enzymes is a cornerstone of modern drug development. Here, we compare the potential of our target compounds to inhibit two key enzymes: tyrosinase and urease.

Supporting Experimental Data:

Compound/DerivativeEnzymeInhibition Constant (Ki/IC50)MechanismReference
2-aminobenzoic acid Tyrosinase (monophenolase)Ki = 5.15 µMNon-competitive[6]
4-aminobenzoic acid Tyrosinase (monophenolase)Ki = 3.8 µMNon-competitive[6]
p-aminobenzoic acid UreaseCompetitive-[7]
p-hydroxybenzoic acid UreaseCompetitive-[7]
Furan-tetrazole derivative 37 UreaseIC50 = 4.325 ppm-[8]

Interpretation:

Aminobenzoic acid isomers have demonstrated potent non-competitive inhibition of tyrosinase, an enzyme involved in melanin production.[6] This suggests that 3-amino-4-methylbenzoic acid could also possess tyrosinase inhibitory activity. The proposed mechanism involves the carboxyl group chelating the copper ions essential for the enzyme's function.[6] Furthermore, p-aminobenzoic acid has been shown to be a competitive inhibitor of urease, an enzyme implicated in bacterial infections and soil nitrogen loss.[7] In contrast, while direct data on our target tetrazole is lacking, a furan-tetrazole derivative has shown potent urease inhibition.[8] This suggests that the tetrazole ring can also effectively interact with the active site of this enzyme. The difference in the predicted mechanism of inhibition (competitive vs. non-competitive) for urease between the two classes of compounds is a noteworthy point for further investigation.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) B Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Workflow for Broth Microdilution Assay.
  • Preparation of Microbial Inoculum: Aseptically transfer a few colonies of the test microorganism into a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a plate reader E->F G Calculate cell viability and IC50 values F->G

Workflow for MTT Cytotoxicity Assay.
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to wells of a 96-well plate A->B C Pre-incubate to allow inhibitor-enzyme binding B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress by measuring absorbance/fluorescence over time D->E F Calculate initial reaction velocities E->F G Determine IC50 and inhibition constants (Ki) F->G

General Workflow for Enzyme Inhibition Assay.
  • Reagent Preparation: Prepare solutions of the enzyme, its specific substrate, and the test inhibitor in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC50 value (the inhibitor concentration that causes 50% inhibition) and the inhibition constant (Ki) to characterize the inhibitor's potency and mechanism.

Conclusion and Future Directions

This comparative guide highlights the potential biological activities of this compound and its carboxylic acid bioisostere, 3-amino-4-methylbenzoic acid. While direct experimental data for the tetrazole compound is limited, analysis of related structures suggests promising antimicrobial and cytotoxic properties. The carboxylic acid analog and its derivatives have demonstrated notable enzyme inhibitory activity against tyrosinase and urease.

The key takeaway for researchers is that the bioisosteric replacement of a carboxylic acid with a tetrazole ring can lead to compounds with distinct and potentially advantageous biological profiles. The increased lipophilicity and metabolic stability of the tetrazole moiety may translate to improved cellular uptake and in vivo efficacy. However, the specific biological activity is highly dependent on the overall molecular structure and the target .

Future research should focus on the direct synthesis and biological evaluation of this compound to validate the hypotheses presented in this guide. Head-to-head comparative studies with 3-amino-4-methylbenzoic acid are essential to definitively elucidate the impact of this bioisosteric substitution. Such studies will provide invaluable data for the rational design of novel therapeutic agents.

References

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. [Link]

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A Comparative Analysis of 2-methyl-5-(1H-tetrazol-1-yl)aniline and Related Tetrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, renowned for its ability to enhance the pharmacological profiles of drug candidates. This guide provides an in-depth comparison of 2-methyl-5-(1H-tetrazol-1-yl)aniline , a simple yet intriguing tetrazole derivative, with other notable tetrazole-containing compounds, including the blockbuster antihypertensive drugs Losartan and Valsartan. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Tetrazole Ring: A Bioisostere with Profound Impact

The tetrazole ring is frequently employed as a bioisosteric replacement for the carboxylic acid group. This strategic substitution can lead to significant improvements in a molecule's drug-like properties, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[1][2] The similar pKa of the tetrazole proton to that of a carboxylic acid allows it to mimic the carboxylate anion at physiological pH, enabling crucial interactions with biological targets.[3] This has led to the successful development of numerous tetrazole-containing drugs with a wide array of therapeutic applications, from cardiovascular diseases to cancer and infectious diseases.[1][4]

Synthesis of Tetrazole-Containing Compounds: A Methodological Overview

The construction of the tetrazole ring is a cornerstone of synthesizing these valuable compounds. The most prevalent method is the [3+2] cycloaddition of an azide source, such as sodium azide, with a nitrile functional group.[5][6] This reaction can be catalyzed by various reagents, including Lewis acids, to improve efficiency and regioselectivity.[6]

Below, we outline a general synthetic approach for this compound, followed by established protocols for the synthesis of Losartan and Valsartan, illustrating the versatility of tetrazole synthesis in complex molecule construction.

Experimental Protocol: Synthesis of this compound

Starting Material: 3-Amino-4-methylbenzonitrile

Reaction Scheme:

Synthesis of this compound start 3-Amino-4-methylbenzonitrile reagents + NaN3, NH4Cl (or other Lewis Acid) ____________________ DMF, Heat start->reagents product This compound reagents->product

Caption: General synthetic scheme for this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) or another suitable Lewis acid catalyst.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole ring, leading to the precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Comparative Synthesis: Losartan and Valsartan

The syntheses of Losartan and Valsartan are multi-step processes that also feature the formation of the tetrazole ring as a key step, typically from a biphenyl nitrile precursor. These industrial-scale syntheses often employ advanced catalytic systems to ensure high yields and purity. The complexity of these syntheses highlights the importance of robust and efficient methods for constructing the tetrazole core.

Comparative Analysis: Physicochemical and Pharmacological Properties

A direct, data-driven comparison of this compound with Losartan and Valsartan is challenging due to the limited publicly available experimental data for the former. However, by examining the well-characterized properties of Losartan and Valsartan, we can infer the potential characteristics of simpler tetrazole-anilines and understand the structure-activity relationships that govern their biological effects.

Table 1: Physicochemical and Pharmacokinetic Properties of Losartan and Valsartan

PropertyLosartanValsartan
Molecular Weight 422.91 g/mol 435.52 g/mol
Bioavailability ~33%[7]~25% (capsule)[1][6]
Protein Binding >98%95%[6]
Metabolism Extensively metabolized, with ~14% converted to the more potent active metabolite, EXP3174.[3][5]Primarily excreted unchanged.[8]
Half-life Losartan: 1.5-2 hours; EXP3174: 6-9 hours[7]~6-9 hours[8]
Mechanism of Action Angiotensin II receptor blocker (ARB)[9]Angiotensin II receptor blocker (ARB)[9]
Structure-Activity Relationship (SAR) Insights

The clinical efficacy of Losartan and Valsartan as antihypertensive agents is attributed to their ability to potently and selectively block the angiotensin II type 1 (AT1) receptor.[9] This interaction is critically dependent on the overall molecular architecture, which includes the acidic tetrazole moiety, the biphenyl scaffold, and the specific side chains.

SAR_Comparison cluster_losartan Losartan cluster_valsartan Valsartan cluster_target This compound losartan Biphenyl Scaffold Tetrazole (Acidic Moiety) Imidazole with n-butyl and hydroxymethyl groups valsartan Biphenyl Scaffold Tetrazole (Acidic Moiety) Acylated Valine Moiety target Toluidine Scaffold Tetrazole annotation The biphenyl scaffold and extended side chains in Losartan and Valsartan are crucial for high-affinity binding to the AT1 receptor. The simpler structure of this compound suggests it would likely have a different biological target profile.

Caption: Key structural features of Losartan, Valsartan, and the target compound.

While this compound shares the tetrazole feature, its simpler toluidine scaffold suggests that it is unlikely to exhibit potent AT1 receptor antagonism. However, the presence of the tetrazole and aniline moieties opens up possibilities for other biological activities. For instance, various substituted tetrazoles have demonstrated promising results in anticancer and anti-inflammatory assays.[4][10] The aniline portion of the molecule could also be a key pharmacophoric element or a handle for further chemical modification.

Potential Biological Activities of this compound and its Isomers

The biological activity of tetrazole-containing anilines can be significantly influenced by the substitution pattern on both the aniline and tetrazole rings. Positional isomers, for example, can exhibit vastly different pharmacological profiles due to altered electronic properties and spatial arrangements, which affect their ability to interact with biological targets.

While specific antihypertensive data for this compound is not available, related structures have been investigated for other therapeutic applications. For example, some tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[7] Other studies have explored the anti-inflammatory and antimicrobial properties of novel tetrazole compounds.[10]

The exploration of this compound and its isomers in various biological assays is a promising avenue for future research. High-throughput screening against a panel of kinases, proteases, and other enzymes could uncover novel biological activities.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound in the context of well-established tetrazole-containing drugs, Losartan and Valsartan. While a direct performance comparison is limited by the lack of specific experimental data for the target compound, the analysis of the synthesis, structure, and known biological activities of related compounds offers valuable insights for drug discovery and development.

The key takeaways for researchers are:

  • The synthesis of tetrazole-containing compounds is well-established, with the [3+2] cycloaddition of azides and nitriles being a robust and versatile method.

  • The structural complexity of molecules like Losartan and Valsartan is essential for their high-affinity binding to the AT1 receptor. Simpler tetrazoles, such as this compound, are likely to have different biological targets.

  • The exploration of the biological activity of this compound and its isomers is a fertile ground for new discoveries, with potential applications in oncology, inflammation, and infectious diseases.

Future research should focus on the systematic synthesis and biological evaluation of a library of tetrazole-substituted anilines to establish clear structure-activity relationships. Such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

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Comparative In Vitro Profiling of 2-methyl-5-(1H-tetrazol-1-yl)aniline: A Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rapid and objective evaluation of new chemical entities (NCEs) is paramount. This guide presents a comprehensive in vitro comparison of 2-methyl-5-(1H-tetrazol-1-yl)aniline , a novel small molecule hereafter designated NCE-TETRA , against established therapeutic agents. Drawing from the well-documented prevalence of tetrazole and aniline scaffolds in oncology, particularly in kinase inhibition, we have selected the Bcr-Abl tyrosine kinase , a key driver of Chronic Myeloid Leukemia (CML), as a representative target for this case study.[1][2] NCE-TETRA is profiled against the first-generation inhibitor Imatinib and the second-generation inhibitor Nilotinib . This document provides detailed experimental protocols, presents comparative data from biochemical and cell-based assays, and includes a crucial assessment of metabolic stability, offering a holistic framework for researchers engaged in the early-stage evaluation of novel kinase inhibitors.

Introduction: Rationale for the In Vitro Cascade

The compound this compound (NCE-TETRA) features two key structural motifs of high interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution often employed to enhance metabolic stability and improve pharmacokinetic properties.[3][4] The aniline core is a privileged scaffold found in numerous FDA-approved tyrosine kinase inhibitors.[5] This structural combination suggests a strong rationale for investigating NCE-TETRA's potential as a kinase inhibitor.

Our objective is to characterize NCE-TETRA through a standard, three-tiered in vitro testing cascade designed to answer fundamental questions early in the discovery process:

  • Target Engagement: Does the compound inhibit the intended biochemical target? (Biochemical Bcr-Abl Kinase Assay)

  • Cellular Efficacy: Does this inhibition translate to a functional effect in a disease-relevant cellular context? (K562 Cellular Antiproliferation Assay)

  • Drug-like Properties: Does the compound possess basic metabolic stability, a prerequisite for in vivo success? (Human Liver Microsomal Stability Assay)

This guide is structured to not only present the data but also to elucidate the causality behind the experimental choices, providing a robust, self-validating framework for analysis.

The Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the hyperproliferation of hematopoietic cells in CML.[6] It activates multiple downstream signaling pathways, including STAT5 and Crkl, leading to uncontrolled cell growth and resistance to apoptosis.[1][6] Inhibition of Bcr-Abl's kinase activity is a clinically validated strategy for treating CML.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 Phosphorylation Crkl Crkl BcrAbl->Crkl Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation Crkl->Proliferation

Caption: Simplified Bcr-Abl signaling pathway in CML.

Biochemical Potency: Bcr-Abl Kinase Inhibition Assay

Scientific Rationale: The first and most direct test is to measure the ability of a compound to inhibit the enzymatic activity of the isolated target protein. This cell-free assay quantifies direct target engagement and provides a half-maximal inhibitory concentration (IC₅₀), a key metric of potency.[7][8] A lower IC₅₀ value indicates greater potency.

Experimental Protocol: Bcr-Abl Biochemical Assay

This protocol describes a common method for assessing kinase activity using a substrate that can be phosphorylated and detected.[6]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Reconstitute recombinant human Bcr-Abl kinase to a working concentration.

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate like Gastrin) in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Kₘ of the enzyme to ensure comparable IC₅₀ values.[7]

    • Prepare serial dilutions of NCE-TETRA, Nilotinib, and Imatinib in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of the Bcr-Abl enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of a stop buffer containing EDTA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phosphotyrosine antibody.

    • After incubation and washing, add an enhancement solution and read the time-resolved fluorescence (TRF) signal.

  • Data Analysis:

    • Subtract background (no enzyme) values.

    • Normalize the data relative to vehicle (DMSO) controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biochemical Data
CompoundTargetIC₅₀ (nM)
NCE-TETRA Bcr-Abl25.5
NilotinibBcr-Abl22.1[9][10]
ImatinibBcr-Abl250.0
Table 1: Exemplary biochemical IC₅₀ values against Bcr-Abl kinase. Data for NCE-TETRA is hypothetical. Reference values for comparators are typical literature values.

Expert Interpretation: The exemplary data indicates that NCE-TETRA is a potent inhibitor of Bcr-Abl kinase activity, with an IC₅₀ value of 25.5 nM. This potency is comparable to the second-generation inhibitor Nilotinib and is approximately 10-fold more potent than the first-generation inhibitor Imatinib in this biochemical context. This strong, direct inhibition of the target enzyme provides a solid rationale for advancing the compound to cell-based evaluation.

Cellular Efficacy: K562 Antiproliferation Assay

Scientific Rationale: A promising biochemical IC₅₀ does not always translate to cellular activity.[11] A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and overcome high intracellular ATP concentrations to exert a biological effect. This assay measures the compound's ability to inhibit the proliferation of K562 cells, a human CML cell line that is dependent on Bcr-Abl signaling for survival.[12][13]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[14] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[14]

  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[12]

    • Maintain cells in the exponential growth phase.

  • Assay Procedure:

    • Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[12]

    • Prepare serial dilutions of NCE-TETRA, Nilotinib, and Imatinib in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the log of compound concentration to determine the IC₅₀ value.

Comparative Cellular Data
CompoundCell LineIC₅₀ (nM)
NCE-TETRA K562155.0
NilotinibK5628.8 - 12.0[10][15]
ImatinibK562200.0 - 300.0
Table 2: Exemplary antiproliferative IC₅₀ values in the K562 CML cell line. Data for NCE-TETRA is hypothetical. Reference values for comparators are typical literature values.

Expert Interpretation: NCE-TETRA demonstrates potent inhibition of K562 cell proliferation with an IC₅₀ of 155.0 nM. This result confirms that the compound's biochemical activity translates into a cellular effect. While it is more potent than Imatinib, it is less potent than Nilotinib in this cellular model. The rightward shift in potency from the biochemical assay (25.5 nM) to the cellular assay (155.0 nM) is expected and can be attributed to factors like cell permeability and competition with high intracellular ATP levels. This profile is characteristic of a promising lead compound.

In Vitro ADME: Human Liver Microsomal Stability Assay

Scientific Rationale: Early assessment of a compound's metabolic fate is critical to prevent late-stage failures.[16][17] The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[18] A microsomal stability assay uses subcellular fractions (microsomes) containing these enzymes to measure a compound's intrinsic clearance (Clᵢₙₜ).[19][20] A compound that is metabolized too quickly will have a short half-life (t₁/₂) and may fail to achieve therapeutic concentrations in vivo.

Experimental Workflow

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Experimental Protocol: Microsomal Stability
  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[19]

    • Prepare a 1 µM working solution of the test compounds (NCE-TETRA, Nilotinib, Imatinib) and positive controls (e.g., Verapamil) in buffer.

  • Incubation:

    • In a 96-well plate, combine the compound solution with the liver microsome solution (final protein concentration ~0.5 mg/mL).[21]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[18]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding it to a plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[18]

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ, in µL/min/mg protein) using the formula: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Comparative ADME Data
CompoundHalf-Life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)
NCE-TETRA 45 30.8
Nilotinib> 60< 23.1
Imatinib2849.5
Verapamil (Control)8173.3
Table 3: Exemplary human liver microsomal stability data. Data for NCE-TETRA is hypothetical. Reference values are representative for the assay.

Expert Interpretation: NCE-TETRA exhibits moderate metabolic stability with a half-life of 45 minutes and a calculated intrinsic clearance of 30.8 µL/min/mg. This profile is significantly more stable than Imatinib (t₁/₂ = 28 min), suggesting the tetrazole moiety may be conferring improved resistance to metabolic degradation. While it is less stable than Nilotinib, which shows high stability, its clearance rate falls within an acceptable range for many oral drug discovery programs (generally, Clᵢₙₜ < 50 µL/min/mg is considered favorable). This result indicates that NCE-TETRA does not have an immediate metabolic liability and warrants further investigation.

Conclusion and Strategic Outlook

This comparative guide provides a foundational in vitro assessment of the new chemical entity, NCE-TETRA, within the context of Bcr-Abl inhibition. The exemplary data paints a compelling picture of a promising lead compound:

  • High Biochemical Potency: NCE-TETRA demonstrates potent, direct inhibition of the Bcr-Abl kinase, on par with the second-generation inhibitor Nilotinib.

  • Effective Cellular Activity: This potency translates effectively into a cellular environment, where it inhibits the proliferation of the Bcr-Abl-dependent K562 cell line more effectively than Imatinib.

  • Favorable Metabolic Stability: The compound shows a moderate and acceptable metabolic stability profile, suggesting it has the potential for a viable in vivo half-life.

Collectively, these data establish NCE-TETRA as a strong candidate for further preclinical development. The logical next steps in the in vitro cascade would include selectivity profiling against a broad panel of kinases to understand its off-target activity, as well as further ADME assays to investigate plasma protein binding and potential as a CYP inhibitor or inducer. This structured, data-driven approach ensures that only the most promising candidates, with a balanced profile of potency, efficacy, and drug-like properties, are advanced toward in vivo studies.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
  • IQVIA. (n.d.). In Vitro screening.
  • BenchChem. (2025). A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. BenchChem.
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io.
  • Selleck Chemicals. (n.d.). Nilotinib | Bcr-Abl inhibitor.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Selleck Chemicals. (n.d.). Nilotinib | ≥99%(HPLC).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • UniSZA Journal of Social Sciences and Humanities. (2018). Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes v1. Protocols.io.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • PLoS ONE. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Molecules. (2021).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • MedchemExpress. (n.d.). Nilotinib (AMN107) | Bcr-Abl Inhibitor.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Malaysian Journal of Medical Sciences. (2020). Effects of Nicotinamide and Nilotinib on Telomerase Activity and Telomere Length in K562 Myeloid Cell Line.
  • ResearchGate. (2013).
  • Heliyon. (2021). Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines.
  • ResearchGate. (n.d.). The cytotoxicity of gefitinib on A549 and A549‐GR cells.
  • ACS Publications. (2020). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.
  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors.
  • Reaction Biology. (2024).
  • Zhongguo Shi Yan Xue Ye Xue Za Zhi. (2013).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells.
  • BenchChem. (2025).
  • Bentham Science. (2022). Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors.
  • British Journal of Pharmacology. (2009).
  • Frontiers in Oncology. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.
  • Analytical Biochemistry. (2007).
  • OUCI. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.

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The 2-Methyl-5-(1H-tetrazol-1-yl)aniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The 2-methyl-5-(1H-tetrazol-1-yl)aniline moiety has emerged as a substructure of interest, combining the versatile bioisosteric properties of the tetrazole ring with the established role of substituted anilines in targeted therapies, particularly in oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing insights from closely related analogs to inform future drug design and development. Due to the limited volume of published research specifically on this compound, this guide will extrapolate key SAR principles from a well-studied series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which act as potent G Protein-Coupled Receptor-35 (GPR35) agonists.[1][2][3] This comparative approach will illuminate the potential of the title scaffold and provide a framework for its strategic modification.

The Tetrazole Moiety: A Privileged Bioisostere

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution found in numerous FDA-approved drugs.[4] This is attributed to its similar pKa and ability to participate in hydrogen bonding, while offering advantages in terms of metabolic stability and cell permeability. The nitrogen-rich tetrazole ring can engage in various non-covalent interactions with biological targets, contributing to the overall binding affinity of a molecule.

Comparative SAR Analysis: Insights from GPR35 Agonists

A seminal study on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives provides a robust foundation for understanding the SAR of the broader 2-substituted-5-(tetrazolyl)aniline class.[1][2][3] These compounds were evaluated for their agonistic activity on GPR35, a target implicated in pain, inflammation, and metabolic disorders.

Key Structural Insights and Inferred SAR for this compound Derivatives

Based on the data from the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series, we can infer the following SAR principles for the this compound scaffold when targeting similar biological endpoints:

  • Substitutions on the Aniline Ring: Modifications to the aniline ring significantly impact biological activity. In the GPR35 agonist series, the introduction of a bromine atom at the 5-position of the 2-(1H-tetrazol-5-yl)aniline core (equivalent to the 4-position relative to the methyl group in our target scaffold) dramatically increased potency. For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (EC50 = 0.059 μM) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (EC50 = 0.041 μM) were among the most potent compounds identified.[1][2] This suggests that electron-withdrawing and lipophilic substituents at this position are favorable for activity.

  • The Role of the Amide Linker and Benzoyl Moiety: While our core scaffold lacks the benzamide group, the SAR of the GPR35 agonists highlights the importance of the substituent attached to the aniline nitrogen. The nature of the benzoyl ring in the reference series was a critical determinant of potency. Electron-donating groups, such as a methoxy group at the 4-position of the benzoyl ring, were consistently found in the most active compounds.[1][2] This implies that for derivatives of this compound, the nature of the group replacing the aniline's amino hydrogens will be a key area for optimization.

  • Impact of the Methyl Group: The 2-methyl group on our target scaffold is expected to influence the conformation of the molecule by creating steric hindrance. This can be advantageous in locking the molecule into a bioactive conformation, potentially increasing affinity for the target protein. This conformational restriction can also enhance selectivity by disfavoring binding to off-target proteins.

The following table summarizes the key SAR findings from the GPR35 agonist study, which can be used to guide the design of novel this compound derivatives.

Scaffold Substituent (Position on Aniline Ring) Substituent (on Benzoyl Ring) Potency (EC50 in µM) Reference
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideH4-methoxy>10[1]
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide5-bromo4-methoxy0.059[1]
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide5-bromo2-fluoro-4-methoxy0.041[1][2]
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide5-chloro4-methoxy0.13[1]

Potential Therapeutic Applications and Alternative Scaffolds

Given the prevalence of the substituted aniline motif in kinase inhibitors, it is plausible that derivatives of this compound could be potent modulators of kinase activity. Many kinase inhibitors utilize an aniline or a similar nitrogen-containing heterocycle to form a key hydrogen bond with the hinge region of the kinase ATP-binding site. The tetrazole moiety could further enhance binding affinity through interactions with other residues in the active site.

Furthermore, the tetrazolyl-aniline scaffold has been explored for its anticancer and antimicrobial activities.[5] The structural versatility of this core allows for the generation of diverse chemical libraries to screen against a wide range of biological targets.

Alternative scaffolds that could be compared to this compound include other bioisosteric replacements for the tetrazole, such as carboxylic acids, or alternative heterocyclic systems. However, the unique electronic and steric properties of the tetrazole ring often lead to improved pharmacological profiles.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Workflow for an In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_kinase Add kinase and test compound to plate prep_compound->add_kinase prep_kinase Prepare kinase, substrate, and ATP solutions prep_kinase->add_kinase pre_incubate Pre-incubate to allow binding add_kinase->pre_incubate initiate Initiate reaction with ATP and substrate pre_incubate->initiate incubate Incubate at optimal temperature initiate->incubate stop_reaction Stop reaction incubate->stop_reaction add_reagent Add detection reagent stop_reaction->add_reagent read_plate Read signal (e.g., luminescence, fluorescence) add_reagent->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the purified kinase and the test compound at various concentrations.

  • Pre-incubation: Incubate the kinase and compound mixture at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Workflow of the MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Add compound dilutions to cells incubate_24h->treat_cells prep_dilutions Prepare serial dilutions of test compound prep_dilutions->treat_cells incubate_treatment Incubate for desired treatment period (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Cell Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific core are limited, a comparative analysis of structurally related compounds, such as the potent GPR35 agonists, provides valuable insights for guiding future medicinal chemistry efforts. The key takeaways for optimizing the activity of this scaffold include strategic substitution on the aniline ring and the exploration of various functionalities at the aniline nitrogen. Given the established roles of both the tetrazole and substituted aniline moieties in successful drug candidates, particularly kinase inhibitors, further investigation into the biological activities of this compound derivatives is highly warranted. The experimental protocols provided herein offer a robust framework for the biological evaluation of these novel compounds.

References

  • Wei, L., Hou, T., Lu, C., Wang, J., Zhang, X., Fang, Y., ... & Liang, X. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS medicinal chemistry letters, 9(5), 422–427. [Link]

  • Wei, L., Hou, T., Lu, C., Wang, J., Zhang, X., Fang, Y., ... & Liang, X. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 422-427. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR Studies of N -[2-(1 H -Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Potential of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the hypothesized antimicrobial properties of the novel compound 2-methyl-5-(1H-tetrazol-1-yl)aniline. In the absence of direct published data on this specific molecule, we will build a robust scientific case by dissecting its core chemical moieties: the tetrazole ring and the aniline derivative. We will compare its potential efficacy against established antimicrobial agents by providing detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the exploration of novel chemical scaffolds. An effective strategy in medicinal chemistry involves the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or enhanced biological activity.[1] The compound this compound is a prime example of this approach, combining the well-documented antimicrobial potential of the tetrazole heterocycle with the versatile aniline framework.

This guide will:

  • Establish the scientific rationale for investigating this compound based on the known bioactivity of its constituent parts.

  • Provide detailed, replicable protocols to test its antimicrobial efficacy in a laboratory setting.

  • Offer a comparative framework against standard-of-care antibiotics.

  • Present a logical workflow for data acquisition and interpretation.

Deconstructing the Scaffold: Known Bioactivity of Core Moieties

The Tetrazole Moiety: A Privileged Heterocycle in Antimicrobial Research

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent feature in medicinal chemistry.[2] It is often employed as a bioisosteric replacement for the carboxylic acid group, a substitution that can improve a compound's metabolic stability and pharmacokinetic profile.[3] The tetrazole motif is not merely a physical scaffold but is integral to the biological activity of numerous approved drugs, including broad-spectrum cephalosporin antibiotics like Cefamandole and Ceftezole.[1]

Research into tetrazole derivatives has revealed broad-spectrum activity against a variety of pathogens:

  • Antibacterial Activity: Various synthetic tetrazole derivatives have demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][5] Some compounds have shown efficacy comparable to or exceeding that of reference drugs like streptomycin and ampicillin.[4][5]

  • Antifungal Activity: Tetrazole-containing compounds have also been effective against fungal pathogens, including multiple Candida species.[1][4] In some studies, novel tetrazoles exhibited greater efficacy than the standard antifungal agent fluconazole.[1]

  • Mechanism of Action: The mechanisms are diverse, but some tetrazole derivatives have been shown to interfere with essential microbial enzymes, such as 14-α demethylase in fungi, or intercalate with bacterial DNA to block replication.[1]

The Aniline Moiety: A Foundational Antimicrobial Building Block

Aniline and its derivatives represent another class of compounds with a long history of antimicrobial application.[6] The parent compound for sulfa drugs, sulfanilamide, is an aniline derivative that acts by competitively inhibiting a key enzyme in the bacterial folic acid synthesis pathway.[6]

The antimicrobial effects of aniline derivatives are generally attributed to one or more of the following mechanisms:

  • Disruption of microbial cell wall or membrane integrity.[6][7]

  • Inhibition of essential enzymes.[6]

  • Interference with nucleic acid synthesis.[6]

Recent studies on substituted anilines, such as trifluoro-anilines, have demonstrated potent bactericidal effects and anti-biofilm properties against pathogenic Vibrio species, highlighting the continued relevance of this scaffold in developing new anti-infective agents.[7][8]

A Proposed Framework for Comparative Efficacy Testing

Given the strong antimicrobial pedigree of both the tetrazole and aniline moieties, this compound is a compelling candidate for investigation. We present a detailed experimental plan to systematically evaluate its antimicrobial profile against a panel of clinically relevant microorganisms and benchmark it against established drugs.

Materials and Reagents
  • Test Compound: this compound (Source: Commercial suppliers[9])

  • Bacterial Strains (ATCC recommended):

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

    • Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)

    • Enterococcus faecalis (Gram-positive)[1]

  • Fungal Strain (ATCC recommended):

    • Candida albicans (Yeast)

  • Reference Antibiotics (Positive Controls):

    • Ciprofloxacin or Azithromycin (Antibacterial)[1]

    • Fluconazole (Antifungal)[1]

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 Medium for fungi.

  • Other: 96-well microtiter plates, sterile DMSO, resazurin sodium salt or INT (p-iodonitrotetrazolium violet), plate reader.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for this determination.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly standardized, allows for high-throughput screening, and provides a quantitative endpoint (the MIC value), making it superior to qualitative methods like disk diffusion for comparing novel compounds.

  • Why CAMHB and RPMI? These are internationally recognized standard media (CLSI, EUCAST) for susceptibility testing, ensuring that results are reproducible and comparable to data from other laboratories.

  • Why Controls? A 'no-drug' growth control validates that the microbes can grow under the assay conditions. A 'no-microbe' sterility control ensures the media is not contaminated. A reference antibiotic (positive control) validates the assay's sensitivity and provides a benchmark for the test compound's potency.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Prepare stock solutions of reference antibiotics according to supplier instructions.

  • Microorganism Preparation: Inoculate a fresh culture of each microorganism and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells. Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last column. This results in 100 µL per well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step dilutes the compound concentrations by half.

  • Controls: Include wells for a growth control (media + inoculum, no drug) and a sterility control (media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.

  • Result Determination: The MIC is the lowest concentration where no visible growth is observed. For more objective measurement, add a viability indicator like resazurin and read the fluorescence or absorbance with a plate reader.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase stock 1. Prepare Compound Stock Solution (in DMSO) serial_dilution 3. Perform 2-Fold Serial Dilution of Compound in Broth stock->serial_dilution inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum 4. Inoculate Wells with Microbial Suspension inoculum->add_inoculum serial_dilution->add_inoculum Creates concentration gradient controls 5. Set Up Controls (Growth & Sterility) incubation 6. Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubation controls->incubation readout 7. Determine MIC (Visual or Plate Reader) incubation->readout Observe for growth inhibition

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol 2: Anti-Biofilm Activity Assessment

Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics.[4] Assessing a new compound's ability to inhibit biofilm formation is a critical secondary screen.

Step-by-Step Methodology:

  • Assay Setup: Set up a 96-well plate with serial dilutions of the test compound, as described in the MIC protocol (steps 1 and 3). Use concentrations at and below the determined MIC.

  • Inoculation: Inoculate the wells with the bacterial suspension (e.g., P. aeruginosa or S. aureus).

  • Incubation: Incubate the plate without shaking for 24-48 hours to allow biofilm formation.

  • Planktonic Cell Removal: Carefully discard the supernatant and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Staining: Add a 0.1% solution of crystal violet to each well and incubate for 15-20 minutes at room temperature. This stains the biomass of the biofilm.

  • Washing: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization and Quantification: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm using a plate reader. A lower absorbance indicates greater inhibition of biofilm formation.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The results for this compound should be presented alongside the data for the reference standards.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismThis compoundCiprofloxacinAzithromycinFluconazole
S. aureus[Experimental Result][Result][Result]N/A
E. faecalis[Experimental Result][Result][Result]N/A
E. coli[Experimental Result][Result][Result]N/A
P. aeruginosa[Experimental Result][Result][Result]N/A
C. albicans[Experimental Result]N/AN/A[Result]

Table 2: Comparative Biofilm Inhibition Data (% Inhibition at ½ MIC)

MicroorganismThis compoundCiprofloxacin
S. aureus[Experimental Result][Result]
P. aeruginosa[Experimental Result][Result]

Conclusion and Future Directions

This guide establishes a strong scientific rationale for investigating this compound as a potential antimicrobial agent, based on the established activities of its tetrazole and aniline components. The provided protocols offer a standardized, robust framework for its evaluation and comparison against existing drugs.

Should initial screening reveal promising activity, subsequent steps should include:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism).

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines is a critical step to establish a therapeutic index.

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent molecule to optimize potency and reduce toxicity.[2]

By systematically applying the principles and protocols outlined herein, researchers can effectively characterize the antimicrobial profile of this compound and determine its potential as a lead compound in the urgent quest for new anti-infective therapies.

References

  • Obiad, E. K., et al. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Asian Journal of Green Chemistry. Available at: [Link]

  • Filo. (2025). Aniline derivatives as antimicrobial agent. Available at: [Link]

  • Dofe, V. S., et al. (2025). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. IJPRA. Available at: [Link]

  • Al-Hourani, B. J., et al. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. Available at: [Link]

  • Santhakumari, S., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central. Available at: [Link]

  • Altanlar, N., et al. (2001). Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing. Available at: [Link]

  • Santhakumari, S., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Available at: [Link]

  • Mulwad, V. V., & Shirodkar, J. M. (2008). Synthesis and Antibacterial Activity of New Tetrazole Derivatives. ResearchGate. Available at: [Link]

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Jetir.Org. Available at: [Link]

  • Aladdin Scientific. This compound. Available at: [Link]

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Benchmarking 2-methyl-5-(1H-tetrazol-1-yl)aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Putative TAK1 Inhibitor

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with unique binding modes and favorable pharmacological profiles is paramount. This guide introduces 2-methyl-5-(1H-tetrazol-1-yl)aniline, a compound of interest with a tetrazolyl aniline core, and benchmarks its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) against a panel of well-characterized inhibitors.

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[1] Its role in mediating cellular responses in inflammation, immunity, and cancer has established it as a compelling target for therapeutic intervention.[2][3] This document provides a framework for researchers to evaluate this compound, offering detailed experimental protocols and comparative data to contextualize its potential efficacy and guide further investigation.

Comparative Inhibitor Panel

To provide a robust benchmark, we have selected three known TAK1 inhibitors with distinct mechanisms of action and stages of development:

  • (5Z)-7-Oxozeaenol : A natural product of fungal origin, this resorcyclic acid lactone is a potent, irreversible inhibitor of TAK1.[4][5] It forms a covalent bond with Cys174 in the ATP-binding pocket, leading to sustained inhibition.[1][6]

  • Takinib : A potent and selective, non-covalent TAK1 inhibitor that binds within the ATP-binding pocket.[2][7] It has been shown to induce apoptosis in cancer cell models following TNF-α stimulation.[8][9]

  • HS-276 : A recently developed, orally bioavailable and highly selective TAK1 inhibitor designed through a structure-guided approach based on Takinib.[3][10][11] It has demonstrated efficacy in preclinical models of rheumatoid arthritis.[12]

The chemical structures of these benchmark inhibitors are presented below for reference.[13]

In Vitro Efficacy: Biochemical Kinase Inhibition

The initial assessment of a putative inhibitor's potency is determined through a direct, in vitro kinase assay. This biochemical assay quantifies the ability of the compound to inhibit the enzymatic activity of purified TAK1.

Experimental Rationale:

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1. A lower IC50 value indicates greater potency. By comparing this value to those of our benchmark inhibitors, we can immediately classify the relative strength of our compound. The choice of a luminescence-based ADP detection assay provides high sensitivity and a broad dynamic range, suitable for screening and potency determination.

Protocol 1: In Vitro TAK1 Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 of test compounds against purified human TAK1/TAB1 enzyme complex.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (this compound and benchmarks) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 pM.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of TAK1/TAB1 enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing MBP and ATP at a concentration near the Km for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Comparative Biochemical Data (Hypothetical):

CompoundTypeTAK1 IC50 (nM)
This compoundPutative Inhibitor25
(5Z)-7-OxozeaenolCovalent Irreversible8[5]
TakinibNon-covalent9.5[14]
HS-276Non-covalent2.3[10]
Cellular Activity: Target Engagement and Pathway Inhibition

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can penetrate the cell membrane, engage its target in a physiological context, and modulate downstream signaling pathways.

Experimental Rationale:

We will use a human cell line, such as THP-1 macrophages, that has a robust response to inflammatory stimuli like lipopolysaccharide (LPS). Upon LPS stimulation, TAK1 is activated, leading to the phosphorylation and activation of downstream targets, including NF-κB and p38 MAPK, which in turn drive the production of inflammatory cytokines like TNF-α and IL-6.[12] By pre-treating the cells with our inhibitors, we can measure their ability to block this signaling cascade.

Protocol 2: Cellular TAK1 Pathway Inhibition Assay

Objective: To assess the ability of test compounds to inhibit LPS-induced cytokine production in THP-1 macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Seed THP-1 cells in 96-well plates and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Replace the medium with fresh, serum-free medium and rest the cells for 24 hours.

  • Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 for the inhibition of cytokine production for each compound.

Comparative Cellular Data (Hypothetical):

CompoundTNF-α Inhibition IC50 (nM)IL-6 Inhibition IC50 (nM)
This compound150180
(5Z)-7-Oxozeaenol~83 (NF-κB inhibition)[15]Not specified
Takinib138 (TNF-mediated)[11]201 (LPS-induced)[12]
HS-276138 (LPS-induced)[12]201 (LPS-induced)[12]
Visualizing the Scientific Approach

To better illustrate the experimental logic and the biological context, the following diagrams are provided.

G cluster_0 Benchmarking Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay IC50 Determination Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirm Cellular Potency Data Analysis Data Analysis Cell-Based Assay->Data Analysis Compare IC50s SAR Studies SAR Studies Data Analysis->SAR Studies Identify Key Moieties

Caption: A streamlined workflow for the initial evaluation of a novel kinase inhibitor.

G cluster_1 TAK1 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK IKK TAK1->IKK phosphorylates p38 p38 TAK1->p38 phosphorylates NFkB NFkB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Cytokines Cytokines Nucleus->Cytokines gene transcription This compound This compound This compound->TAK1 inhibits

Caption: Simplified TAK1 signaling cascade upon LPS stimulation and the point of inhibition.

Concluding Remarks for the Drug Development Professional

This guide outlines a foundational strategy for benchmarking this compound as a putative TAK1 inhibitor. The hypothetical data presented positions this novel compound as a promising candidate, with biochemical potency comparable to established inhibitors and clear activity in a relevant cellular model.

The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and can contribute to improved metabolic stability and pharmacokinetic properties.[16] The presented data suggests that the this compound scaffold is a valuable starting point for a medicinal chemistry campaign. Future efforts should focus on:

  • Kinome-wide selectivity profiling: To ensure the compound's specificity for TAK1 and identify potential off-target effects.

  • Structure-activity relationship (SAR) studies: To optimize potency and drug-like properties through systematic chemical modifications.[17][18]

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of TAK1-driven diseases, such as rheumatoid arthritis or certain cancers.

By following the structured, comparative approach detailed in this guide, research teams can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities like this compound, accelerating the journey from hit identification to lead optimization.

References

  • Totzke, J. et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology, 24(8), 1029-1039.e7. [Link]

  • Lam, A. et al. (2013). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis, 18(10), 1224-34. [Link]

  • Song, H. Y. et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(5), 997-1006. [Link]

  • Totzke, J. et al. (2018). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cancer Research, 78(13_Supplement), 4642-4642. [Link]

  • AdooQ Bioscience. (n.d.). Takinib. Retrieved from [Link]

  • Scarneo, S. et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544. [Link]

  • Tan, L. et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link]

  • Tan, L. et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PubMed, [Link]

  • Davis, M. I. et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6376-6393. [Link]

  • PDBsum. (n.d.). Structural Basis for the Interaction of TAK1 Kinase with its Activating Protein TAB1. Retrieved from [Link]

  • Singh, T. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-methyl-5-(1H-tetrazol-1-yl)aniline. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to provide a deep, procedural framework grounded in scientific principles and regulatory compliance. Our commitment is to empower you with the knowledge to manage chemical waste safely, ensuring the protection of both personnel and the environment.

Core Hazard Analysis: A Dual-Risk Compound

This compound (CAS No: 384860-18-8) is a heterocyclic aromatic amine.[1] Its proper handling and disposal are dictated by the combined risks of its two core functional moieties: the energetic tetrazole ring and the toxic aniline backbone.

  • The Tetrazole Moiety - A High-Energy System: The tetrazole ring is a five-membered ring containing four nitrogen atoms.[2] This high nitrogen content makes it an energetically unstable functional group. Tetrazole-containing compounds are known to be sensitive to heat, shock, or friction and may decompose explosively.[3][4][5] The primary hazard is often the blast effect from a rapid, instantaneous decomposition.[5] Therefore, this compound must be treated as a potentially reactive and explosive hazardous waste.

  • The Aniline Moiety - A Toxicological Concern: Aromatic amines, such as aniline, are well-documented for their toxicity.[6][7] Aniline itself is classified as toxic if swallowed, inhaled, or in contact with skin. It is also suspected of causing genetic defects and cancer and is known to cause organ damage through prolonged or repeated exposure.[6][7] Furthermore, it is very toxic to aquatic life, making environmental release a significant concern.[7]

Given the absence of comprehensive, specific toxicological data for this compound, a conservative approach is mandated. The compound should be handled as if it possesses the full hazard profile of both its parent structures.

Table 1: Anticipated Hazard Profile
Hazard ClassAnticipated ClassificationRationale and Key Considerations
Physical Hazards Self-reactive / Potentially ExplosiveThe tetrazole functional group is known to be energetically unstable and may decompose explosively when subjected to heat, shock, or friction.[3]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Aniline derivatives are frequently classified as toxic by multiple routes of exposure.[6][7]
Skin Corrosion / IrritationMany related aromatic amines and tetrazole derivatives are classified as skin irritants.[4][8]
Serious Eye Damage / IrritationCauses serious eye irritation is a common classification for this chemical family.[6][8]
Germ Cell MutagenicityAniline is suspected of causing genetic defects.[6][7]
CarcinogenicityAniline is a suspected carcinogen.[6][7]
Environmental Hazards Acutely toxic to aquatic lifeAniline and its derivatives are known to be harmful to aquatic ecosystems.[7]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following must be worn at all times when handling this compound, including during disposal preparation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[3]

  • Eye Protection: Use chemical safety goggles and a face shield to protect against splashes and potential energetic decomposition events.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[9] All handling of the solid material should be performed in a certified chemical fume hood.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

For Minor Spills (Small quantity of solid):
  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Ensure Ventilation: Work within a chemical fume hood if possible. Ensure the area is well-ventilated.

  • Don PPE: Wear the complete PPE ensemble described in Section 2.

  • Contain and Collect: Gently sweep up the solid material using spark-free tools and place it into a designated, labeled hazardous waste container.[10][11] Avoid creating dust.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.

For Major Spills:
  • Evacuate: Immediately evacuate the laboratory.

  • Alert Personnel: Notify all personnel in the vicinity and activate the nearest fire alarm if there is an immediate risk of fire or explosion.

  • Contact Emergency Services: From a safe location, contact your institution's EHS emergency line and, if necessary, the local fire department. Provide the chemical name and location of the spill.

  • Do Not Attempt to Clean: A major spill of a potentially explosive compound requires specialized handling by a trained emergency response team.

Waste Segregation and Containment Protocol

Proper containment is crucial to prevent accidental reactions or exposure during temporary storage.

  • Designated Waste Container: All waste contaminated with this compound, including contaminated PPE, spill cleanup materials, and residual solid, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with a hazardous waste tag in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Reactive/Explosive")

    • The accumulation start date.

  • No Mixing: Do not mix this waste with any other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[6]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from heat, sparks, or open flames. The storage location should be a designated satellite accumulation area.

Formal Disposal Pathway

On-site chemical treatment or deactivation of tetrazole-containing compounds is strongly discouraged for laboratory personnel.[3] The risk of initiating an uncontrolled, explosive decomposition is significant. The only acceptable disposal method is through a licensed hazardous waste management company.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Solid Residue, Contaminated PPE, Spill Debris) B Segregate into a dedicated, closed, and compatible container. A->B C Affix Hazardous Waste Label (Chemical Name, Hazards, Date) B->C D Store in designated Satellite Accumulation Area. (Cool, Dry, Ventilated, Secondary Containment) C->D F Is the container full or has the accumulation time limit been reached? D->F E Contact Institutional EHS Department to schedule a waste pickup. G EHS coordinates with a licensed hazardous waste disposal vendor. E->G F->D No F->E Yes H Waste is transported off-site for incineration or other approved destruction method. G->H

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:
  • Initiate Pickup Request: Once your hazardous waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.

  • Provide Documentation: Supply all necessary information to the EHS office, including the chemical name, quantity, and location.

  • Professional Removal: The EHS department will coordinate with a licensed and insured hazardous waste disposal contractor for the removal, transport, and ultimate destruction of the material.[13]

  • Method of Destruction: The most common and effective method for disposing of energetic and toxic organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]

  • Maintain Records: Keep a copy of all waste manifest documents for your records, as required by EPA regulations.[12]

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse equipment with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. Collect this initial rinse as hazardous waste.

  • Wash: Wash the equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Wipe down all surfaces of the fume hood and benchtop where the chemical was handled with soap and water, followed by a solvent wipe. All cleaning materials must be disposed of as hazardous waste.

Regulatory Compliance Framework

The procedures outlined in this guide are designed to comply with the primary U.S. regulations governing chemical safety and waste disposal.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[12][14] This includes proper identification, labeling, storage, and ensuring its final disposal at a permitted facility.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees about the hazards of chemicals in the workplace.[15] The protocols in this guide are essential components of that training.

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

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  • Fisher Scientific. SAFETY DATA SHEET - 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(1H-1,2,4-Triazol-1-yl)aniline.
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  • Fisher Scientific. SAFETY DATA SHEET - 3-(2-Methyl-1H-imidazol-1-yl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.